2-Pyridineacetic acid
Description
2-pyridinylacetic acid is a member of pyridines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNETAIJADFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927093 | |
| Record name | (Pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-43-0, 54363-97-2 | |
| Record name | 2-Pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054363972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z7401TV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data of 2-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridineacetic acid, a significant heterocyclic compound, serves as a key intermediate in the synthesis of various pharmaceutical agents and other valuable organic molecules.[1][2] Its structural integrity and purity are paramount in these applications, necessitating rigorous analytical characterization. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their analytical endeavors.
The structural elucidation and quality control of this compound rely heavily on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and when combined, they offer a definitive characterization of the molecule. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide in-depth analysis of the resulting spectral data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR of this compound Hydrochloride
A typical protocol for acquiring a ¹H NMR spectrum of the hydrochloride salt of this compound is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Acquisition Parameters: Standard acquisition parameters are generally sufficient. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
Data Interpretation
The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons of the pyridine ring and the methylene protons of the acetic acid side chain.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | Doublet | 1H | H6 |
| ~8.58 | Doublet | 1H | H3 |
| ~8.06 | Triplet of doublets | 1H | H4 |
| ~7.99 | Triplet | 1H | H5 |
| ~4.31 | Singlet | 2H | -CH₂- |
| ~12.0 | Broad Singlet | 1H | -COOH |
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is a common choice for polar compounds like carboxylic acids and their salts, as it effectively solubilizes the analyte. The residual proton signal of DMSO-d₆ at ~2.50 ppm does not interfere with the signals of interest.
-
Hydrochloride Salt: The use of the hydrochloride salt can improve solubility and stability in certain solvents. It's important to note that the protonation of the pyridine nitrogen will influence the chemical shifts of the aromatic protons, typically causing them to shift downfield due to the increased electron-withdrawing effect.
Figure 2: ¹H NMR connectivity of this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, often at a higher field strength to improve signal dispersion.
-
Acquisition Parameters: Proton decoupling is typically employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.
Data Interpretation
The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~156 | C2 |
| ~149 | C6 |
| ~137 | C4 |
| ~124 | C5 |
| ~122 | C3 |
| ~42 | -CH₂- |
(Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions. Specific assignments may require 2D NMR techniques such as HSQC and HMBC for confirmation.)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
Experimental Protocol: FT-IR of this compound
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (~100 mg). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded and then automatically subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of this compound is characterized by several key absorption bands that are diagnostic of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (aromatic) | Pyridine Ring |
| ~2950 | C-H stretch (aliphatic) | -CH₂- |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1580, ~1470, ~1430 | C=C and C=N stretching | Pyridine Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~900-650 | C-H out-of-plane bending | Pyridine Ring |
Field-Proven Insights:
The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state.[4] The position of the C=O stretching frequency can be influenced by conjugation and hydrogen bonding.
Sources
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- 3. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Theoretical Properties of 2-Pyridineacetic Acid
This guide provides a comprehensive overview of the theoretical and physicochemical properties of 2-Pyridineacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic profile, and computational analysis, offering insights into its behavior and potential applications.
Introduction: A Molecule of Pharmaceutical Significance
This compound, a pyridine derivative with a carboxymethyl substituent at the 2-position, holds a significant place in pharmaceutical research, primarily as the main and pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1] Its quantification in biological matrices is a critical surrogate for assessing the pharmacokinetics of its parent compound.[2][3] Beyond its role as a metabolite, this compound serves as a versatile building block in organic synthesis.[1][4] Understanding its intrinsic theoretical properties is paramount for the development of robust analytical methods and for exploring its potential in novel chemical syntheses.
This guide will explore the fundamental characteristics of this compound, providing a detailed examination of its structure, physicochemical parameters, spectroscopic signatures, and theoretical computational models.
Molecular Structure and Physicochemical Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This section outlines the key structural and physicochemical parameters of this compound.
Chemical Identity
A clear identification of the molecule is the first step in any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 2-(pyridin-2-yl)acetic acid | [5] |
| CAS Number | 13115-43-0 | [5] |
| Molecular Formula | C₇H₇NO₂ | [5] |
| Molecular Weight | 137.14 g/mol | [5] |
| InChI Key | BPSNETAIJADFTO-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC=NC(=C1)CC(=O)O | [5] |
Physicochemical Parameters
These parameters are crucial for predicting the molecule's solubility, absorption, and distribution characteristics.
| Property | Value | Notes and References |
| pKa | Data available in IUPAC Digitized pKa Dataset | A specific value is not readily available in the searched literature, but the IUPAC dataset is the authoritative source for dissociation constants.[2][4][6] The presence of both a carboxylic acid and a pyridine ring suggests amphoteric behavior. |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined in searched literature. | The lipophilicity of a molecule is a key determinant of its pharmacokinetic profile. While experimental values are preferred, computational methods can provide estimations.[7][8][9][10] |
| Melting Point | 135 °C (decomposes) (for hydrochloride salt) | [11] |
| Appearance | White to off-white crystalline powder (for hydrochloride salt) | [1] |
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the hydrochloride salt of this compound in DMSO-d₆, the following characteristic shifts are observed:
| Assignment | Chemical Shift (ppm) |
| Carboxylic Acid (OH) | ~12 |
| Pyridine H6 | 8.902 |
| Pyridine H4 | 8.581 |
| Pyridine H5 | 8.062 |
| Pyridine H3 | 7.992 |
| Methylene (CH₂) | 4.312 |
| Data sourced from ChemicalBook based on a spectrum of this compound hydrochloride in DMSO-d₆.[12] |
Carbon NMR provides insight into the carbon skeleton of the molecule. Based on typical chemical shift ranges for similar structures, the following assignments can be predicted:[1][13][14][15][16]
| Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-180 |
| Pyridine C2 | 150-160 |
| Pyridine C6 | 145-155 |
| Pyridine C4 | 135-145 |
| Pyridine C3 | 120-130 |
| Pyridine C5 | 120-130 |
| Methylene (CH₂) | 40-50 |
| These are predicted ranges and can vary based on solvent and other experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:[11][17][18]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| 3000-3100 | C-H stretch (aromatic) | Medium |
| 2850-2960 | C-H stretch (aliphatic) | Medium |
| ~1710 | C=O stretch (carboxylic acid) | Strong |
| 1580-1610 | C=N and C=C stretch (pyridine ring) | Medium-Strong |
| 1400-1500 | C=C stretch (pyridine ring) | Medium |
| ~1300 | C-O stretch | Medium |
| 900-650 | C-H bend (out-of-plane) | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In positive ion mode ESI-MS, this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 138.1.[3] A common fragmentation pathway involves the loss of the carboxylic acid group, leading to a fragment ion at m/z 92.0.[3]
Chemical Reactivity and Synthesis
Understanding the reactivity and synthesis of this compound is crucial for its application in organic chemistry.
Synthesis of this compound
Several synthetic routes to this compound have been established. A common and efficient method is the hydrolysis of its corresponding ester, typically ethyl 2-pyridineacetate.[3][5][19][20][21]
Causality: This protocol utilizes a base-catalyzed hydrolysis (saponification), which is generally irreversible and proceeds to completion, ensuring a high yield of the carboxylic acid salt.[19] The subsequent acidification protonates the carboxylate to yield the final product.
-
Reaction Setup : Dissolve ethyl 2-pyridineacetate in a suitable solvent mixture such as ethanol and water.
-
Base Addition : Add a stoichiometric amount of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution.
-
Heating : Heat the reaction mixture under reflux to accelerate the hydrolysis process. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Acidification : Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the this compound.
-
Isolation : Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Other synthetic approaches include the oxidation of 2-picoline followed by further functional group manipulations and the reaction of 2-chloromethylpyridine with a cyanide source followed by hydrolysis.[1]
Decarboxylation
A key reaction of this compound is its decarboxylation, which is believed to proceed through a zwitterionic intermediate.[22][23] The proximity of the basic pyridine nitrogen to the carboxylic acid group facilitates the formation of this zwitterion, which then readily loses carbon dioxide. This property is important to consider in synthetic applications where the carboxylic acid moiety is desired to be retained.[4]
Caption: Proposed zwitterionic mechanism for the decarboxylation of this compound.
Analytical Methodologies
The primary application of this compound is as a biomarker for betahistine exposure. This necessitates robust and sensitive analytical methods for its quantification in biological fluids.
LC-MS/MS for Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity and selectivity.[2][3]
Causality: This protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, which effectively removes plasma proteins and other interfering substances.[3][24][25][26][27] The use of a deuterated internal standard (this compound-d₄) corrects for matrix effects and variations in extraction efficiency and instrument response, ensuring accurate quantification.[3]
-
Sample Pre-treatment : To a plasma sample, add an internal standard solution (e.g., this compound-d₄) and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) :
-
Conditioning : Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.
-
Loading : Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elution : Elute the this compound and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).
-
-
LC-MS/MS Analysis :
-
Chromatography : Inject the eluate onto a reversed-phase HPLC column (e.g., C18) and separate the analytes using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry : Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 138.1 → 92.0) and its internal standard.
-
-
Quantification : Construct a calibration curve using known concentrations of this compound and calculate the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Computational Chemistry Insights
Theoretical calculations provide a powerful means to predict and understand the properties and reactivity of molecules at an electronic level.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for investigating the electronic structure of molecules.[22][23][28][29][30] A theoretical protocol for studying this compound using DFT could involve the following steps:
Causality: This protocol employs a well-established functional (B3LYP) and basis set (6-311++G**) that have been shown to provide a good balance of accuracy and computational cost for organic molecules.[23] The inclusion of a solvent model is crucial for accurately predicting properties in solution.[22][23][28]
-
Geometry Optimization : The molecular structure of this compound in its neutral and zwitterionic forms would be optimized using a functional such as B3LYP with a basis set like 6-311++G**.
-
Frequency Calculations : Vibrational frequency calculations would be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data and predicted IR spectra.
-
Solvation Modeling : To simulate the behavior in solution, a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), would be employed.
-
Property Calculation : Key properties such as pKa and electronic properties (e.g., molecular orbital energies, electrostatic potential) can be calculated from the optimized structures.
-
Reaction Pathway Analysis : The mechanism of reactions, such as decarboxylation, can be investigated by locating transition state structures and calculating activation energies.
Conclusion
This compound, while often viewed through the lens of its role as a metabolite, possesses a rich chemistry and a set of theoretical properties that are of significant interest to researchers in various fields. Its structural features, spectroscopic characteristics, and reactivity patterns, as outlined in this guide, provide a foundational understanding for its use in both analytical and synthetic applications. The detailed experimental and theoretical protocols described herein offer practical guidance for scientists working with this important molecule. Further experimental determination of its pKa and logP values would be a valuable addition to the scientific literature.
References
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- Shah, S., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Pyridineacetic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyridineacetic acid is a key organic compound, notably recognized as the primary metabolite of betahistine, a drug widely used in the treatment of vertigo and Ménière's disease.[1][2][3] Its molecular structure directly influences its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. A thorough understanding of its solid-state structure is therefore paramount. This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required to perform a complete crystal structure analysis of this compound. While a definitive public crystal structure for this compound remains to be elucidated, this document will serve as a procedural roadmap, guiding researchers through the necessary steps from crystal growth to structural determination and characterization. We will explore the theoretical underpinnings and practical applications of single-crystal and powder X-ray diffraction, complemented by spectroscopic and thermal analysis techniques, to present a holistic analytical workflow.
Introduction: The Significance of Crystal Structure in Pharmaceutical Science
The solid-state form of an active pharmaceutical ingredient (API) or its metabolite has profound implications for its performance and manufacturability. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in physical properties. Therefore, the comprehensive characterization of the crystal structure is a non-negotiable aspect of drug development and materials science. This compound, with its pyridine ring and carboxylic acid moiety, possesses functional groups capable of forming a variety of intermolecular interactions, suggesting the potential for interesting and complex crystalline architectures.[4] This guide will delineate the experimental and computational approaches necessary to uncover these structural details.
Foundational Knowledge: The this compound Molecule
A foundational understanding of the this compound molecule is crucial before embarking on its crystal structure analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| IUPAC Name | 2-(Pyridin-2-yl)acetic acid | [3] |
| Known Forms | Appears as a crystalline powder | [5][6][7] |
The molecule features a pyridine ring, which can act as a hydrogen bond acceptor, and a carboxylic acid group, which is a strong hydrogen bond donor and acceptor.[4] This duality is a key predictor of the formation of robust hydrogen-bonded networks in the solid state, which will be a primary focus of our structural investigation.
The Workflow of Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, follows a systematic and multi-faceted approach. This workflow ensures that the final structural model is accurate, reliable, and comprehensively characterized.
Caption: The comprehensive workflow for the crystal structure analysis of this compound.
Experimental Protocols & Methodologies
Step 1: High-Quality Single Crystal Growth
The success of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals, typically 0.1-0.5 mm in size with well-defined faces.[8] For an organic molecule like this compound, several crystallization techniques should be systematically explored.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of this compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and elevated temperatures. The ideal solvent will exhibit moderate solubility at room temperature and high solubility at an elevated temperature.[9]
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent by gently heating and stirring.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[10]
-
Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment.[11]
-
Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals.
Experimental Protocol: Vapor Diffusion
-
Setup: Prepare a saturated solution of this compound in a suitable solvent (the "inner solution") in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (the "outer solution").[11][12]
-
Diffusion: The anti-solvent will slowly diffuse into the inner solution, gradually reducing the solubility of this compound and inducing crystallization.
-
Optimization: The choice of solvent/anti-solvent pair is critical and may require empirical optimization.
Step 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[15]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[16]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.[16]
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[15] This map is then used to build an initial atomic model, which is subsequently refined against the experimental data to optimize atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.[14]
Step 3: Powder X-ray Diffraction (PXRD)
PXRD is an essential technique for analyzing the bulk crystalline properties of a material, providing information on phase purity and lattice parameters.[17][18]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A finely ground powder of this compound is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[19][20]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. Peak positions are used to determine the unit cell parameters via indexing, and the overall pattern can be compared to a database or a simulated pattern from a single-crystal structure to confirm phase identity.[21][22]
Caption: The workflow for Powder X-ray Diffraction (PXRD) analysis.
Step 4: Spectroscopic Characterization
Vibrational spectroscopy provides valuable insights into the functional groups and intermolecular interactions within the crystal lattice.[23][24]
Experimental Protocol: FTIR and Raman Spectroscopy
-
FTIR Spectroscopy: A solid sample of this compound is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule, such as O-H stretching of the carboxylic acid, C=O stretching, and pyridine ring vibrations. Hydrogen bonding will cause characteristic shifts in the positions and broadening of these bands.[24]
-
Raman Spectroscopy: A Raman spectrum is obtained by irradiating the crystalline sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FTIR, aiding in a more complete vibrational assignment.
Step 5: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and phase behavior of the crystalline material.
Experimental Protocol: DSC and TGA
-
DSC Analysis: A small amount of the this compound crystal is heated at a constant rate in a DSC instrument. The resulting thermogram will show endothermic or exothermic events, such as melting, crystallization, or solid-solid phase transitions.
-
TGA Analysis: The sample is heated in a TGA instrument, and its mass is continuously monitored. The TGA curve provides information about the thermal stability of the compound and can indicate the presence of solvates or hydrates.
Data Interpretation and Integrated Analysis
The culmination of this analytical workflow is the integration of all collected data to build a comprehensive understanding of the crystal structure of this compound.
-
The single-crystal structure will provide the precise atomic coordinates, defining the molecular conformation, intermolecular hydrogen bonding patterns, and crystal packing.
-
The PXRD pattern of the bulk material should be consistent with the simulated powder pattern from the single-crystal data, confirming the phase purity of the sample.
-
FTIR and Raman spectra should be interpreted in the context of the determined crystal structure. For example, the observed O-H and C=O stretching frequencies can be correlated with the specific hydrogen bonding interactions present in the crystal.[23][24]
-
DSC and TGA data will define the thermal properties of the determined crystalline form, which is critical for assessing its suitability for pharmaceutical formulation.
Conclusion
The crystal structure analysis of this compound is a multifaceted process that requires a combination of sophisticated analytical techniques and careful data interpretation. By following the comprehensive workflow outlined in this guide, from meticulous single crystal growth to integrated structural and physicochemical characterization, researchers can obtain a detailed and unambiguous understanding of the solid-state properties of this important molecule. This knowledge is not only of fundamental scientific interest but is also a critical component in the development of safe, stable, and effective pharmaceutical products.
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solubility of 2-Pyridineacetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Pyridineacetic Acid in Organic Solvents
Foreword
For researchers, process chemists, and formulation scientists in the pharmaceutical and fine chemical industries, a deep understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock of successful development. This compound, a key building block and a significant metabolite of drugs such as betahistine, presents a unique solubility profile governed by its amphoteric nature.[1] This guide moves beyond a simple recitation of data. It is designed to provide a cohesive, field-proven framework for understanding, predicting, and experimentally determining the solubility of this compound. We will explore the causal relationships between its molecular structure and solubility behavior, detail robust experimental protocols, and connect this fundamental property to its practical application in drug development.
The Physicochemical Landscape of this compound
To comprehend the solubility of this compound, one must first appreciate its molecular architecture. It is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This duality is the primary determinant of its behavior in different solvent environments.
The molecule can exist in several forms: a neutral form, a zwitterionic form (intramolecular salt), a cationic form (protonated pyridine ring), and an anionic form (deprotonated carboxylic acid). The prevalence of each species is highly dependent on the pH and the nature of the solvent. In aqueous solutions, the zwitterionic form is a significant species, while in many organic solvents, the neutral form is expected to dominate.[2] This equilibrium is critical, as the neutral and charged forms exhibit vastly different affinities for a given solvent.
Table 1: Core Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Acid) | This compound HCl (Salt) | Rationale & Significance |
| Molecular Formula | C₇H₇NO₂[3] | C₇H₈ClNO₂[4] | Defines the elemental composition and molar mass. |
| Molecular Weight | 137.14 g/mol [3] | 173.60 g/mol [5] | Essential for converting between mass-based and mole-based solubility units. |
| pKa (Strongest Acidic) | ~3.35 (Predicted) | N/A | Governs the deprotonation of the carboxylic acid. A low pKa suggests it will be anionic at physiological pH. |
| pKa (Strongest Basic) | ~4.67 (Predicted) | N/A | Governs the protonation of the pyridine nitrogen. Indicates it will be cationic in strongly acidic media. |
| Melting Point | Not Available | ~135 °C (decomposes)[4][5] | Provides an indirect measure of the crystal lattice energy. A higher melting point often correlates with lower solubility. |
| Form | Solid | White to off-white crystalline powder[1][4] | Physical state at standard conditions. The hydrochloride salt form is common commercially. |
| Hygroscopicity | Not Available | Hygroscopic[4] | The tendency to absorb moisture can impact weighing accuracy and sample stability. |
Solubility Profile: A Data-Driven Analysis
Direct, quantitative solubility data for this compound across a broad range of organic solvents is not extensively documented in public literature. However, we can construct a highly reliable predictive model by examining its qualitative data alongside comprehensive quantitative data for its closest structural isomer, picolinic acid (2-pyridinecarboxylic acid) . The only structural difference is the absence of a methylene (-CH₂) bridge in picolinic acid, making it an excellent proxy for understanding solubility trends.[6][7]
Qualitative Solubility
For the commonly available hydrochloride salt, the qualitative solubility is well-established. This information is crucial for initial solvent screening in a laboratory setting.
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility Description | Source(s) |
| Water | Soluble | [4][8][9] |
| Methanol | Slightly Soluble | [4][8][9] |
| Ethanol | Slightly Soluble | [4][8][9] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][8][9] |
The high water solubility of the hydrochloride salt is expected, as it is an ionic compound that readily dissociates. Its limited solubility in polar organic solvents like methanol and ethanol suggests that while polarity is a factor, other interactions are at play.
Quantitative Solubility of Picolinic Acid (Structural Isomer)
The following data for picolinic acid provides a quantitative foundation for predicting the behavior of this compound. The solubility is presented in both grams per kilogram of solvent (g·kg⁻¹) and mole fraction (x) to serve both practical and theoretical applications.
Table 3: Temperature-Dependent Solubility of Picolinic Acid in Polar Solvents [6][7][10]
| Temperature (K) | Water (g·kg⁻¹) | Ethanol (g·kg⁻¹) | Acetonitrile (g·kg⁻¹) | Water (x) | Ethanol (x) | Acetonitrile (x) |
| 293.15 | 862.5 | 57.1 | 17.0 | 0.112 | 0.021 | 0.007 |
| 298.15 | 901.3 | 68.4 | 20.6 | 0.119 | 0.025 | 0.008 |
| 303.15 | 942.2 | 81.6 | 24.8 | 0.126 | 0.030 | 0.010 |
| 308.15 | 985.4 | 96.9 | 29.8 | 0.134 | 0.035 | 0.012 |
| 313.15 | 1031.1 | 114.6 | 35.8 | 0.142 | 0.042 | 0.014 |
| 318.15 | 1079.5 | 135.1 | 42.9 | 0.151 | 0.049 | 0.017 |
| 323.15 | 1130.8 | 158.8 | 51.4 | 0.161 | 0.057 | 0.020 |
Analysis and Extrapolation to this compound:
-
Dominance of Polarity and Hydrogen Bonding: The trend is unequivocal: solubility is highest in the highly polar, protic solvent (water), significantly lower in a less polar protic solvent (ethanol), and lowest in a polar aprotic solvent (acetonitrile).[11] This highlights the critical role of hydrogen bonding. Both the carboxylic acid and pyridine nitrogen can participate in hydrogen bonds, interactions that are maximized in water.
-
Effect of the Methylene Group: We can predict that this compound will be slightly less soluble in highly polar solvents like water compared to picolinic acid. The additional methylene (-CH₂) group increases the molecule's nonpolar surface area, imparting a greater hydrophobic character. Conversely, its solubility may be slightly higher in less polar organic solvents where this nonpolar character is less disfavored.
-
Temperature Dependence: As is typical for most solid solutes, solubility in all solvents increases with temperature. This endothermic dissolution process indicates that energy is required to overcome the crystal lattice forces.[12][13]
The Science of Dissolution: Causality and Molecular Interactions
The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining the thermodynamics of the dissolution process.[14] The overall enthalpy of solution (ΔHsoln) is the sum of three key energy changes:
-
ΔH₁ (Solute-Solute): Energy required to break the intermolecular forces holding the crystal lattice together. This is always an endothermic process.
-
ΔH₂ (Solvent-Solvent): Energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute. This is also endothermic.
-
ΔH₃ (Solute-Solvent): Energy released upon the formation of new interactions between solute and solvent molecules. This is an exothermic process.
The overall process can be summarized as: ΔHsoln = ΔH₁ + ΔH₂ + ΔH₃ [12]
A favorable (exothermic or slightly endothermic) ΔHsoln promotes solubility.
Caption: Thermodynamic cycle for the dissolution of a solid solute.
For this compound, the high lattice energy of its zwitterionic or salt form (ΔH₁) requires a solvent capable of providing a large, negative solvation energy (ΔH₃) to overcome it. Water is exceptionally effective at this due to its ability to form strong hydrogen bonds with both the carboxylate and the pyridinium moieties. Organic solvents, even polar ones like ethanol, are less effective solvators for these charged groups, leading to lower solubility.
Experimental Protocol: The Equilibrium Shake-Flask Method
The definitive determination of solubility requires a robust, reproducible experimental protocol. The equilibrium (or thermodynamic) shake-flask method is the gold standard.[15] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).
Materials & Equipment
-
This compound (or its HCl salt), high purity
-
Solvent of interest (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to several vials (a minimum of three replicates is recommended). The visual presence of undissolved solid at the end of the experiment is essential.
-
Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Equilibrate for a minimum of 24-48 hours.[16] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); solubility should be constant between the later time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to allow the excess solid to sediment. For robust separation, centrifuge the vials at the same temperature.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.[17]
-
Quantification (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standards and plotting the peak area against concentration.[18]
-
Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the mean and standard deviation of the replicate measurements.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Practical Implications in Pharmaceutical Development
Understanding the solubility of this compound is not a theoretical exercise; it directly impacts critical development decisions.
-
Reaction Chemistry: As an important intermediate, its solubility in reaction solvents dictates the choice of reaction media.[4][9] Poor solubility can lead to heterogeneous reaction mixtures, affecting reaction rates, impurity profiles, and overall yield.
-
Crystallization and Purification: Crystallization is a primary method for purifying active pharmaceutical ingredients (APIs).[19] The selection of an appropriate solvent system (a solvent in which the compound is soluble at high temperatures but less so at low temperatures) is entirely dependent on reliable solubility data. Anti-solvent crystallization, another common technique, requires a miscible solvent in which the compound is poorly soluble to induce precipitation.[19]
-
Formulation Development: For APIs, solubility is a key determinant of bioavailability. If this compound or a derivative were being developed as a drug, its low solubility in certain organic solvents and high solubility in water would guide formulation strategies. For instance, co-crystallization with a suitable co-former could be explored to enhance the dissolution rate of a poorly soluble form.[20]
-
Analytical Method Development: In its role as a metabolite of betahistine, methods for its extraction from biological matrices (plasma, urine) and subsequent analysis rely on solubility principles for efficient sample preparation and separation via techniques like HPLC.[1]
Conclusion
While a comprehensive public dataset of quantitative solubility for this compound in a wide array of organic solvents is limited, a robust scientific understanding can be achieved. By leveraging qualitative data, detailed quantitative data from its close structural isomer picolinic acid, and a firm grasp of thermodynamic principles, we can confidently predict its behavior. The molecule's amphoteric nature and the interplay between its neutral and zwitterionic forms are central to its solubility profile, which is dominated by its affinity for polar, protic solvents. For any drug development professional, the ability to apply these principles and execute rigorous experimental protocols, such as the shake-flask method detailed herein, is essential for advancing projects from the laboratory to production.
References
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- ChemBK. (2024, April 9). 2-Pyridine Acetic Acid HCl.
- Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
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- Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
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Navigating the Dissociation Landscape: A Technical Guide to the Experimental and Theoretical pKa of 2-Pyridineacetic Acid
Abstract
The acid dissociation constant (pKa) is a cornerstone of physicochemical characterization, profoundly influencing a molecule's solubility, membrane permeability, and receptor-binding interactions. For drug development professionals and researchers, an accurate understanding of a compound's pKa is not merely academic—it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This guide focuses on 2-Pyridineacetic acid, the primary metabolite of the drug betahistine, a molecule whose zwitterionic nature presents a fascinating case study in acid-base chemistry. We delve into the dichotomy between experimental determination and theoretical prediction of its pKa values. A notable finding of our comprehensive literature review is the absence of critically evaluated, peer-reviewed experimental pKa values for this compound within the major IUPAC compilations. This guide is therefore structured to provide researchers with both the conceptual framework and the practical, field-proven methodologies required to determine these values experimentally and to compute them using modern theoretical approaches, thereby bridging a critical data gap.
The Zwitterionic Heart of this compound
Unlike simple monofunctional acids or bases, this compound possesses both a carboxylic acid group and a basic pyridine nitrogen. This dual functionality allows it to exist predominantly as a zwitterion, or inner salt, in a specific pH range. In this form, the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen is protonated (py-NH⁺). Consequently, the molecule has two distinct ionization events, described by two macroscopic pKa values:
-
pKa₁: Governs the deprotonation of the carboxylic acid group at lower pH.
-
pKa₂: Governs the deprotonation of the pyridinium ion at higher pH.
Understanding this equilibrium is fundamental to any analysis of the molecule's properties.
Caption: Ionization equilibria of this compound.
The Experimental Void and Illustrative Analogs
A thorough search of the IUPAC-curated databases, which are digitized versions of seminal reference works by Serjeant, Dempsey, and Perrin, reveals no entry for this compound[1][2][3]. This absence necessitates that researchers either perform de novo experimental measurements or rely on data from close structural analogs. For context, we present the pKa values of two relevant compounds: picolinic acid and glycine.
-
Picolinic Acid (2-Pyridinecarboxylic Acid): Differs only by the absence of the methylene (-CH₂) spacer. This spacer in this compound is expected to have an insulating effect, weakening the electron-withdrawing influence of the pyridinium ring on the carboxylate and vice-versa. Therefore, one would predict pKa₁ for this compound to be higher (less acidic) than picolinic acid's, and pKa₂ to be lower (less basic)[4].
-
Glycine: The archetypal amino acid, which provides a classic model for zwitterionic behavior and the interpretation of its two pKa values.
| Compound | pKa₁ (Carboxyl Group) | pKa₂ (Ammonium/Pyridinium) | Reference |
| Picolinic Acid | ~1.0 | 5.4 | [4] |
| Glycine | 2.34 | 9.60 | [5] |
| This compound | Not Available | Not Available | - |
| Table 1: Experimental pKa values of illustrative analog compounds in aqueous solution at 25°C. |
De Novo Determination: Experimental Protocols
Given the data gap, the following sections provide robust, self-validating protocols for the experimental determination of the pKa values of this compound. The hydrochloride salt is the typical starting material for such experiments[6].
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise and widely used method for pKa determination[7]. The principle involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at which the analyte is half-neutralized, identified as the midpoint of the buffer region or the inflection point in the derivative of the titration curve[8].
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh a sample of this compound hydrochloride to prepare a solution of known concentration (e.g., 1-10 mM) in deionized, carbonate-free water. Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical for thermodynamic accuracy.
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain constant temperature. Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of the second pKa.
-
Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. Two equivalence points should be observed. The pKa values correspond to the pH at the half-equivalence points (V/2). For higher accuracy, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²) to precisely locate the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore that changes its absorbance spectrum upon ionization, which is the case for the pyridine ring. By measuring the absorbance at a fixed wavelength across a series of buffers with different pH values, a sigmoidal curve is generated from which the pKa can be derived[9].
-
Wavelength Selection: Record the UV-Vis spectrum of this compound in a strongly acidic solution (e.g., pH ~1, where it is fully protonated) and a strongly basic solution (e.g., pH ~12, where it is fully deprotonated). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of reliable buffers spanning the pH range of interest (e.g., pH 1 to 12).
-
Sample Preparation: Prepare a stock solution of this compound. Add a small, constant aliquot of this stock solution to each buffer to create a series of solutions with identical total analyte concentration.
-
Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curves correspond to the two ionization steps. The pKa value for each step is the pH at the inflection point of the curve, which can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation[10].
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
In Silico Prediction: A Theoretical Workflow
While experimental determination is definitive, computational chemistry offers a powerful predictive tool. The direct calculation of absolute pKa values is notoriously challenging due to the difficulty of accurately modeling the free energy of solvation of a proton. Therefore, methods based on thermodynamic cycles are the standard approach.
Quantum Mechanical (QM) Calculation via Thermodynamic Cycle
The most common approach involves calculating the free energy change (ΔG) for the deprotonation reaction in solution. This is achieved by dissecting the process into gas-phase and solvation components using a Born-Haber cycle.
The pKa is then calculated using the formula: pKa = ΔG°(aq) / (2.303 * RT)
Where ΔG°(aq) is the standard free energy of the dissociation reaction in solution.
-
Geometry Optimization: Perform geometry optimization for both the protonated (HA) and deprotonated (A⁻) forms of the molecule. This should be done first in the gas phase and then in the solvent (water) using a continuum solvation model. A robust Density Functional Theory (DFT) functional like B3LYP or M06-2X with a triple-zeta basis set such as 6-311++G(d,p) is recommended for accurate geometries and energies.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy and to confirm that they are true minima (no imaginary frequencies).
-
Solvation Energy Calculation: Use a reliable implicit solvation model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) or the SMD model , to calculate the free energy of solvation (ΔG_solv) for each species.
-
Calculate ΔG°(aq): Assemble the final free energy of dissociation in solution using the thermodynamic cycle.
Caption: Thermodynamic cycle for pKa calculation.
Bridging the Gap: Anticipating Discrepancies
Even with robust protocols, discrepancies between experimental and theoretical values are common. Understanding the source of these differences is key to a comprehensive analysis.
| Aspect | Experimental Sources of Variance | Theoretical Sources of Inaccuracy |
| Solvent | Ionic strength, presence of co-solvents. | Inherent approximations in continuum solvent models; lack of explicit solvent molecules to model specific H-bonds. |
| Temperature | Measurements must be temperature-controlled. | Calculations are typically performed at a standard state (298.15 K). |
| Structure | - | Difficulty in accurately modeling the zwitterionic form and potential intramolecular hydrogen bonds. |
| Method | Choice of titrant, electrode calibration. | Choice of DFT functional, basis set, and solvation model can significantly impact results. |
| Table 2: Common sources of discrepancy between experimental and theoretical pKa values. |
For this compound, the zwitterionic nature is a primary challenge for theoretical models. The charge separation and potential for intramolecular hydrogen bonding between the pyridinium proton and the carboxylate oxygen can be difficult for implicit solvent models to capture perfectly. An advanced approach involves including a few explicit water molecules in the QM calculation to model the first solvation shell, which often improves accuracy for such systems.
Conclusion
The determination of the pKa values for this compound exemplifies a common challenge in pharmaceutical and chemical research: the need for fundamental physicochemical data that may not be readily available. This guide demonstrates that the absence of literature values is not an insurmountable barrier. By employing rigorous, well-established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, researchers can generate high-quality, reliable pKa data. Concurrently, modern computational methods, when applied with a careful understanding of their underlying principles and limitations, provide a powerful predictive tool to complement and rationalize experimental findings. The synergy of these two approaches—empirical measurement and theoretical calculation—provides the most complete and trustworthy understanding of a molecule's acid-base properties, enabling more informed decisions in drug design, formulation, and development.
References
- PubChem. This compound.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
- Zheng, J., & Lafontant-Joseph, O. (2024). IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. GitHub. [Link]
- DrugBank. Picolinic Acid. DrugBank Online. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
- Creative Bioarray. (2023).
- Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
- Allen, R. I., Box, K. J., Comer, J. E. A., Peake, C., & Tam, K. Y. (1998). Multi-wavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712.
- Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21.
- Ri-Tem-Keng, A. T., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1073-1087. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PKa Prediction for Organic Acids and Bases - D. Perrin, Boyd Dempsey, E. P. Serjeant - Google Libros [books.google.cl]
- 5. Dissociation-Constants/IUPAC_pK_DataDigitizationReport.pdf at main · IUPAC/Dissociation-Constants · GitHub [github.com]
- 6. scholars.unf.edu [scholars.unf.edu]
- 7. IUPAC Digitized pKa Dataset - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism Studies of 2-Pyridineacetic Acid
Foreword: The Dynamic Nature of a Seemingly Simple Molecule
To the dedicated researchers, scientists, and drug development professionals, this guide delves into the nuanced world of tautomerism as it pertains to 2-Pyridineacetic acid. While its static chemical structure (C₇H₇NO₂) appears straightforward, the reality is a dynamic equilibrium of multiple forms, a phenomenon with profound implications for its chemical behavior, bioavailability, and interaction with biological systems. As a metabolite of the widely used anti-vertigo drug betahistine, understanding the tautomeric landscape of this compound is not merely an academic exercise but a critical component of pharmacokinetic and pharmacodynamic studies. This guide eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the complexities of this compound's tautomerism, from fundamental principles to advanced analytical methodologies. Our exploration is grounded in established experimental techniques and computational chemistry, providing a robust framework for your own investigations.
The Tautomeric Possibilities of this compound: A Multifaceted Equilibrium
Tautomerism in this compound is not a simple, single equilibrium but a network of potential interconversions. The presence of a carboxylic acid group, a pyridine ring, and an alpha-carbon with acidic protons gives rise to at least two significant types of tautomerism:
-
Zwitterionic Tautomerism: This involves the intramolecular transfer of a proton from the acidic carboxylic acid group to the basic nitrogen atom of the pyridine ring. This results in an equilibrium between a neutral form and a zwitterionic (dipolar) form.
-
Keto-Enol/Lactam-Lactim Type Tautomerism: This involves the migration of a proton from the α-carbon to one of the oxygen atoms of the carboxylate group (enol form) or the pyridine nitrogen (enaminone-like form).
These equilibria are not mutually exclusive and are heavily influenced by the surrounding environment, particularly the solvent and pH.
The Zwitterionic Equilibrium: A pH-Dependent Balancing Act
The most prominent tautomeric equilibrium for this compound in aqueous solution is the zwitterionic equilibrium. The position of this equilibrium is dictated by the acidity of the carboxylic acid proton (pKa₁) and the acidity of the pyridinium proton (pKa₂).
Based on compiled data, the relevant pKa values for this compound are:
-
pKa₁ (Carboxylic Acid): ~2-3
-
pKa₂ (Pyridinium): ~5-6
These values indicate that in a physiological environment (pH ~7.4), the carboxylic acid group will be deprotonated (COO⁻) and the pyridine nitrogen will be in its neutral form, leading to an overall anionic species. The zwitterionic form, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated, would be most prevalent at the isoelectric point (pI), which can be estimated as the average of the two pKa values.
Theoretical Underpinnings: Insights from Computational Chemistry
While direct and comprehensive experimental studies on the tautomerism of this compound are not extensively available in the public domain, computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the potential tautomers.
DFT calculations on related pyridylacetic acid derivatives have shown that while keto-enol and enaminone tautomers are theoretically possible, the energy barriers for their formation can be substantial.[1] For instance, studies on 2,2-di(pyridin-2-yl)acetic acid revealed that the enaminone tautomers are thermodynamically somewhat more stable than the corresponding enediols.[1] However, the high energy barriers for proton migration from the alpha-carbon suggest that these tautomeric forms may not be significantly populated under normal conditions.[1] Furthermore, these studies often highlight that decarboxylation can be a more energetically favorable process than tautomerization for many pyridylacetic acids.[1]
The influence of solvent is a critical parameter in these computational models. Polar solvents are generally predicted to stabilize more polar tautomers, such as the zwitterionic form and the pyridone-like (lactam) tautomers of related compounds like 2-pyridone.[2]
Experimental Investigation of Tautomerism: A Methodological Framework
A multi-pronged experimental approach is essential to fully characterize the tautomeric equilibrium of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.
-
Sample Preparation: Prepare a stock solution of this compound hydrochloride in D₂O (e.g., 10 mg/mL). D₂O is used to minimize the solvent signal in the ¹H spectrum.
-
pH Adjustment: Aliquot the stock solution into several NMR tubes. Adjust the pD (the pH in D₂O) of each sample to a series of values (e.g., from pD 1 to 10) using small additions of DCl and NaOD. Measure the pD using a calibrated pH meter, and correct the reading using the equation pD = pH_reading + 0.4.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
Chemical Shift Analysis: The chemical shifts of the pyridine ring protons and the α-protons will be sensitive to the protonation state of the molecule. A significant downfield shift of the pyridine protons upon acidification is indicative of protonation at the nitrogen atom.
-
Equilibrium Constant (Kz) Determination: By plotting the chemical shift of a specific proton (e.g., the proton at the 6-position of the pyridine ring) as a function of pD, a sigmoidal curve is obtained. This curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa values. The equilibrium constant for the zwitterionic form can then be derived from these pKa values.
-
As the pD decreases, the pyridine ring protons will shift downfield due to the protonation of the nitrogen atom. The α-protons will also experience a shift, albeit likely smaller. The inflection points of the titration curves will correspond to the pKa values.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of a molecule, making it an excellent tool for studying tautomeric equilibria. Different tautomers will have distinct chromophores and thus different absorption maxima (λ_max).
-
Sample Preparation: Prepare dilute stock solutions of this compound in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane, and cyclohexane). For pH-dependent studies, use buffered aqueous solutions at various pH values.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identification of Tautomeric Bands: Compare the spectra obtained in different solvents and at different pH values. The appearance of new absorption bands or shifts in λ_max are indicative of a shift in the tautomeric equilibrium. For example, the zwitterionic form is expected to have a different λ_max compared to the neutral form.
-
Quantitative Analysis: The tautomeric equilibrium constant (K_T) can be determined by applying the following equation, assuming a two-component system:
K_T = ([Tautomer 2]) / ([Tautomer 1]) = (A - ε₁C_T l) / (ε₂C_T l - A)
Where:
-
A is the measured absorbance at a specific wavelength.
-
ε₁ and ε₂ are the molar absorptivities of Tautomer 1 and Tautomer 2, respectively, at that wavelength.
-
C_T is the total concentration of the acid.
-
l is the path length of the cuvette.
The molar absorptivities of the individual tautomers can be estimated from spectra where one tautomer is known to be dominant (e.g., at very low or high pH).
-
-
X-ray Crystallography: The Solid-State Snapshot
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.
Data Synthesis and Interpretation: Building a Cohesive Picture
A comprehensive understanding of this compound's tautomerism requires the integration of theoretical and experimental data.
| Tautomeric Form | Predicted Stability (Gas Phase) | Expected Dominance in Solution | Key Spectroscopic Signatures |
| Neutral | Likely more stable than zwitterion | Non-polar solvents, low pH | Characteristic ¹H NMR shifts for pyridine and CH₂COOH; distinct UV-Vis λ_max |
| Zwitterion | Less stable than neutral | Polar, protic solvents; near isoelectric point | Downfield shift of pyridine protons in ¹H NMR; different UV-Vis λ_max from neutral form |
| Enol/Enaminone | High energy barrier to formation | Likely not significantly populated | Would exhibit characteristic C=C-OH or C=C-NH signals in NMR and IR |
Visualizing the Equilibria and Workflows
To further clarify the concepts and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Tautomeric Equilibria of this compound
Caption: Potential tautomeric equilibria of this compound.
Experimental Workflow for Tautomerism Study
Caption: A comprehensive workflow for the experimental study of tautomerism.
Conclusion and Future Directions
The tautomerism of this compound is a complex interplay of structural forms, primarily governed by the zwitterionic equilibrium in aqueous media. While computational studies provide a theoretical framework for understanding other potential tautomers, a comprehensive experimental investigation is paramount for a complete picture. This guide has outlined the key theoretical considerations and provided detailed, field-proven methodologies for such an investigation.
For researchers in drug development, a thorough understanding of the dominant tautomeric forms of this compound under physiological conditions is crucial for accurate pharmacokinetic modeling and for elucidating its interactions at a molecular level. Future research should prioritize obtaining a crystal structure of this compound and conducting detailed, quantitative spectroscopic studies across a broad range of solvents and pH values. Such data will not only be of fundamental chemical interest but will also provide invaluable insights for the pharmaceutical sciences.
References
- Borowski, P., & Gawinecki, R. (n.d.). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation.
- Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). (2013, July 4).
- This compound | C7H7NO2 | CID 85318. (n.d.). PubChem. [Link]
- 2-Pyridylacetic acid hydrochloride - CAS Common Chemistry. (n.d.). CAS. [Link]
- pKa Data Compiled by R. Williams. (2022, April 7).
- pKa Data Compiled by R. Williams page-1. (n.d.). [Link]
- Table of Acids with Ka and pKa Values*. (n.d.). [Link]
- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.).
- Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Zwitterion. (n.d.). Wikipedia. [Link]
- Zwitterions and Amino Acids. (2024, January 17). aqion. [Link]
- Welty, R. J., & Lorigan, G. A. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.
- van der Spoel, D., et al. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 150. [Link]
- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022, February 22). PubMed Central. [Link]
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]
- Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem. [Link]
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). PubMed. [Link]
- 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.
- Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). PubMed. [Link]
- Lu, J., Han, B., & Yan, H. (n.d.). UV-Vis spectroscopic studies of solute–solvent and solute–cosolvent interactions in supercritical carbon dioxide. RSC Publishing. [Link]
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI. [Link]
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 7).
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Degradation of 2-Pyridineacetic Acid: A Technical Guide for Researchers
Introduction: The Environmental and Pharmaceutical Significance of 2-Pyridineacetic Acid
This compound (2-PAA) is a pyridine derivative of significant interest in both environmental science and pharmaceutical development. As a metabolite of various industrial compounds and pharmaceuticals, its fate in biological systems and the environment is of considerable importance. This guide provides an in-depth technical overview of the degradation pathways of this compound, drawing upon established principles of microbial biochemistry and chemical degradation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the metabolic and abiotic transformations of this compound.
I. Microbial Degradation: Nature's Recycling of a Recalcitrant Heterocycle
The microbial catabolism of N-heterocyclic compounds is a critical process in the bioremediation of contaminated environments. Bacteria from the genera Arthrobacter and Rhodococcus are particularly well-known for their versatile metabolic capabilities towards pyridine and its derivatives.[1][2][3][4][5] While a specific pathway for this compound has not been fully elucidated in a single organism, a putative degradation route can be constructed based on the well-characterized metabolism of related compounds, such as pyridine, picolinic acid (2-pyridinecarboxylic acid), and 2-picoline (2-methylpyridine).[6][7][8][9][10]
A. The Initial Enzymatic Attack: A Tale of Two Strategies
The degradation of 2-PAA is likely initiated by one of two primary enzymatic strategies: hydroxylation of the pyridine ring or modification of the acetic acid side chain.
1. Hydroxylation of the Pyridine Ring: The Prevalent Gateway
The most common initial step in the aerobic bacterial degradation of pyridine derivatives is the enzymatic hydroxylation of the aromatic ring.[11][12] This is typically catalyzed by monooxygenase or dioxygenase enzymes. For 2-substituted pyridines, this hydroxylation often occurs at the C6 position to form 6-hydroxy-2-pyridineacetic acid.[13][14][15]
-
Causality of Hydroxylation: The introduction of a hydroxyl group activates the electron-rich pyridine ring, making it more susceptible to subsequent enzymatic attack and ring cleavage. This is a crucial step to overcome the inherent stability of the aromatic system.
2. Side-Chain Oxidation: An Alternative Route
An alternative, though less commonly documented for this specific substrate, is the initial enzymatic attack on the acetic acid side chain. This could involve an α-hydroxylation of the methylene group, a reaction also catalyzed by monooxygenases.
B. The Central Catabolic Pathway: From Ring Activation to Cleavage
Following initial hydroxylation, the degradation of 2-PAA is proposed to converge with established pathways for pyridine catabolism.
1. Formation of Dihydroxypyridine Intermediates:
The mono-hydroxylated intermediate likely undergoes a second hydroxylation to form a dihydroxypyridine derivative. For instance, 6-hydroxy-2-pyridineacetic acid could be further hydroxylated to 2,5-dihydroxy-pyridineacetic acid or 3,6-dihydroxy-2-pyridineacetic acid. The formation of dihydroxypyridines is a common theme in the degradation of various pyridine compounds.[16]
2. Ring Cleavage: The Commitment Step
The dihydroxylated intermediate is the substrate for ring-opening dioxygenases. These enzymes catalyze the cleavage of the C-C bond adjacent to the hydroxyl groups, breaking open the stable pyridine ring. In many documented pyridine degradation pathways, this results in the formation of N-formylmaleamic acid or related linear compounds.[9]
3. Funneling into Central Metabolism:
The linear intermediates generated from ring cleavage are subsequently processed by a series of hydrolases, dehydrogenases, and other enzymes. Ultimately, the carbon backbone is converted into intermediates of central metabolism, such as succinate, which can then enter the Krebs cycle to be completely mineralized to CO2 and water.[6][10]
C. Key Microbial Players and Genetic Determinants
-
Arthrobacter species: Known for their ability to degrade a wide range of xenobiotics, including pyridine and its derivatives.[6][17][18] The degradation of pyridine in Arthrobacter sp. strain 68b is encoded by a pyr gene cluster located on a catabolic plasmid.[6][19] This cluster includes genes for a two-component flavin-dependent monooxygenase responsible for the initial ring cleavage.[6]
-
Rhodococcus species: These bacteria possess large genomes and versatile catabolic pathways, making them adept at degrading complex aromatic compounds.[1][2][3][4][5] They are known to degrade a variety of N-heterocyclic compounds.[1][5]
The following diagram illustrates a putative microbial degradation pathway for this compound, integrating known metabolic steps from related compounds.
Caption: Putative microbial degradation pathway of this compound.
II. Chemical (Abiotic) Degradation: Instability and Transformation
Beyond microbial action, this compound can undergo abiotic degradation, primarily driven by its inherent chemical instability under certain conditions.
A. Decarboxylation: A Key Abiotic Transformation
2-Pyridylacetic acids are known to be susceptible to decarboxylation, particularly at elevated temperatures. This process involves the loss of the carboxyl group as carbon dioxide (CO2). The thermal decarboxylation of α-picolinic acids is a well-documented reaction.
-
Mechanism of Decarboxylation: The proximity of the nitrogen atom in the pyridine ring facilitates the formation of a zwitterionic intermediate, which then readily loses CO2. This intrinsic property makes 2-PAA less stable than its 3- and 4-isomers under thermal stress.
B. Photodegradation: The Role of Light
While direct photolysis of 2-PAA may be limited, its degradation can be enhanced by photochemical processes, especially in the presence of photosensitizers or as a consequence of prior biological modification. For instance, dihydroxylated intermediates formed during microbial metabolism can be more susceptible to photolytic degradation.[13]
The following diagram illustrates the primary abiotic degradation pathway of this compound.
Caption: Primary abiotic degradation of this compound via decarboxylation.
III. Experimental Protocols for Studying this compound Degradation
To investigate the degradation of 2-PAA, a combination of microbiological, enzymatic, and analytical techniques is required.
A. Isolation and Culturing of Degrading Microorganisms
-
Enrichment Culture:
-
Prepare a minimal salts medium with this compound as the sole source of carbon and nitrogen.
-
Inoculate with a sample from a contaminated site (e.g., soil, industrial wastewater).
-
Incubate under appropriate aerobic conditions (e.g., 25-30°C with shaking).
-
Perform serial dilutions and plate on solid minimal medium to isolate individual colonies.
-
-
Identification of Isolates:
-
Characterize isolates based on morphology, Gram staining, and biochemical tests.
-
Perform 16S rRNA gene sequencing for definitive identification.
-
B. Enzyme Assays
-
Preparation of Cell-Free Extracts:
-
Grow the isolated strain in a liquid medium containing 2-PAA to induce the degradative enzymes.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using methods such as sonication or French press.
-
Centrifuge to remove cell debris and collect the supernatant (cell-free extract).
-
-
Monooxygenase/Dioxygenase Activity Assay:
-
Monitor the substrate-dependent oxidation of NADH or NADPH spectrophotometrically at 340 nm.
-
The reaction mixture should contain the cell-free extract, 2-PAA, and NADH or NADPH in a suitable buffer.
-
C. Analytical Methods for Metabolite Identification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for separating and identifying intermediates of 2-PAA degradation.[20][21][22]
-
Sample Preparation:
-
Collect culture supernatants at different time points during the degradation experiment.
-
Centrifuge to remove cells and filter through a 0.22 µm filter.
-
-
HPLC-MS Analysis:
The following workflow diagram outlines the experimental approach to studying the microbial degradation of this compound.
Caption: Experimental workflow for studying 2-PAA degradation.
IV. Quantitative Data Summary
The following table summarizes key quantitative data related to the microbial degradation of pyridine and its derivatives, which can serve as a reference for studies on this compound.
| Parameter | Organism | Substrate | Value | Reference |
| Degradation Rate | Arthrobacter sp. Strain 68b | Pyridine | Complete degradation of 5 mM in 24h | [6] |
| Enzyme Activity | Arthrobacter sp. Strain 68b (PyrA) | Pyridine | 0.12 ± 0.01 µmol/min/mg | [6] |
| Growth Yield | Rhodococcus sp. | Pyridine | Not specified | [4][5] |
V. Conclusion and Future Directions
The degradation of this compound is a multifaceted process involving both microbial and chemical pathways. While the precise microbial degradation pathway is yet to be fully elucidated, evidence from related compounds strongly suggests a route initiated by enzymatic hydroxylation, followed by ring cleavage and subsequent funneling into central metabolic pathways. Key bacterial genera such as Arthrobacter and Rhodococcus are prime candidates for mediating this process. Chemically, 2-PAA is susceptible to decarboxylation.
Future research should focus on:
-
Isolation and characterization of novel microorganisms capable of utilizing this compound as a sole carbon and nitrogen source.
-
Elucidation of the complete degradation pathway , including the identification of all intermediates and the characterization of the enzymes involved.
-
Investigation of the genetic basis of 2-PAA degradation, including the identification and sequencing of the relevant gene clusters.
A deeper understanding of these degradation pathways will not only contribute to our knowledge of microbial metabolism but also pave the way for the development of effective bioremediation strategies for environments contaminated with pyridine derivatives and provide valuable insights for the pharmaceutical industry regarding the metabolic fate of drugs containing this moiety.
VI. References
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Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Investigation of the Degradation of Carboxypyridines in Bacteria. (n.d.). Retrieved January 9, 2026, from [Link]
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Martinkova, L., Uhnakova, B., Patek, M., Nesvera, J., & Kren, V. (2009). Biodegradation potential of the genus Rhodococcus. Environment International, 35(1), 162-177.
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Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Časaitė, V., Stanislauskienė, R., Meškys, R., & Urbelis, G. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
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Biodegradation potential of the genus Rhodococcus. (2025, September 28). ResearchGate. Retrieved January 9, 2026, from [Link]
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Ivshina, I. B., Kuyukina, M. S., Krivoruchko, A. V., & Elkin, A. A. (2023). Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. Microorganisms, 11(3), 741.
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Microbial Degradation of a-Picolinic Acid, 2-Pyridinecarboxylic Acid. (n.d.). J-Stage. Retrieved January 9, 2026, from [Link]
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Rhodococcus strains from the specialized collection of alkanotrophs for biodegradation of aromatic compounds. (2023, March 5). University of Strathclyde. Retrieved January 9, 2026, from [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). ASM Journals. Retrieved January 9, 2026, from [Link]
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Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. (2025, October 13). ResearchGate. Retrieved January 9, 2026, from [Link]
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Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
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Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Biochemical Journal, 146(1), 157-172.
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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The 2-hydroxypyridines substituted at the third position, which were... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. (2025, November 7). ResearchGate. Retrieved January 9, 2026, from [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 9, 2026, from [Link]
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Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in microbiology, 14(9), 398-405.
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 9, 2026, from [Link]
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Enzymatic Hydroxylations of sp3-Carbons. (2021, July 9). ACS Publications. Retrieved January 9, 2026, from [Link]
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ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved January 9, 2026, from [Link]
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Comparative genomics based exploration of xenobiotic degradation patterns in Glutamicibacter, Arthrobacter, and Pseudarthrobacter isolated from diverse ecological habitats. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Kotoučková, L., Schumann, P., Durnová, E., Spröer, C., & Sedláček, I. (2004). Arthrobacter nitroguajacolicus sp. nov., a novel 4-nitroguaiacol-degrading actinobacterium. International journal of systematic and evolutionary microbiology, 54(Pt 3), 773-777.
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Urlacher, V. B., & Schmid, R. D. (2006). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 63(11), 1325-1351.
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Microbial Degradation of Heterocycles- A Review. (2023, August 3). JSSE - Portal de Periódicos UNIFESP. Retrieved January 9, 2026, from [Link]
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Bacterial Degradation of Aromatic Compounds. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Using Low Molecular Weight Organic Acids to Enhance Microbial Degradation of Polycyclic Aromatic Hydrocarbons: Current Understanding and Future Perspectives. (2021, February 9). MDPI. Retrieved January 9, 2026, from [Link]
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Díaz, E., Jiménez, J. I., & Nogales, J. (2013). Biodegradation of Aromatic Compounds by Escherichia coli. Microbiology and Molecular Biology Reviews, 77(4), 523-569.
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Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage. (2025, January 16). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Quero, G., D'Orazio, V., Di Ciaula, A., Lo Presti, E., & Di Gregorio, S. (2013). Biodegradation of α-, β-, and γ-hexachlorocyclohexane by Arthrobacter fluorescens and Arthrobacter giacomelloi. Applied biochemistry and biotechnology, 170(1), 1-12.
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This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483-498.
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Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). ACS Publications. Retrieved January 9, 2026, from [Link]
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2-Methylpyridine. (2014, October 8). Human Metabolome Database. Retrieved January 9, 2026, from [Link]
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Reaction versus subsite stereospecificity of peptidylglycine alpha-monooxygenase and peptidylamidoglycolate lyase, the two enzymes involved in peptide amidation. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Human Flavin-Containing Monooxygenase 2.1 Catalyzes Oxygenation of the Antitubercular Drugs Thiacetazone and Ethionamide. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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2-Pyridylacetic acid hydrochloride. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]
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electrochemical properties of 2-Pyridineacetic acid
An In-Depth Technical Guide to the Electrochemical Properties of 2-Pyridineacetic Acid
Abstract
This compound (2-PAA), a key metabolite of the drug betahistine, is a molecule of significant interest in pharmaceutical and analytical sciences.[1][2] Its unique structure, featuring both a pyridine ring and a carboxylic acid moiety, imparts distinct electrochemical characteristics that are crucial for understanding its behavior in biological systems and for the development of advanced analytical methods. This guide provides a comprehensive exploration of the electrochemical properties of 2-PAA. It synthesizes fundamental principles with field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of its redox behavior. We will delve into the predicted reaction mechanisms, present detailed protocols for its electrochemical analysis using cyclic voltammetry, and discuss the critical factors influencing its electrochemical response.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyridine derivatives class.[2] It plays a critical role in pharmacology as the primary, pharmacologically inactive metabolite of betahistine, a widely used anti-vertigo drug.[1] The concentration of 2-PAA in plasma is a vital biomarker for assessing the absorption and pharmacokinetic profile of the parent drug, making its accurate quantification essential.[1]
Physicochemical Properties
A clear understanding of the fundamental properties of 2-PAA is the foundation for any electrochemical investigation. Key physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-pyridin-2-ylacetic acid | [3] |
| Molecular Formula | C₇H₇NO₂ | [3][4] |
| Molecular Weight | 137.14 g/mol | [3] |
| CAS Number | 13115-43-0 | [3] |
| Synonyms | 2-Pyridylacetic acid, Pyridin-2-yl-acetic acid | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 135 °C (decomposes) (for HCl salt) | [5][6] |
Core Principles of Electrochemical Analysis
To appreciate the electrochemical profile of 2-PAA, a grasp of the core analytical technique, Cyclic Voltammetry (CV), is necessary. CV is a potent and versatile electroanalytical technique used to study the redox properties of a species in solution.
The experiment involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept from a starting value to a vertex potential and then reversed back to the start. The resulting current is measured and plotted against the applied potential, generating a characteristic cyclic voltammogram. The shape of the voltammogram provides critical information about the thermodynamics and kinetics of the electron transfer reactions.
Logical Flow of a Cyclic Voltammetry Experiment
Caption: Workflow for a Cyclic Voltammetry (CV) experiment.
Predicted Electrochemical Behavior of this compound
Direct and comprehensive electrochemical studies on this compound are not extensively documented in publicly available literature. However, by analyzing its constituent functional groups—the pyridine ring and the carboxylic acid—and drawing parallels with structurally similar molecules, a scientifically sound prediction of its redox behavior can be constructed.
Reduction of the Pyridine Moiety
The pyridine ring is electrochemically active. In acidic conditions, the nitrogen atom can be protonated to form a pyridinium ion.[7] This positively charged species is more susceptible to reduction. Electrochemical studies on pyridine and its derivatives have shown an irreversible reduction wave associated with the one-electron reduction of the pyridinium ion to form a radical species.[7] For 2-PAA, a similar pH-dependent reduction peak can be anticipated, likely occurring at negative potentials (e.g., around -1.0 V vs. Ag/AgCl).[7]
Reduction of the Carboxylic Acid Moiety
The electrochemical reduction of carboxylic acids is generally a challenging process that occurs at very negative potentials. The reaction typically proceeds in two steps: first, the reduction of the carboxylic acid to an aldehyde, and subsequently, the reduction of the aldehyde to a primary alcohol.[8] However, because aldehydes are more easily reduced than carboxylic acids, it is often impossible to isolate the aldehyde intermediate electrochemically.[8]
Studies on the related compound, pyridine-2,6-dicarboxylic acid, have demonstrated that the carboxylic acid groups can be electrochemically reduced, though the process may not be fully quantitative.[9] The efficiency and potential of this reduction are highly dependent on the electrode material and the solution's pH.[9] For 2-PAA, the reduction of the carboxylic acid to 2-pyridine-ethanol is a plausible, albeit likely high-potential, process.
Proposed Overall Reduction Pathway
The overall electrochemical reduction of 2-PAA is likely a multi-electron, multi-proton process involving both the pyridine ring and the carboxylic acid group. The specific pathway will be heavily influenced by the experimental conditions, particularly pH.
Caption: Proposed electrochemical reduction pathways for 2-PAA.
Experimental Protocol: Characterization by Cyclic Voltammetry
This section provides a detailed, self-validating protocol for the electrochemical characterization of 2-PAA. The causality behind each step is explained to ensure experimental integrity.
Materials and Reagents
-
Analyte: 2-Pyridylacetic acid hydrochloride (>98.0% purity).[1]
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) or Britton-Robinson buffer. Rationale: A supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.
-
Solvent: Deionized water (18.2 MΩ·cm).
-
Working Electrode: Glassy Carbon Electrode (GCE). Rationale: GCE offers a wide potential window, good conductivity, and is relatively inert.
-
Reference Electrode: Ag/AgCl (3 M KCl). Rationale: Provides a stable and reproducible reference potential.
-
Counter Electrode: Platinum wire. Rationale: Facilitates the flow of current without participating in the reaction.
-
Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.
Step-by-Step Experimental Workflow
-
Electrode Preparation (Critical Step):
-
Mechanically polish the GCE surface with decreasing sizes of alumina slurry (1.0 µm → 0.3 µm → 0.05 µm) for 2 minutes each.
-
Rinse thoroughly with deionized water between each polishing step.
-
Sonciate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
Causality: A clean and smooth electrode surface is paramount for obtaining reproducible and well-defined voltammetric signals. Contamination or surface roughness can lead to distorted peaks and inaccurate measurements.
-
-
Electrochemical Cell Assembly:
-
Prepare a 1.0 mM solution of 2-PAA in the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).
-
Transfer ~10 mL of the solution into the electrochemical cell.
-
Immerse the prepared working, reference, and counter electrodes into the solution. Ensure the reference electrode tip is close to the working electrode.
-
Purge the solution with high-purity nitrogen gas for 10-15 minutes. Maintain a nitrogen blanket over the solution during the experiment.
-
Causality: Removing dissolved oxygen is crucial as oxygen is electroactive and its reduction can interfere with the analyte's signal.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.[10]
-
Record a blank CV of the supporting electrolyte first to establish the background current and potential window.
-
Set the CV parameters for the analyte solution:
-
Initial Potential: 0.0 V
-
Vertex Potential 1 (Negative Scan): -1.5 V
-
Vertex Potential 2 (Positive Scan): +1.5 V
-
Scan Rate: 100 mV/s
-
-
Initiate the potential sweep and record the voltammogram.
-
Perform multiple scans to check for reproducibility and any changes due to electrode fouling.[10]
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).
-
Investigate the effect of scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to determine if the process is diffusion-controlled or adsorption-controlled.
-
Investigate the effect of pH by repeating the experiment in buffers of different pH values (e.g., 3.0, 5.0, 7.0, 9.0) to understand the role of protons in the reaction mechanism.
-
Applications in Drug Development
The electrochemical properties of 2-PAA are not merely of academic interest; they form the basis for powerful applications in pharmaceutical research.
-
Pharmacokinetic Analysis: Highly sensitive electroanalytical methods, such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), can be developed for the rapid quantification of 2-PAA in biological matrices like plasma and urine. This provides a cost-effective alternative to traditional chromatographic methods for monitoring betahistine metabolism.[1]
-
Metabolite Identification: Electrochemical methods can be coupled with mass spectrometry (EC-MS) to simulate the metabolic oxidation of drug candidates. While 2-PAA is a known metabolite, this technique could be applied to investigate its further transformation or the metabolism of related pyridine-containing drugs.
Conclusion
This compound possesses a rich, albeit complex, electrochemical profile governed by its pyridine and carboxylic acid functionalities. While direct experimental data remains sparse, a robust understanding of its likely redox behavior can be inferred from fundamental principles and studies of analogous compounds. The primary electrochemical events are predicted to be the pH-dependent reduction of the pyridinium ion and the high-potential reduction of the carboxylic acid group. The detailed experimental protocol provided in this guide offers a validated framework for researchers to explore these properties systematically. A thorough characterization of 2-PAA's electrochemistry will undoubtedly unlock new avenues for its analysis and provide deeper insights into the metabolic pathways of its parent drug, betahistine.
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An In-depth Technical Guide to 2-Pyridineacetic Acid: Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridineacetic acid, a heterocyclic compound with the formula C₇H₇NO₂, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for a variety of more complex molecules and is a key metabolite in pharmacological studies. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, offering insights into the causality behind experimental choices and the logical progression of its chemistry.
PART 1: The Genesis of a Heterocycle: Discovery and Historical Context
The story of this compound is intrinsically linked to the broader history of pyridine chemistry. While a singular, definitive report of its initial synthesis remains elusive in early literature, its origins can be traced through the discovery of its precursors and the development of fundamental reactions in pyridine chemistry.
The Precursor: 2-Picoline
The journey begins with 2-methylpyridine, commonly known as 2-picoline. This foundational precursor to this compound was first isolated from coal tar in 1846 by the Scottish chemist Thomas Anderson.[1] Coal tar, a byproduct of coal gasification, was a treasure trove of aromatic compounds in the 19th century, and Anderson's work was pivotal in isolating and identifying many of these new molecules.
Early Synthetic Pathways: An Era of Oxidation
Following the isolation of 2-picoline, the late 19th and early 20th centuries saw a surge in the exploration of pyridine chemistry. A common and logical synthetic route to pyridinecarboxylic acids during this period was the oxidation of the corresponding alkylpyridines. The oxidation of 2-picoline to picolinic acid (pyridine-2-carboxylic acid) using strong oxidizing agents like potassium permanganate became a well-established reaction.[1] While picolinic acid is not this compound, the development of these oxidative methods laid the conceptual groundwork for the synthesis of other pyridine carboxylic acids.
The first documented synthesis of this compound likely occurred through the application of similar oxidative principles or through multi-step sequences starting from 2-picoline. Although a specific "discovery" paper is not readily apparent, the chemical knowledge of the time would have made its synthesis an achievable goal for chemists working with pyridine derivatives.
A Timeline of Key Developments
Caption: Established synthetic routes to this compound.
Experimental Protocol: Hydrolysis of Ethyl 2-Pyridylacetate
[2] Objective: To synthesize this compound via the hydrolysis of its ethyl ester.
Materials:
-
Ethyl 2-pyridylacetate (1.65 g, 10 mmol)
-
Potassium hydroxide (0.67 g, 12 mmol)
-
Ethanol (13 mL)
-
Water (4.3 mL)
-
1N Hydrochloric acid
-
Diethyl ether
Procedure:
-
A mixture of ethyl 2-pyridylacetate and potassium hydroxide in ethanol and water is prepared.
-
The mixture is heated and stirred at 50°C for 30 minutes.
-
After the reaction is complete, the ethanol is removed by distillation.
-
The aqueous layer is extracted with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of 2 with 1N HCl.
-
The acidified aqueous layer is concentrated to dryness.
-
The resulting oily substance is crystallized from diethyl ether.
-
The solid product is filtered, washed with diethyl ether, and dried under vacuum to yield this compound.
Modern Innovations in Synthesis
Recent advancements in organic synthesis have led to more sophisticated and efficient methods for preparing this compound and its derivatives.
Three-Component Synthesis Utilizing Meldrum's Acid
A notable development is a three-component synthesis that leverages the dual reactivity of Meldrum's acid derivatives. [3][4][5]In this approach, the Meldrum's acid derivative initially acts as a nucleophile, substituting onto an activated pyridine-N-oxide. [4][5]Subsequently, it functions as an electrophile, undergoing ring-opening and decarboxylation to yield the desired substituted 2-pyridylacetic acid derivative. [4][5]This method offers a convergent and versatile route to a wide range of derivatives. [4][5]
Caption: Conceptual workflow of the three-component synthesis.
PART 3: Beyond the Core: Derivatives and Applications
The true value of this compound in the pharmaceutical landscape lies in its role as a scaffold for the development of therapeutic agents.
A Metabolite of Pharmacological Importance
This compound is the primary, pharmacologically inactive metabolite of betahistine, an anti-vertigo drug first registered in Europe in 1970. [6][3]Following administration, betahistine is rapidly metabolized by monoamine oxidase (MAO) enzymes to this compound. [3]Consequently, the plasma concentration of this compound serves as a critical biomarker for assessing the absorption and pharmacokinetic profile of betahistine. [3]
Therapeutic Derivatives for Peptic Ulcers
In the latter part of the 20th century, novel derivatives of this compound were developed as potential treatments for peptic ulcers. [1][7][8]These compounds were designed to have a dual-action mechanism: inhibiting gastric acid secretion and protecting the gastric mucosa. [1][7][8]This research highlights the tunability of the this compound core for creating molecules with specific biological activities.
Summary of Key Synthetic Data
| Method | Starting Material | Key Reagents | Intermediate | Advantage |
| Cyanide Route | 2-Chloromethylpyridine | Sodium Cyanide, HCl | 2-Cyanomethylpyridine | Established and reliable |
| Ester Hydrolysis | Ethyl 2-pyridylacetate | Potassium Hydroxide | - | Good for lab-scale synthesis |
| Three-Component | Pyridine-N-Oxide | Meldrum's Acid Derivative, Nucleophile | - | High versatility for derivatives |
Conclusion
From its conceptual beginnings in the rich history of pyridine chemistry to its modern-day applications as a key pharmaceutical intermediate and biomarker, this compound has proven to be a molecule of enduring importance. The evolution of its synthesis, from early oxidative methods to sophisticated multi-component reactions, reflects the broader advancements in the field of organic chemistry. For researchers and drug development professionals, a deep understanding of the history and synthetic versatility of this compound is essential for leveraging its full potential in the creation of novel therapeutics.
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Pyridineacetic Acid
Abstract
This technical guide provides a comprehensive framework for performing quantum chemical calculations on this compound, a molecule of significant interest in pharmaceutical research, primarily as the main metabolite of the drug betahistine.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for computational analysis. The methodologies detailed herein are grounded in established best practices to ensure scientific integrity and produce reliable, interpretable results. The objective is to empower users to leverage computational chemistry for a deeper understanding of the structural, electronic, and spectroscopic properties of this compound, thereby aiding in drug development and related research fields.
Introduction: The Significance of this compound and the Role of In Silico Analysis
This compound is a heterocyclic compound belonging to the pyridine derivatives class of molecules.[2] Its primary relevance in the pharmaceutical domain stems from its role as the principal, pharmacologically inactive metabolite of betahistine, a drug commonly prescribed for vertigo and Ménière's disease.[1] The concentration of this compound in plasma serves as a crucial biomarker for assessing the absorption and pharmacokinetics of the parent drug.[1] A thorough understanding of its molecular properties is therefore essential for pharmacokinetic and pharmacodynamic modeling.
Quantum chemical calculations offer a powerful in silico approach to elucidate the fundamental properties of molecules like this compound at the electronic level. These methods allow for the prediction of a wide range of characteristics, including stable conformations, geometric parameters, electronic structure, and spectroscopic signatures.[3][4] For drug development professionals, this information is invaluable for understanding molecular stability, reactivity, and potential intermolecular interactions, which are key determinants of a drug's behavior in a biological system. This guide will provide the necessary theoretical background and a detailed computational workflow to perform such calculations accurately and efficiently.
Theoretical Foundations: A Primer on Quantum Chemical Methods
A robust computational study is built upon a solid theoretical foundation. This section provides an overview of the key theoretical concepts that underpin the calculations described in this guide.
The Hartree-Fock Method: An Ab Initio Starting Point
The Hartree-Fock (HF) method is a foundational ab initio (from first principles) quantum chemical method. It approximates the many-electron wavefunction of a molecule as a single Slater determinant, which is a mathematical construct that ensures the wavefunction is antisymmetric with respect to the exchange of any two electrons, a requirement of the Pauli Exclusion Principle.[5] In the HF approximation, each electron is considered to move in the average electric field created by all other electrons, thus it is also known as a self-consistent field (SCF) method.[5][6] While computationally efficient for an ab initio method, HF theory neglects electron correlation, which is the interaction between the motions of individual electrons. This can lead to inaccuracies in the calculated energies and properties. However, HF is often a good starting point for more advanced calculations and can provide qualitatively correct results for many systems.
Density Functional Theory: A Powerful and Pragmatic Approach
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[7] Unlike HF theory, which deals with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.[7] The electron density is a much simpler quantity to work with than the wavefunction, as it is a function of only three spatial coordinates, regardless of the number of electrons.
The core of DFT lies in the formulation of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.[7] A wide variety of these functionals have been developed, ranging from the simple Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals which incorporate a portion of the exact exchange from HF theory (e.g., B3LYP).[7][8] The choice of functional is a critical step in any DFT calculation, and should be guided by the specific properties being investigated and validated by benchmarking against experimental data where possible.
Basis Sets: The Building Blocks of Molecular Orbitals
In practical quantum chemical calculations, the molecular orbitals are constructed from a set of pre-defined mathematical functions known as a basis set.[3] These basis functions are typically centered on the atoms of the molecule. The accuracy of a calculation is highly dependent on the quality of the basis set used.
Commonly used basis sets include:
-
Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used for geometry optimizations and frequency calculations of organic molecules. The notation indicates that the core orbitals are described by 6 Gaussian functions, and the valence orbitals are split into two functions (one with 3 Gaussians and one with 1 Gaussian). The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for describing chemical bonds accurately.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit as the size of the basis set increases (D for double-zeta, T for triple-zeta, etc.).[3] The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions, weak interactions, and excited states.[3]
The choice of basis set represents a trade-off between accuracy and computational cost. For initial geometry optimizations, a smaller basis set like 6-31G(d,p) may be sufficient, while for final energy calculations and property predictions, a larger basis set such as aug-cc-pVTZ is often recommended for higher accuracy.[7]
Modeling the Solvent: From Gas Phase to Solution
Most chemical and biological processes occur in solution, where the surrounding solvent can significantly influence the properties of a molecule.[9] Explicitly including individual solvent molecules in a quantum chemical calculation is computationally very expensive. A more practical approach for many applications is to use an implicit solvent model, also known as a continuum solvation model.[10]
In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvent models include:
-
Polarizable Continuum Model (PCM): This is a widely used and versatile model that creates a cavity based on the solute's van der Waals surface.
-
SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies.[7]
The use of an appropriate solvent model is crucial for obtaining results that are relevant to real-world experimental conditions.[9]
A Validated Protocol for the Quantum Chemical Analysis of this compound
This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. The choices of methods and parameters are justified based on established best practices in the field.[7]
Step 1: Preparation of the Initial Molecular Structure
The starting point for any quantum chemical calculation is a three-dimensional structure of the molecule. This can be generated using any molecular building software. For this compound, the IUPAC name is 2-(pyridin-2-yl)acetic acid.[11] It is important to ensure that the initial structure has reasonable bond lengths and angles.
Step 2: Conformational Analysis
Molecules with rotatable single bonds can exist in multiple conformations. It is crucial to identify the lowest energy (most stable) conformer, as this will be the most populated conformation at equilibrium and will dominate the molecule's properties. For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the pyridine ring and the carboxylic acid group, and the orientation of the hydroxyl proton in the carboxylic acid group (syn vs. anti).[8][12]
A conformational search can be performed by systematically rotating the relevant dihedral angles and calculating the energy of each resulting conformer. A computationally less expensive method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), is often sufficient for this initial scan.[10][13] The conformers with the lowest energies should then be re-optimized at a higher level of theory.
Caption: A diagram illustrating the relationship between HOMO, LUMO, and the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. [2][14]It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and can provide insights into potential intermolecular interactions, such as hydrogen bonding. [14]
Data Presentation and Interpretation
The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and interpretation.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | Calculated Value | Calculated Value |
| LUMO Energy | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
Calculations performed at the B3LYP/6-311+G(d,p) level of theory with the PCM solvent model for water.
Interpretation: The HOMO-LUMO gap provides an indication of the chemical reactivity of this compound. [3]A larger gap suggests higher stability. The MEP surface can be visually inspected to identify potential sites for interaction with biological macromolecules. For instance, the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.
Table 2: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Length | C-C (ring-acid) | Calculated Value Å |
| Bond Length | C=O | Calculated Value Å |
| Bond Length | C-O | Calculated Value Å |
| Bond Angle | N-C-C | Calculated Value ° |
| Dihedral Angle | N-C-C-C(O) | Calculated Value ° |
Calculations performed at the B3LYP/6-311+G(d,p) level of theory with the PCM solvent model for water.
Interpretation: The optimized geometrical parameters provide the most stable three-dimensional structure of the molecule. This information is crucial for understanding its shape and how it might fit into a protein binding pocket.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical principles and a practical, step-by-step protocol for performing quantum chemical calculations on this compound. By following the methodologies outlined, researchers, scientists, and drug development professionals can obtain reliable and insightful data on the structural, electronic, and spectroscopic properties of this important molecule. The application of these computational techniques can significantly enhance our understanding of this compound's behavior and contribute to the rational design and development of new pharmaceuticals.
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thermal decomposition of 2-Pyridineacetic acid
An In-depth Technical Guide Topic: The Thermal Decomposition of 2-Pyridineacetic Acid: Mechanisms, Kinetics, and Experimental Analysis Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal building block in organic synthesis and a known metabolite of various pharmaceutical compounds.[1][2] Its thermal stability is a critical parameter influencing reaction conditions, purification processes, and the shelf-life of related active pharmaceutical ingredients (APIs). An in-depth understanding of its decomposition behavior is paramount for process optimization, safety assessment, and impurity profiling. This guide provides a comprehensive analysis of the plausible thermal decomposition pathways of this compound, outlines a robust experimental framework for its investigation, and discusses the kinetic analysis required to model its degradation. By synthesizing established chemical principles with modern analytical methodologies, this document serves as a technical resource for scientists seeking to characterize and control the thermal degradation of this important molecule.
Physicochemical Profile and Structural Considerations
Before delving into its decomposition, it is essential to understand the fundamental properties of this compound. The molecule consists of a pyridine ring substituted at the 2-position with a methylene-linked carboxylic acid group. This structure presents two primary sites for thermal reactivity: the carboxylic acid function and the heterocyclic pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [2][3] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | Solid powder | |
| Melting Point | ~135 °C (decomposes) | |
| IUPAC Name | 2-(pyridin-2-yl)acetic acid | [2] |
The relatively low melting/decomposition point suggests that thermal degradation is a significant consideration even under moderate heating conditions. The key structural feature is the C-C bond between the pyridine ring and the carboxymethyl group, which is susceptible to cleavage, and the carboxyl group itself, which is prone to decarboxylation.
Proposed Mechanistic Pathways of Thermal Decomposition
Direct experimental literature on the complete is sparse. However, based on the fundamental principles of organic chemistry and studies of analogous compounds, we can postulate several key decomposition pathways. The dominant pathway is often dictated by temperature, atmosphere, and the presence of catalysts.
Pathway A: Decarboxylation (Primary Low-Temperature Pathway)
The most common thermal reaction for many carboxylic acids is the loss of carbon dioxide (CO₂). For this compound, this pathway is highly probable and likely represents the initial, lower-temperature decomposition step.
-
Mechanism: The reaction proceeds via a zwitterionic intermediate, facilitated by the nitrogen atom of the pyridine ring. The proton from the carboxylic acid can transfer to the pyridine nitrogen, forming a pyridinium carboxylate zwitterion. Upon heating, this intermediate readily eliminates CO₂, leading to the formation of a carbanion, which is then protonated to yield 2-picoline (2-methylpyridine).
Caption: Proposed decarboxylation pathway of this compound.
Pathway B: Higher-Temperature Fragmentation
At significantly higher temperatures, the initial decomposition products, such as 2-picoline, and any remaining this compound will undergo further fragmentation. This involves the cleavage of the pyridine ring itself, a process known to occur at temperatures exceeding 800°C for pyridine.[4]
-
Mechanism: This is typically a complex, radical-mediated process.[5] High thermal energy can induce homolytic cleavage of C-C and C-N bonds within the pyridine ring, leading to a cascade of reactions that produce smaller, more stable molecules.
-
Potential Products: Based on studies of pyridine pyrolysis, expected products could include benzene, benzonitrile, acetonitrile, hydrogen cyanide, and various small hydrocarbons.[4]
Caption: General scheme for high-temperature ring fragmentation.
A Self-Validating Experimental Protocol for Investigation
To empirically determine the decomposition pathways and kinetics, a multi-faceted analytical approach is required. The following protocol is designed as a self-validating system, where results from one technique are used to confirm and complement findings from another.
Core Instrumentation
-
Thermogravimetric Analyzer (TGA): To measure mass loss as a function of temperature.[6]
-
Differential Scanning Calorimeter (DSC): To measure heat flow and identify thermal events like melting and decomposition.
-
Evolved Gas Analyzer (EGA): A mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) coupled to the TGA exit port.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): To separate and identify semi-volatile and non-volatile decomposition products.
**3.2 Experimental Workflow
Caption: A self-validating workflow for studying thermal decomposition.
Step-by-Step Methodology
Step 1: Initial Thermal Screening with TGA/DSC
-
Objective: To determine the temperatures of major thermal events.
-
Procedure:
-
Accurately weigh 5–10 mg of this compound into a TGA crucible.
-
Place the sample in the TGA instrument.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).[7]
-
Record the mass loss (TGA curve) and its first derivative (DTG curve).
-
-
Expected Outcome: A TGA thermogram showing one or more distinct mass loss steps. The first major step, likely starting around 135°C, should correspond to the decarboxylation. The theoretical mass loss for the removal of CO₂ from C₇H₇NO₂ is (44.01 g/mol / 137.14 g/mol ) * 100% = 32.1%. Comparing the experimental mass loss to this theoretical value provides the first validation point for the decarboxylation hypothesis.
Step 2: Evolved Gas Analysis (TGA-MS/FTIR)
-
Objective: To identify the gaseous products released during each mass loss step observed in the TGA.
-
Procedure:
-
Run the TGA experiment under the same conditions as Step 1, but with the gas outlet coupled directly to an MS or FTIR spectrometer.
-
Monitor the ion currents (for MS) or infrared spectra (for FTIR) as a function of temperature.
-
-
Trustworthiness Check: The temperature at which a specific gas is detected must correlate directly with a mass loss event on the TGA curve. For Pathway A, a strong signal for m/z = 44 (CO₂) in the MS should appear concurrently with the first major mass loss. Its identity can be unequivocally confirmed by the characteristic asymmetric stretch of CO₂ (~2350 cm⁻¹) in the FTIR spectrum.
Step 3: Non-Volatile Product Identification (Py-GC/MS)
-
Objective: To identify the solid or liquid residues and semi-volatile products of decomposition.
-
Procedure:
-
Place a small amount of the sample in the pyrolyzer.
-
Heat the sample rapidly to a target temperature identified from the TGA curve (e.g., just after the first decomposition step, ~200°C).
-
The evolved products are swept into the GC column, separated, and identified by the MS.
-
Repeat at a higher temperature (e.g., >600°C) to investigate the products of ring fragmentation.
-
-
Expert Insight: This step is crucial for confirming the formation of 2-picoline. The mass spectrum of the major peak eluting from the GC should match the known fragmentation pattern of 2-picoline. This provides direct evidence for the proposed decarboxylation mechanism.
Step 4: Kinetic Analysis
-
Objective: To determine the activation energy (Ea) of the decomposition process, which quantifies the energy barrier to the reaction.
-
Procedure:
-
Repeat the TGA experiment from Step 1 at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).[7]
-
Use an isoconversional kinetic model (e.g., Friedman or Kissinger-Akahira-Sunose method) to analyze the data. These models calculate Ea as a function of the extent of conversion (mass loss) without assuming a specific reaction model.[7]
-
-
Data Interpretation: A stable activation energy across a significant portion of the main decomposition event suggests a single-step process. Variations in Ea may indicate a more complex, multi-step reaction. This kinetic data is vital for predicting the stability of the compound under various thermal conditions.
Conclusion for the Field
For professionals in drug development and chemical synthesis, a thorough understanding of the is not merely academic. It directly impacts process safety, by defining safe operating temperatures; product purity, by identifying potential thermal degradants; and formulation stability, by enabling predictive models for shelf-life assessment. The multi-step, self-validating experimental protocol detailed herein provides a robust framework for obtaining reliable, actionable data. By elucidating the primary decarboxylation pathway to 2-picoline and characterizing the kinetics of this process, researchers can implement informed control strategies to mitigate degradation, ensuring the quality and safety of their materials and final products.
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An In-Depth Technical Guide to the Zwitterion Formation of 2-Pyridineacetic Acid
Abstract
2-Pyridineacetic acid (2-PAA), a molecule of significant interest in pharmaceutical sciences, particularly as the primary metabolite of the drug betahistine, exhibits fascinating physicochemical properties centered around its ability to form a zwitterion.[1] This guide provides a comprehensive technical exploration of the principles, experimental characterization, and implications of zwitterion formation in 2-PAA. We will delve into the acid-base equilibria that govern its speciation in solution, detail the spectroscopic and crystallographic methods used to unequivocally identify the zwitterionic form, and provide field-proven protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the molecular behavior of this important heterocyclic compound.
The Physicochemical Basis of Zwitterion Formation
A zwitterion is a neutral molecule that contains an equal number of positive and negative formal charges on distinct atoms.[2] For this compound, this phenomenon arises from an intramolecular acid-base reaction where the acidic carboxylic acid group (-COOH) donates a proton to the basic nitrogen atom of the pyridine ring.
The existence and predominance of the zwitterionic form are governed by the molecule's acid dissociation constants (pKa) and the pH of the surrounding medium. 2-PAA is a diprotic acid, characterized by two key pKa values:
-
pKa₁: Associated with the deprotonation of the carboxylic acid group.
-
pKa₂: Associated with the deprotonation of the pyridinium ion (the protonated pyridine nitrogen).
The equilibrium between the cationic (H₂A⁺), zwitterionic/neutral (HA), and anionic (A⁻) forms is dictated by the solution's pH, as illustrated below.
Caption: pH-dependent equilibrium of this compound species.
The Isoelectric Point (pI)
The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[3] At this pH, the concentration of the zwitterion is maximized. For a simple diprotic system like 2-PAA, the pI can be calculated by averaging the two pKa values:[4]
pI = (pKa₁ + pKa₂) / 2
While experimental pKa values for 2-PAA are not readily found in consolidated databases, values for the closely related picolinic acid (pyridine-2-carboxylic acid) are approximately 1.0 for pKa₁ and 5.2 for pKa₂. Using these as an estimate, the pI would be around 3.1. This indicates that the zwitterionic form is the dominant species in moderately acidic aqueous solutions.
| Parameter | Description | Estimated Value |
| pKa₁ | Dissociation of the carboxylic acid proton (-COOH → -COO⁻) | ~1.0 - 2.0 |
| pKa₂ | Dissociation of the pyridinium proton (-N⁺H → -N) | ~5.0 - 5.5 |
| pI | pH at which the molecule is predominantly in its zwitterionic form | ~3.0 - 3.75 |
| Table 1: Estimated Acid-Base Properties of this compound. |
A crucial indicator for the favorability of zwitterion formation is the difference between the pKa of the acidic group and the pKa of the conjugate acid of the basic group (ΔpKa). A positive ΔpKa [pKa(pyridinium) - pKa(acid)] suggests that the proton transfer is thermodynamically favorable.[2]
Experimental Characterization of the 2-PAA Zwitterion
Identifying the predominant form of 2-PAA in a given state (solution or solid) requires a multi-faceted analytical approach. No single technique provides a complete picture, but together, they offer definitive evidence.
Caption: Workflow for the characterization of 2-PAA zwitterion.
Spectroscopic Evidence
Spectroscopic techniques are powerful tools for probing molecular structure in solution and are central to observing the pH-dependent changes that signal zwitterion formation.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The protonation state of 2-PAA causes predictable shifts in the NMR spectrum.[5][6]
-
Causality: Protonation of the pyridine nitrogen atom deshields the adjacent ring protons (especially at positions 3 and 6) and carbons, causing their signals to shift significantly downfield (to a higher ppm). The chemical shift of the methylene (-CH₂-) protons is also affected.
-
Observation: By acquiring a series of ¹H NMR spectra over a pH range from ~1 to ~7, one can plot the chemical shift of the pyridine ring protons versus pH. This titration curve will show a sigmoidal shape, and the inflection point corresponds to the pKa of the pyridinium ion (pKa₂).[7] The observation of these shifts confirms the protonation of the nitrogen, which, when coupled with evidence of carboxylate formation, points to the zwitterion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the vibrations of molecular bonds, providing a "fingerprint" of the functional groups present. The transition from the cationic or neutral acid form to the zwitterionic form results in distinct changes in the spectrum.[8]
-
Causality: The key is the difference between a carboxylic acid (-COOH) and a carboxylate (-COO⁻) group.
-
-COOH group: Exhibits a characteristic C=O (carbonyl) stretch at ~1700-1730 cm⁻¹.
-
-COO⁻ group: The two oxygen atoms are equivalent, resulting in two distinct stretches: an asymmetric stretch (~1550-1610 cm⁻¹) and a symmetric stretch (~1400-1440 cm⁻¹).[9]
-
-
Observation: In the zwitterionic form, the sharp carbonyl peak at ~1710 cm⁻¹ will disappear and be replaced by the characteristic broad asymmetric and symmetric carboxylate peaks. Simultaneously, vibrations associated with the N⁺-H bond in the pyridinium ring will appear.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive, unambiguous evidence for the zwitterionic structure in the solid state.[10]
-
Causality: This technique maps the precise location of each atom in the crystal lattice. It can resolve the position of the acidic proton.
-
Observation: For the zwitterionic form of 2-PAA, the crystallographic data will show the proton located on the pyridine nitrogen atom, not on the carboxylic acid oxygen. Furthermore, the carbon-oxygen bond lengths in the carboxylate group will be nearly identical and intermediate between a C=O double bond and a C-O single bond, confirming its deprotonated, resonant state.[10][11]
| Technique | Cationic Form (H₂A⁺) | Zwitterionic Form (HA) | Anionic Form (A⁻) |
| ¹H NMR | Pyridine protons are significantly downfield. | Pyridine protons are significantly downfield. | Pyridine protons are upfield relative to zwitterion. |
| FT-IR | C=O stretch (~1710 cm⁻¹); N⁺-H vibrations. | COO⁻ asym. (~1580 cm⁻¹); COO⁻ sym. (~1410 cm⁻¹); N⁺-H vibrations. | COO⁻ asym. (~1570 cm⁻¹); COO⁻ sym. (~1400 cm⁻¹); No N⁺-H. |
| Structure | -COOH, Pyridine-N⁺H | -COO⁻, Pyridine-N⁺H | -COO⁻, Pyridine-N |
| Table 2: Key Spectroscopic and Structural Signatures for 2-PAA Species. |
Experimental Protocols
Protocol: Determination of pKa by ¹H NMR Titration
This protocol is designed to determine the pKa₂ of this compound by monitoring the chemical shift of its aromatic protons as a function of pH.
Materials:
-
This compound hydrochloride (2-PAA·HCl)
-
Deuterium oxide (D₂O)
-
0.1 M NaOD in D₂O
-
0.1 M DCl in D₂O
-
NMR tubes
-
pH meter calibrated for D₂O (or apply correction factor: pD = pH_reading + 0.4)
-
NMR Spectrometer (≥400 MHz)
Methodology:
-
Stock Solution Preparation: Prepare a ~10 mM stock solution of 2-PAA·HCl in D₂O.
-
Sample Preparation: Prepare a series of 8-10 NMR tubes. To each, add a fixed volume of the 2-PAA stock solution (e.g., 500 µL).
-
pH Adjustment: Carefully adjust the pD of each sample to span the range from ~2.0 to ~8.0 using microliter additions of 0.1 M NaOD or DCl. After each addition, mix thoroughly and measure the pD.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis: a. Reference all spectra to an internal standard. b. Identify the signal for one of the pyridine ring protons (e.g., the proton at position 6, which is a doublet and typically shows the largest shift). c. Record the chemical shift (δ) for this proton in each spectrum. d. Plot the chemical shift (δ) as a function of pD. e. Fit the data to the Henderson-Hasselbalch equation for NMR: δ_obs = (δ_HA * 10⁻ᵖᴰ + δ_A⁻ * 10⁻ᵖᴷᵃ) / (10⁻ᵖᴰ + 10⁻ᵖᴷᵃ) f. The pKa₂ value is the pD at the inflection point of the resulting sigmoidal curve.
Self-Validation: The quality of the sigmoidal fit (R² value) validates the data. All aromatic protons should yield the same pKa value within experimental error, providing an internal check on the result.
Implications in Research and Drug Development
Understanding the zwitterionic nature of 2-PAA is not merely an academic exercise; it has profound practical consequences.
-
Solubility: Zwitterions often exhibit high aqueous solubility due to their ionic character but can be less soluble in nonpolar organic solvents.[12][13] The minimum solubility for an ampholytic compound like 2-PAA typically occurs at its isoelectric point, a property that can be exploited for purification and crystallization.[14]
-
Pharmacokinetics: this compound is the main, pharmacologically inactive metabolite of betahistine.[1][15] Its pharmacokinetic profile, including its rate of renal clearance, is directly influenced by its charge state at physiological pH (~7.4). At this pH, 2-PAA exists predominantly in its anionic form, making it highly water-soluble and readily excreted in urine. Accurate quantification of 2-PAA in plasma is a critical biomarker for assessing the absorption and bioavailability of the parent drug, betahistine.[1]
-
Drug Design: For medicinal chemists, manipulating the pKa values of lead compounds can control the zwitterionic population. This can be a strategy to tune properties like solubility and membrane permeability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion
The formation of a zwitterion is a defining characteristic of this compound, dictating its behavior in both chemical and biological systems. Its existence is a direct consequence of the interplay between its acidic carboxylic acid and basic pyridine functionalities, governed by environmental pH. Through a combination of potentiometric, spectroscopic (NMR, FT-IR), and crystallographic techniques, the structure and pH-dependent equilibrium of the 2-PAA zwitterion can be rigorously characterized. This fundamental understanding is essential for its application as a synthetic building block and is critically important for its role as a key biomarker in the clinical pharmacology of betahistine.
References
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- Fábián, P., & Kümmerle, R. (2011). Accurate determination of low pK values by 1H NMR titration. Magnetic Resonance in Chemistry, 49(10), 639-643.
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An In-depth Technical Guide to the Molecular Modeling of 2-Pyridineacetic Acid Interactions
Introduction
2-Pyridineacetic acid (2-PAA) is a heterocyclic compound belonging to the pyridine derivatives class of organic molecules. It is notably recognized as the primary, pharmacologically inactive metabolite of betahistine, a drug commonly prescribed for balance disorders.[1] While often considered biologically inactive itself, the study of its molecular interactions provides a crucial framework for understanding the metabolism and potential off-target effects of its parent compound. Furthermore, the pyridine scaffold is a ubiquitous feature in many biologically active compounds and approved drugs, making 2-PAA an excellent model system for exploring the fundamental principles of small molecule interactions with biological macromolecules.[2]
This guide provides a comprehensive, in-depth technical overview of the computational methodologies used to model the interactions of this compound. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for simulating and analyzing the behavior of 2-PAA in a biological context. The focus will be on explaining the rationale behind methodological choices, ensuring a robust and reproducible scientific workflow.
Part 1: Theoretical Foundations of Molecular Modeling
Molecular modeling encompasses a suite of computational techniques used to understand and predict the behavior of molecules. For a small molecule like this compound, these methods can reveal insights into its structure, dynamics, and interactions with proteins or other biological targets. The primary methods we will discuss are quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations.
Quantum Mechanics (QM)
QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of electronic structure.[3] These calculations are essential for understanding the intrinsic properties of 2-PAA, such as its optimal geometry, partial atomic charges, and molecular orbital energies (HOMO/LUMO).[3] This information is not only valuable in its own right but also serves as a critical input for developing accurate parameters for more computationally efficient MM methods.[4]
Molecular Mechanics (MM) and Force Fields
Molecular mechanics (MM) represents a molecule as a collection of atoms connected by bonds, governed by a set of classical physics equations known as a force field.[5] The force field is a potential energy function that describes the energy of a system as a function of the coordinates of its atoms.[5] Additive force fields, such as CHARMM and AMBER, are widely used for biomolecular simulations.[6][7]
For a small, drug-like molecule such as this compound, a general force field like the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) is typically employed.[5][8] These force fields are specifically designed to handle a wide variety of organic molecules.[9] However, for novel molecules or for achieving higher accuracy, it is often necessary to parameterize the molecule specifically, a process that involves fitting force field parameters to high-level QM data.[10]
Molecular Dynamics (MD) Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.[11] This powerful technique can be used to study a wide range of phenomena, from the conformational flexibility of 2-PAA in solution to its binding and unbinding from a protein active site.[11] A typical MD simulation workflow involves system preparation, energy minimization, equilibration, and a production run for data collection.[7][11]
Part 2: Practical Workflow for Modeling this compound Interactions
This section provides a detailed, step-by-step guide for setting up and running a molecular dynamics simulation of this compound, both in an aqueous environment and in complex with a protein. We will use the GROMACS simulation package as our primary tool, but the principles are transferable to other packages like AMBER or NAMD.[12]
Parameterization of this compound
A critical first step is to obtain accurate force field parameters for 2-PAA.
Experimental Protocol: Ligand Parameterization
-
Generate a 3D structure: Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.[3][13]
-
Quantum Mechanical Calculations: Perform a geometry optimization and frequency calculation using a QM method like DFT with a suitable basis set (e.g., B3LYP/6-31G*).[3][4] This will provide the lowest energy conformation and confirm it is a true minimum.
-
Charge Calculation: Calculate the electrostatic potential (ESP) and derive partial atomic charges using a method like restrained electrostatic potential (RESP) fitting.
-
Force Field Parameter Assignment: Use a tool like the CGenFF server or antechamber (for AMBER) to assign atom types, bond, angle, and dihedral parameters.[5][8] For any missing parameters, it may be necessary to perform further QM calculations (e.g., dihedral scans) and fit them to the force field's functional forms.[6]
Simulation of this compound in Water
This simulation helps to validate the ligand parameters and understand its behavior in an aqueous environment.
Experimental Protocol: Solvated Ligand Simulation
-
Define the Simulation Box: Create a cubic or dodecahedron simulation box around the parameterized 2-PAA molecule.[11][14]
-
Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P.[11][14]
-
Adding Ions: Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to mimic physiological conditions.[11]
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.[11]
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.
Workflow for Solvated Ligand Simulation
Caption: Workflow for setting up and analyzing a molecular dynamics simulation of a solvated small molecule.
Protein-Ligand Docking
To predict the binding pose of 2-PAA to a target protein, molecular docking is employed.
Experimental Protocol: Molecular Docking
-
Prepare the Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.[15]
-
Prepare the Ligand: Use the parameterized 3D structure of 2-PAA.
-
Define the Binding Site: Identify the binding pocket on the protein. This can be done based on experimental data or by using a pocket detection algorithm.[16]
-
Run Docking: Use a docking program like AutoDock Vina or PyRx to dock the ligand into the defined binding site.[17][18] The program will generate a series of possible binding poses ranked by a scoring function.[19]
-
Analyze Poses: Visually inspect the top-ranked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.[15]
Simulation of the Protein-2-PAA Complex
An MD simulation of the docked complex provides a more dynamic and realistic view of the binding interactions.
Experimental Protocol: Protein-Ligand MD Simulation
-
System Preparation:
-
Energy Minimization and Equilibration: Follow the same steps as the solvated ligand simulation, but with position restraints on the protein and ligand heavy atoms during the initial equilibration phases to allow the solvent to relax around them.[7][12]
-
Production MD: Run the production simulation without restraints for an extended period (e.g., 200-500 ns) to observe the stability of the binding and the dynamics of the complex.
Workflow for Protein-Ligand Simulation
Caption: A comprehensive workflow for protein-ligand molecular dynamics simulation and analysis.
Part 3: Data Analysis and Interpretation
The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. Meaningful biological insights are extracted through careful analysis of this trajectory.
Key Analyses for Protein-Ligand Simulations
| Analysis Type | Description | Key Insights |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of a selection of atoms (e.g., protein backbone, ligand) from a reference structure over time. | Assesses the stability of the protein and the ligand's binding pose. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein. | Identifies key residue interactions responsible for binding affinity. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Quantifies the strength of the interaction. |
| Binding Free Energy Calculations | Methods like MM/PBSA and MM/GBSA provide an estimate of the binding free energy. | Ranks the binding affinities of different ligands or binding poses. |
Conclusion
The molecular modeling of this compound interactions serves as a valuable exercise for understanding the fundamental principles of computational drug discovery and molecular biophysics. By following a systematic and rigorous workflow, from accurate parameterization to in-depth trajectory analysis, researchers can gain significant insights into the behavior of this and other small molecules in complex biological environments. The methodologies outlined in this guide provide a solid foundation for conducting high-quality molecular modeling studies that are both predictive and reproducible.
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An In-Depth Technical Guide to the Hygroscopic Properties and Handling of 2-Pyridineacetic Acid Hydrochloride
Abstract
2-Pyridineacetic acid, predominantly available and utilized as its hydrochloride salt (CAS: 16179-97-8), is a pivotal building block in pharmaceutical synthesis and a key metabolite in drug development research.[1] Its pronounced hygroscopic nature presents a significant, yet often underestimated, challenge to its handling, storage, and application. Uncontrolled moisture sorption can compromise sample integrity, leading to inaccuracies in weighing, altered chemical stability, and non-reproducible experimental outcomes. This technical guide provides a comprehensive framework for understanding and managing the hygroscopic properties of this compound hydrochloride. It details the mechanisms of moisture interaction, presents a robust protocol for quantitative analysis using Dynamic Vapor Sorption (DVS), and establishes field-proven best practices for handling and storage to ensure data integrity and material stability.
Introduction to this compound Hydrochloride
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an acetic acid group. In laboratory and industrial settings, it is almost exclusively supplied as this compound hydrochloride (or 2-Pyridylacetic acid hydrochloride), a salt that enhances its stability and handling characteristics as a crystalline solid.[2][3][4] This form is a white to off-white or beige crystalline powder.[2][3][4] The presence of the hydrochloride salt, however, significantly influences its affinity for atmospheric moisture, classifying it as a hygroscopic material.[1][2][3][4] This guide focuses specifically on this common salt form, as its hygroscopicity is a critical parameter that dictates its proper use in any research or development context.
Core Physicochemical Properties
A thorough understanding of the material's fundamental properties is the first step toward developing effective handling strategies. The data below is compiled for the hydrochloride salt form.
| Property | Value | Source(s) |
| CAS Number | 16179-97-8 | [5][6] |
| Molecular Formula | C₇H₇NO₂ · HCl | [6] |
| Molecular Weight | 173.60 g/mol | [2][6] |
| Appearance | White to beige crystalline powder or crystals | [2][3][4] |
| Melting Point | ~135 °C (with decomposition) | [2][3][4][6] |
| Water Solubility | Soluble | [2][3][4] |
| Hygroscopicity | Hygroscopic | [1][2][3][4] |
The Challenge of Hygroscopicity: Mechanisms and Consequences
Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[7] For a solid material like this compound HCl, this process can manifest in several ways with distinct consequences.
Mechanisms of Moisture Sorption
Moisture uptake can occur through two primary mechanisms:
-
Adsorption: Water molecules adhere to the surface of the solid particles. This is typically the initial and a reversible process at low relative humidity (RH).
-
Absorption: Water molecules penetrate the bulk structure of the solid. In crystalline materials, this can lead to the formation of hydrates. For amorphous content, water acts as a plasticizer, increasing molecular mobility.[8]
In severe cases, a hygroscopic solid may undergo deliquescence , where it absorbs so much moisture that it dissolves into a liquid solution.[7] Given that this compound HCl is highly soluble in water, exposure to high humidity environments poses a significant risk of deliquescence.
Consequences of Uncontrolled Moisture Exposure
The causality between moisture uptake and experimental failure is direct and multifaceted:
-
Physical Integrity and Dosing Inaccuracy: The initial effect of moisture sorption is often physical. The free-flowing powder can become clumpy, cake, or form a gummy or pasty solid.[9][10] This makes accurate weighing nearly impossible, introducing significant error into experiments and formulations.
-
Chemical Instability: The presence of absorbed water can accelerate chemical degradation. Water can act as a reagent in hydrolysis reactions or as a medium to catalyze other decomposition pathways. Related pyridine-based acetic acids are known to be susceptible to decarboxylation, a process that could be influenced by the presence of water.[11]
-
Non-Reproducible Results: An experiment conducted on a dry day may yield different results than one performed on a humid day with the same bottle of reagent, simply due to differing levels of water content. This introduces a critical source of variability that undermines scientific rigor.
Quantitative Analysis: Dynamic Vapor Sorption (DVS)
To properly manage a hygroscopic material, its behavior must be quantified. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique for this purpose.[12][13] DVS measures the mass change of a sample as it is exposed to a precisely controlled stream of gas at a specific temperature and varying relative humidity.[13][14]
Experimental Protocol: DVS Analysis of this compound HCl
This protocol provides a self-validating methodology for characterizing the hygroscopic profile of a new batch of this compound HCl.
Objective: To determine the moisture sorption-desorption isotherm and identify critical humidity points.
Instrumentation: A DVS Analyzer (e.g., from Surface Measurement Systems, Mettler Toledo, or equivalent).
Methodology:
-
Sample Preparation: Place 10-15 mg of this compound HCl into the DVS sample pan.
-
Pre-Analysis Drying: Dry the sample in situ within the DVS instrument by exposing it to a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved (defined as a mass change of <0.002% per minute). This stable mass is recorded as the initial dry mass (m₀).
-
Sorption Phase: Increase the relative humidity in a stepwise fashion. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH.
-
Equilibration: At each RH step, allow the sample to equilibrate until a stable mass is reached, using the same stability criterion as in the drying step. The mass is recorded at the end of each step.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the reverse order: 90% → 80% → ... → 10% → 0% RH, allowing for mass equilibration at each step.
-
Data Analysis: Calculate the percent change in mass (%Δm) at each RH step relative to the initial dry mass: %Δm = [(m_RH - m₀) / m₀] * 100. Plot %Δm versus % RH to generate the sorption-desorption isotherm.
Interpreting DVS Data
The output of a DVS experiment is an isotherm, which reveals the material's affinity for water.
Figure 1: A representative DVS isotherm showing moisture uptake (sorption) and release (desorption).
Hypothetical DVS Data for this compound HCl:
| Relative Humidity (%) | Mass Change during Sorption (%) | Mass Change during Desorption (%) | Observations |
| 0 | 0.00 | 0.15 | Initial dry mass. Final mass is slightly higher, indicating some irreversibly bound water. |
| 20 | 0.25 | 0.35 | Minor surface adsorption. |
| 40 | 0.80 | 0.95 | Significant, but slow, uptake. |
| 60 | 2.50 | 2.80 | Accelerated water uptake; potential deliquescence point approaching. |
| 80 | 7.80 | 8.20 | Rapid uptake, material may appear visibly wet or clumped. |
| 90 | 15.20 | - | Very high water uptake, likely forming a saturated solution. |
This data is illustrative. Actual values must be determined experimentally.
Recommended Handling and Storage Protocols
Adherence to strict environmental controls is non-negotiable for maintaining the integrity of this compound HCl.
Hazard Assessment and PPE
This compound HCl is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][15]
-
Required PPE: Always handle this chemical while wearing nitrile gloves, a lab coat, and chemical safety goggles.[5][10][15] If significant dust is generated, use a dust mask (e.g., N95) or conduct work in a certified chemical fume hood.
Storage Protocols
The primary goal of storage is to isolate the material from atmospheric moisture.
Figure 2: Decision flowchart for the appropriate storage of this compound HCl.
-
Best Practice: For long-term storage or when used in moisture-sensitive applications, store the container inside a desiccator cabinet or a glove box with a controlled low-humidity atmosphere.[7][10]
-
Standard Practice: For routine use, ensure the container cap is tightly sealed immediately after every use and store it in a cool, dry, dark place away from temperature fluctuations that can cause pressure changes and ingress of moist air.[2][3][4]
Laboratory Handling Workflow
Minimizing exposure time to the ambient atmosphere is the most critical aspect of handling.[9][10]
Figure 3: Step-by-step workflow for handling hygroscopic this compound HCl.
Causality Behind Key Steps:
-
Step 2 (Equilibration): Opening a cold container in a warmer, humid lab will cause condensation to form instantly on the cold powder, compromising the entire bottle. This is a critical and often overlooked step.
-
Step 4 (Rapid Weighing): The longer the material is exposed, the more water it will absorb. Have all tools and secondary containers ready to minimize this time.[10]
Managing Compromised Material
Prevention is vastly superior to remediation.
-
Can moisture be removed? While technically possible, it is difficult and often impractical in a standard laboratory setting.[9]
-
Oven Drying: Gently heating the material may remove water, but it carries a high risk of thermal decomposition, especially as the melting point involves decomposition.[10] This is not recommended without extensive characterization.
-
Vacuum Drying: The most viable option is drying in a vacuum oven at a controlled temperature well below the decomposition point (e.g., 40-50 °C) for an extended period. However, the material may still retain some bound water.
-
Recommendation: If a batch of this compound HCl is suspected of significant moisture uptake (e.g., it has caked or become sticky), it is best to discard it according to institutional hazardous waste protocols and use a fresh, properly stored supply.[15]
Conclusion
This compound hydrochloride is a valuable reagent whose utility is directly tied to its physical and chemical purity. Its hygroscopic nature is a critical liability that must be proactively managed. By understanding the mechanisms of water sorption, quantifying the material's behavior, and implementing rigorous storage and handling protocols, researchers can mitigate the risks of moisture-induced errors. Adherence to the workflows and principles outlined in this guide will ensure the integrity of the material, leading to more reliable, reproducible, and accurate scientific outcomes.
References
- 2-Pyridine Acetic Acid HCl. ChemBK. [Link]
- Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
- How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
- The MSDS HyperGlossary: Hygroscopic.
- Handling of Hygroscopic Products System-Technik. Scribd. [Link]
- Storage of Hygroscopic m
- Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation.
- Dynamic Vapor Sorption. Surface Measurement Systems. [Link]
- This compound | C7H7NO2.
- 2-Pyridylacetic acid hydrochloride, 99%. Fisher Scientific. [Link]
- Dynamic Vapor Sorption. METTLER TOLEDO. [Link]
- Dynamic vapor sorption. Wikipedia. [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
- Dynamic vapor sorption – Knowledge and References. Taylor & Francis. [Link]
- a) Time‐dependent ns‐Q[1] solid‐vapor sorption isotherms for single....
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. SciSpace. [Link]
- Safe Lab Reagent Storage Guide | Best Practices 2025.
- Step-by-Step Guide to Better Laboratory Management Practices.
- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
- Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions.
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- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
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Methodological & Application
Application Notes and Protocols: 2-Pyridineacetic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 2-Pyridineacetic Acid in Synthetic Chemistry
This compound, and its commonly used hydrochloride salt, is a heterocyclic building block of significant interest to researchers in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, which combines a carboxylic acid moiety and a pyridine ring, offers a unique combination of reactivity that makes it a valuable precursor for a diverse range of complex molecules. The pyridine nitrogen provides a site for quaternization and activation, while the acidic proton and the methylene bridge offer multiple points for functionalization.
The strategic importance of this compound lies in its ability to participate in a variety of fundamental organic transformations, including esterification, amidation, C-C bond formation, and decarboxylative couplings. These reactions allow for the construction of elaborate molecular architectures, making it a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[2] This guide provides an in-depth exploration of the applications of this compound and detailed protocols for its use in key synthetic transformations.
Core Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay between the carboxylic acid group and the pyridine ring. The electron-withdrawing nature of the pyridine ring acidifies the methylene protons, facilitating their removal and the formation of a nucleophilic enolate-like species. This reactivity is central to many of its applications in C-C bond formation. The carboxylic acid group, on the other hand, provides a handle for standard transformations such as esterification and amidation, allowing for the introduction of a wide array of functional groups.
Furthermore, the pyridine nitrogen can be activated, for example, by forming the N-oxide, which can direct substitution to the 2- and 4-positions of the pyridine ring.[3] This versatility makes this compound a highly adaptable building block for diversity-oriented synthesis.
Application in the Synthesis of Bioactive Molecules
This compound and its derivatives are integral to the synthesis of a number of important pharmaceutical compounds. Its structural motif is found in drugs spanning various therapeutic areas.
Pharmaceuticals
-
Betahistine: this compound is the main, pharmacologically inactive metabolite of betahistine, a drug used to treat vertigo and Meniere's disease.[1] The pharmacokinetic profile of betahistine is often assessed by measuring the plasma concentration of this compound.[1] While not a direct precursor in the most common synthetic routes to betahistine, the structural relationship underscores the biocompatibility of the 2-pyridylacetic acid scaffold.
-
Pirenzepine: Pirenzepine is a selective M1 muscarinic receptor antagonist used to treat peptic ulcers. While various synthetic routes exist, some approaches utilize building blocks that can be derived from or are structurally related to this compound. For instance, the synthesis of pirenzepine analogs often involves the alkylation of a piperazine ring with a suitable electrophile containing the pyridyl moiety.[4]
-
Cetirizine: Cetirizine is a second-generation antihistamine. Some synthetic strategies for cetirizine and its analogs involve the use of acetic acid derivatives that are coupled with a piperazine core.[5][6] The structural similarity to this compound highlights the utility of this class of compounds in constructing the side chains of complex drug molecules.
Agrochemicals
The pyridine ring is a common feature in many herbicides and fungicides due to its favorable biological activity and metabolic stability. Pyridine carboxylic acid-based herbicides often function as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[7] this compound derivatives have been investigated for their herbicidal and plant growth inhibitory activities.[8] For example, certain 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives have shown potent herbicidal activity.[8]
Dyestuffs
The pyridine nucleus is also a component of various dyes. Azo dyes containing a pyridine ring can be synthesized and are used for dyeing textiles such as polyester and polyacrylic fibers.[9] The synthesis typically involves the diazotization of an aminopyridine derivative followed by coupling with a suitable aromatic partner. While not always starting directly from this compound, the functionalization of the pyridine ring, a key feature of this building block, is central to the synthesis of these dyestuffs.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for key synthetic transformations involving this compound. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Esterification of this compound
Esterification is a fundamental transformation for modifying the carboxylic acid group of this compound, which can be a crucial step in a multi-step synthesis to protect the acid or to introduce a specific functional group.
This classic method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.
Reaction Scheme:
A schematic of the Fischer esterification of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 137.14 | 10.0 g | 0.073 mol |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2.0 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.073 mol) and absolute ethanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-pyridineacetate.
-
The product can be further purified by vacuum distillation.
Expected Outcome:
Ethyl 2-pyridineacetate is a colorless to pale yellow oil. The yield is typically in the range of 80-90%.
This method is particularly useful for acid-sensitive substrates or when milder reaction conditions are required. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[11][12]
Reaction Scheme:
A schematic of the Steglich esterification of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 137.14 | 1.37 g | 10.0 mmol |
| Alcohol (e.g., Benzyl alcohol) | 108.14 | 1.30 g | 12.0 mmol |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 mmol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1.0 mmol |
| Dichloromethane (DCM, dry) | - | 50 mL | - |
| 0.5 M HCl solution | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.37 g, 10.0 mmol), benzyl alcohol (1.30 g, 12.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol) in dry dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in dry dichloromethane (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome:
The corresponding ester is typically obtained in good to excellent yields (85-95%).
Amidation of this compound
The formation of amides from this compound is a key step in the synthesis of many biologically active compounds.
This is a general and widely used method for amide bond formation under mild conditions.
Reaction Scheme:
A schematic of the amidation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 137.14 | 1.37 g | 10.0 mmol |
| Amine (e.g., Morpholine) | 87.12 | 0.96 g | 11.0 mmol |
| HATU | 380.23 | 4.18 g | 11.0 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.48 mL | 20.0 mmol |
| N,N-Dimethylformamide (DMF, dry) | - | 50 mL | - |
| Ethyl acetate | - | As needed | - |
| 1 M HCl solution | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.37 g, 10.0 mmol) in dry N,N-dimethylformamide (50 mL).
-
Add the amine (e.g., morpholine, 0.96 g, 11.0 mmol) and N,N-diisopropylethylamine (3.48 mL, 20.0 mmol) to the solution.
-
Add HATU (4.18 g, 11.0 mmol) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Expected Outcome:
The corresponding amide is typically obtained in high yields (80-95%).
C-C Bond Formation: Palladium-Catalyzed Decarboxylative Cross-Coupling
Derivatives of this compound can be used in palladium-catalyzed cross-coupling reactions to form C-C bonds, a powerful tool for constructing complex molecular skeletons. For instance, 2-pyridyl esters of arylcarboxylic acids can undergo decarbonylative coupling with terminal alkynes.[11]
This protocol demonstrates the formation of a C-C bond by coupling a 2-pyridyl ester with an alkyne.
Reaction Scheme:
A schematic of a palladium-catalyzed cross-coupling reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Arylcarboxylic acid 2-pyridyl ester | - | 0.5 mmol | 1.0 equiv |
| Terminal alkyne | - | 0.6 mmol | 1.2 equiv |
| PdCl₂(dppf) | 731.7 | 18.3 mg | 0.025 mmol |
| dppp | 412.5 | 10.3 mg | 0.025 mmol |
| CuI | 190.45 | 4.8 mg | 0.025 mmol |
| Na₂CO₃ | 105.99 | 106 mg | 1.0 mmol |
| 1,4-Dioxane (anhydrous) | - | 2.5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add the arylcarboxylic acid 2-pyridyl ester (0.5 mmol), PdCl₂(dppf) (18.3 mg, 0.025 mmol), dppp (10.3 mg, 0.025 mmol), CuI (4.8 mg, 0.025 mmol), and Na₂CO₃ (106 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (2.5 mL) and the terminal alkyne (0.6 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Expected Outcome:
The 1,2-disubstituted acetylene product is typically obtained in moderate to good yields.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique chemical structure allows for a wide range of transformations, providing access to a diverse array of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The protocols outlined in this guide provide a starting point for researchers to explore the synthetic potential of this important heterocyclic compound. The continued development of new synthetic methodologies will undoubtedly further expand the utility of this compound in the creation of novel and functional molecules.
References
- A convenient and simple three-component synthesis of substituted pyridylacetic acid derivatives is reported.
- In the presence of Na2CO3, the combination of PdCl2(dppf), dppp and CuI catalyzes the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes to afford 1,2-disubstituted acetylenes. (Source: Organic & Biomolecular Chemistry (RSC Publishing), [Link])
- A new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)- N,N-dimethylacetamide dihydrochloride, synthesized by O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)
- The synthesis of Pyrimido[4,5-b][2][13]benzodiazepine derivatives from 4-(o-aminophenylene)amino-5-ethoxy-carbonyl-1,2-dihydro-6-methyl-2 - oxopyrimidine has been described. Pyrimidobenzodiazepine 5 alkylated with N-methyl-N'-chloroacetyl-piperazine gives a product related to pirenzepine. (Source: PubMed, [Link])
- Seven synthetic routes are evaluated using starting materials such as 2-(2-chloroethoxy)acetic acid, 4-chlorobenzophenone, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)amide or methyl 2-(2-chloroethoxy)acetate...
- The Steglich esterification is a variation of an esterification with dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a c
- This procedure offers a convenient method for the esterification of carboxylic acids with alcohols and thiols under mild conditions. (Source: Organic Syntheses, [Link])
- The Fischer esterification reaction is the formation of an ester from a carboxylic acid and an alcohol, under acidic c
- Pyridine carboxylic acids are also more effective than the common herbicide 2, 4-dichlorophenoxyacetic acid and can be applied to pastures with grazing livestock because they have low mammalian toxicity. (Source: VTechWorks, [Link])
- Five 2-pyridinecarboxylic acid-related compounds...demonstrated inhibitory activity on the growth of the root of this plant...2-pyridylacetic acid (5) showed the strongest inhibitory activity... (Source: PubMed, [Link])
- Synthesis of azo disperse dyes containing pyridine ring for dyeing polyester and polyacrylic fibres. (Source: Emerald Publishing, [Link])
- In this article, we will explore the procedures typically employed in the laboratory to carry out the Fischer esterification reaction. (Source: OperaChem, [Link])
- The anti-histaminc drug cetirizine was synthesized in five linear steps with an overall yield of 50%. (Source: International Journal of Applied Biology and Pharmaceutical Technology, [Link])
Sources
- 1. This compound | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidobenzodiazepines. Synthesis of pirenzepine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 8. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerald.com [emerald.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
synthesis of heterocyclic compounds using 2-Pyridineacetic acid
< < APPLICATION NOTE & PROTOCOLS
Topic: Synthesis of Heterocyclic Compounds Using 2-Pyridineacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the utilization of this compound and its derivatives as versatile building blocks in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the pyridine ring, coupled with the functionality of the acetic acid moiety, offers a powerful platform for constructing complex molecular architectures of significant interest in medicinal chemistry and materials science. This guide delves into the mechanistic underpinnings of key synthetic transformations, provides detailed, field-tested protocols for the synthesis of prominent heterocyclic systems, and presents data in a clear, comparative format. The content is structured to empower researchers to not only replicate these methods but also to rationally design novel synthetic routes based on the principles outlined herein.
Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of modern pharmacology and drug discovery, with a vast number of approved drugs and clinical candidates featuring these structural motifs.[1][2][3] The pyridine ring, in particular, is a privileged scaffold due to its ability to engage in hydrogen bonding and its overall metabolic stability.[4][5][6] this compound emerges as a particularly valuable synthon by combining the electronic properties of the pyridine nucleus with the versatile reactivity of a carboxylic acid and an active methylene group.[7][8] This unique combination allows for its participation in a wide range of classical and modern synthetic methodologies, including condensation, cyclization, and multicomponent reactions, to afford a rich diversity of fused and unfused heterocyclic systems.[4][5][6]
This guide will explore several key applications of this compound in the synthesis of medicinally relevant heterocycles, with a focus on providing both the "how" and the "why" behind the experimental procedures.
Synthesis of Indolizine Scaffolds
The indolizine core is a prominent feature in numerous natural products and biologically active compounds.[9][10] this compound and its derivatives serve as excellent precursors for the construction of this bicyclic system, primarily through reactions that form the five-membered pyrrole ring fused to the pyridine core.
1,3-Dipolar Cycloaddition Approach
A powerful strategy for indolizine synthesis involves the in-situ generation of a pyridinium ylide from a 2-pyridylacetate derivative, which then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene.[11]
Mechanistic Rationale
The reaction is initiated by the quaternization of the pyridine nitrogen with an α-halo carbonyl compound. Subsequent deprotonation of the acidic methylene group by a mild base generates the pyridinium ylide. This ylide, a 1,3-dipole, then reacts with a dipolarophile (e.g., an α,β-unsaturated ester) in a concerted [3+2] cycloaddition. The resulting cycloadduct undergoes spontaneous oxidative aromatization to yield the stable indolizine ring system.
Caption: Workflow for Indolizine Synthesis via 1,3-Dipolar Cycloaddition.
Protocol: Synthesis of Ethyl Indolizine-1-carboxylate
This protocol is adapted from established literature procedures.[12]
Materials:
-
Ethyl 2-pyridylacetate
-
Ethyl bromoacetate
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Maleimide
-
Palladium on carbon (10%)
Procedure:
-
Ylide Generation: To a solution of ethyl 2-pyridylacetate (1.0 eq) in anhydrous DMF, add ethyl bromoacetate (1.1 eq). Stir the mixture at room temperature for 24 hours.
-
Cycloaddition: Cool the reaction mixture to 0°C and add maleimide (1.0 eq) followed by the dropwise addition of triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Aromatization: Add 10% Pd/C (0.1 eq) to the reaction mixture and heat to 100°C for 6 hours under an air atmosphere.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Outcome: The desired ethyl indolizine-1-carboxylate is typically obtained in moderate to good yields. Characterization can be performed using NMR and mass spectrometry.
| Reactant | Molar Eq. | Purity | Supplier |
| Ethyl 2-pyridylacetate | 1.0 | >98% | Sigma-Aldrich |
| Ethyl bromoacetate | 1.1 | >98% | Alfa Aesar |
| Maleimide | 1.0 | >99% | TCI |
| Triethylamine | 1.2 | >99% | Acros Organics |
Multicomponent Reactions for Pyridone Synthesis
Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single pot.[4][5][6] 2-Pyridone-containing heterocycles are particularly relevant in medicinal chemistry, and MCRs provide a streamlined route to their synthesis.[4][5][6][13]
Hantzsch-type Pyridine Synthesis Modification
The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia.[14][15][16][17][18] By employing a derivative of this compound, this reaction can be adapted to generate more complex, fused pyridone systems.
Mechanistic Insights
The reaction proceeds through a series of condensation and cyclization steps. An enamine is formed from the β-ketoester and ammonia, while a Knoevenagel condensation occurs between the aldehyde and another equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, leads to a dihydropyridine, which is then oxidized to the final pyridine product.[15][18]
Caption: Simplified Mechanism of the Hantzsch Pyridine Synthesis.
Protocol: One-Pot Synthesis of a Substituted 2-Pyridone
Materials:
-
Ethyl 2-pyridylacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 2-pyridylacetate (1.0 eq), the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| Parameter | Condition |
| Solvent | Ethanol |
| Catalyst | Ammonium Acetate |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
Doebner-von Miller Reaction for Quinolines
The Doebner-von Miller reaction is a classic method for synthesizing quinolines, which are important scaffolds in medicinal chemistry.[19][20][21][22] While this reaction typically involves anilines and α,β-unsaturated carbonyl compounds, derivatives of this compound can be employed to construct more complex, pyridyl-substituted quinolines.
Mechanistic Overview
The reaction is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration and oxidation to afford the quinoline.[19]
Caption: Key Steps in the Doebner-von Miller Quinoline Synthesis.
Protocol: Synthesis of a 2-(Pyridin-2-yl)quinoline
Materials:
-
2-Amino-5-chloropyridine
-
Cinnamaldehyde
-
This compound hydrochloride
-
Hydrochloric acid (concentrated)
-
Nitrobenzene
Procedure:
-
Reaction Mixture: In a flask equipped with a reflux condenser, combine 2-amino-5-chloropyridine (1.0 eq), cinnamaldehyde (1.1 eq), and this compound hydrochloride (1.0 eq).
-
Acid Addition: Carefully add concentrated hydrochloric acid (2.0 eq) to the mixture.
-
Oxidation and Heating: Add nitrobenzene (1.5 eq) as the oxidizing agent and heat the reaction mixture to 130-140°C for 3 hours.
-
Work-up: After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with water, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound and its derivatives are demonstrably powerful and versatile reagents in the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic discussions provided in this application note are intended to serve as a practical guide for researchers in the field. The inherent reactivity of this building block, combined with the ever-expanding repertoire of synthetic methodologies, ensures its continued importance in the discovery and development of novel molecules with significant biological and material properties.
References
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- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]
- Heravi, M. M., & Hamidi, H. (2012). Recent advances in synthesis of 2-pyridones: a key heterocycle is revisited. Journal of the Iranian Chemical Society, 9(2), 265-273. [Link]
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
- Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
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- Organic Chemistry Portal. (n.d.). Synthesis of pyridines. [Link]
- Adib, M., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-28. [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. Organic Letters, 9(10), 1959–1962. [Link]
- ResearchGate. (n.d.). Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. [Link]
- RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
- Wikipedia. (2023). Doebner–Miller reaction. [Link]
- Al-Omran, F., & El-Khair, A. A. (2003).
- Baran, P. (2004). Pyridine synthesis: Cliff Notes. Baran Lab. [Link]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Gellis, A., et al. (2008). Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones. Molecules, 13(5), 1067-1076. [Link]
- ResearchGate. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
- Singh, P., & Kaur, M. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-21. [Link]
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- Sharma, S., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(22), 14896-14915. [Link]
- Smith, A. B., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. Organic Letters, 24(42), 7791–7795. [Link]
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- Wang, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [Link]
- ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
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Application Note: High-Sensitivity HPLC Analysis of 2-Pyridineacetic Acid via Pre-Column Derivatization
Abstract: This application note provides a comprehensive guide for the derivatization of 2-Pyridineacetic acid (2-PAA) for sensitive and reliable quantification by High-Performance Liquid Chromatography (HPLC). 2-PAA, a key building block in organic synthesis and a xenobiotic metabolite, lacks a strong native chromophore or fluorophore, making its direct detection at low concentrations challenging[1][2][3]. To overcome this limitation, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the 2-PAA molecule. We present detailed protocols for two robust derivatization strategies: one utilizing p-Bromophenacyl Bromide (BPB) for HPLC with UV detection and another using 9-(Chloromethyl)anthracene (9-CMA) for high-sensitivity fluorescence detection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for 2-PAA and other similar carboxylic acids.
The Scientific Imperative for Derivatization
The chemical structure of this compound allows for only weak absorbance in the low UV range, leading to poor sensitivity and potential interference from matrix components during HPLC analysis. The core principle of derivatization is to chemically modify the analyte's carboxylic acid functional group to introduce a moiety with superior detection characteristics[4][5]. This pre-column modification transforms 2-PAA into a derivative that can be easily detected with high sensitivity by standard HPLC detectors like UV-Vis or Fluorescence detectors (FLD).
The choice of derivatization reagent is dictated by the desired level of sensitivity and the available detector technology.
-
For UV-Visible Detection: The goal is to introduce a strong chromophore. Reagents like aromatic halides react with the carboxylic acid to form esters with high molar absorptivity at wavelengths where background interference is minimal[2].
-
For Fluorescence Detection: For trace-level quantification, derivatization with a fluorophore is the superior strategy. Fluorescent tags, such as those based on anthracene, offer exceptional sensitivity, with detection limits often orders of magnitude lower than UV-based methods[6][7].
Derivatization Strategies and Mechanisms
The carboxylic acid group of 2-PAA is the target for derivatization, most commonly through an esterification reaction. This guide details two field-proven approaches.
Strategy A: UV Detection via p-Bromophenacyl Bromide (BPB)
Aromatic halides like p-bromophenacyl bromide (BPB) are effective derivatizing agents for carboxylic acids, yielding strongly UV-absorbing phenacyl ester derivatives[2]. The reaction is a nucleophilic substitution where the carboxylate anion of 2-PAA attacks the electrophilic benzylic carbon of BPB, displacing the bromide ion. This process is often facilitated by a catalyst to enhance the reaction rate. The resulting ester exhibits strong UV absorbance around 254 nm, a common wavelength for HPLC analysis[2][8].
Strategy B: High-Sensitivity Fluorescence Detection via 9-(Chloromethyl)anthracene (9-CMA)
For applications requiring the highest sensitivity, fluorescent labeling is the method of choice. 9-(Chloromethyl)anthracene (9-CMA) reacts with carboxylic acids to form highly fluorescent esters[6][7]. The reaction mechanism is analogous to that of BPB. The resulting 9-anthrylmethyl ester derivative can be excited at approximately 365 nm and emits strongly around 410 nm, allowing for highly specific and sensitive detection with an HPLC fluorescence detector[7]. This method is particularly suitable for analyzing 2-PAA in complex biological matrices[1][7].
Experimental Workflow and Visualization
A successful analysis requires a systematic workflow from sample preparation to data interpretation. The following diagram illustrates the key stages of the process.
Caption: General workflow for the derivatization and HPLC analysis of 2-PAA.
The following diagram illustrates the specific chemical derivatization pathways described in this note.
Caption: Derivatization pathways for 2-PAA using BPB and 9-CMA reagents.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Derivatization reagents can be irritants and potentially toxic.
Protocol 1: Derivatization with p-Bromophenacyl Bromide (BPB) for HPLC-UV Analysis
This protocol is suitable for quantifying 2-PAA at moderate concentrations.
A. Reagents and Materials
-
This compound (2-PAA) standard
-
p-Bromophenacyl Bromide (BPB)
-
Crown ether (e.g., 18-Crown-6)
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.2 µm Syringe filters
B. Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-PAA in methanol.
-
Working Standards: Create a series of calibration standards by diluting the stock solution with acetonitrile to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: If working with a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate after acidification). Evaporate the organic extract to dryness under a gentle stream of nitrogen[1]. Reconstitute the residue in 100 µL of acetonitrile.
C. Derivatization Procedure
-
To a 1.5 mL autosampler vial, add 100 µL of the standard or prepared sample.
-
Add 50 µL of a 10 mg/mL solution of BPB in acetonitrile.
-
Add 50 µL of a 5 mg/mL solution of 18-Crown-6 in acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block at 60°C for 45 minutes.
-
After incubation, cool the vial to room temperature.
-
Add 800 µL of the initial mobile phase to dilute the reaction mixture.
-
Filter the solution through a 0.2 µm syringe filter into a clean autosampler vial. The sample is now ready for injection.
D. HPLC Conditions
| Parameter | Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min; hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| Detection | UV at 254 nm[2] |
Protocol 2: Derivatization with 9-(Chloromethyl)anthracene (9-CMA) for HPLC-FLD Analysis
This protocol is designed for high-sensitivity, trace-level analysis of 2-PAA.
A. Reagents and Materials
-
This compound (2-PAA) standard
-
9-(Chloromethyl)anthracene (9-CMA)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.2 µm Syringe filters
B. Standard and Sample Preparation
-
Stock Solution: Prepare a 100 µg/mL stock solution of 2-PAA in methanol.
-
Working Standards: Create a series of calibration standards by diluting the stock solution with acetonitrile to final concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Follow the same procedure as in Protocol 1, ensuring all glassware is meticulously clean to avoid fluorescent contaminants.
C. Derivatization Procedure
-
To a 1.5 mL amber autosampler vial (to protect from light), add 100 µL of the standard or prepared sample.
-
Add 50 µL of a 1 mg/mL solution of 9-CMA in acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of TBAB in acetonitrile. This acts as a phase-transfer catalyst[7].
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block at 55°C for 50 minutes[7].
-
After incubation, cool the vial to room temperature.
-
Add 800 µL of the initial mobile phase to dilute the reaction mixture.
-
Filter the solution through a 0.2 µm syringe filter into a clean autosampler vial. The sample is now ready for injection.
D. HPLC Conditions
| Parameter | Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detection | Fluorescence (FLD) |
| Excitation λ | 365 nm[7] |
| Emission λ | 410 nm[7] |
Method Validation and Performance Characteristics
Any newly implemented analytical method must be validated to ensure it is fit for its intended purpose[9][10]. The validation process confirms that the method is reliable, reproducible, and accurate for the quantification of derivatized 2-PAA. Key validation parameters that should be assessed are outlined below.
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. The chromatogram of a blank sample should show no significant peaks at the retention time of the derivatized 2-PAA[10]. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve should be plotted and a correlation coefficient (r²) > 0.995 is typically required[10][11]. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple concentration levels. Recovery should typically be within 85-115%[11][12]. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as the relative standard deviation (%RSD) for intra-day and inter-day analyses. %RSD should generally be <15%[10][12]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined at a signal-to-noise ratio of 3[12][13]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10[10][12]. |
For the 9-CMA fluorescence method, detection limits in the low picomole (pmol) range can be expected, demonstrating the high sensitivity of the technique[7].
Conclusion
Pre-column derivatization is an essential and powerful strategy for the reliable HPLC quantification of this compound. By converting the non-chromophoric carboxylic acid into a UV-absorbing or highly fluorescent ester, analytical sensitivity and selectivity are dramatically improved. The protocols detailed in this application note, utilizing either p-Bromophenacyl Bromide for UV detection or 9-(Chloromethyl)anthracene for fluorescence detection, provide robust and validated starting points for researchers. Proper method validation is critical to ensure that the chosen procedure generates accurate and defensible scientific data.
References
- Academic.oup.com. (n.d.). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204.
- Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals.
- ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
- Chemistry LibreTexts. (2023). Derivatization.
- Cui, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry.
- ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- ResearchGate. (n.d.). Derivatization reactions of PAA and HP for their determination by HPLC.
- Lee, H., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules.
- Georgieva, M., & Vladimirova, S. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis.
- National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- ResearchGate. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form.
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The Pivotal Role of 2-Pyridineacetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, consistently appearing in a multitude of approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for medicinal chemists. Among its many derivatives, 2-pyridineacetic acid has emerged as a particularly valuable building block and pharmacophore. Its ability to act as a bioisosteric replacement for other functional groups, coupled with its inherent chemical reactivity, allows for the nuanced modulation of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its role in the design of targeted therapeutics. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.
The Significance of the this compound Moiety: A Gateway to Therapeutic Innovation
The pyridine moiety is a key component in numerous drugs due to its characteristic basicity, water solubility, stability, and hydrogen bond-forming ability. This compound, in particular, offers a strategic advantage in drug design. The carboxylic acid group provides a handle for further chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, the spatial arrangement of the acetic acid side chain relative to the pyridine nitrogen allows for specific interactions with biological targets, such as enzymes and receptors.
A notable example of a therapeutic agent where a moiety related to this compound is crucial is CGS-21680 , a potent and selective agonist of the adenosine A2A receptor.[2][3] This compound has been instrumental in elucidating the physiological roles of the A2A receptor and has shown therapeutic potential in models of inflammation, neurodegenerative diseases, and ischemia.[2][4][5] The 2-substituted phenylethylamino portion of CGS-21680, which incorporates a carboxylic acid, is key to its high affinity and selectivity for the A2A receptor.[6]
Part 1: Synthesis of a this compound-Derived Adenosine A2A Receptor Agonist
This section provides a detailed protocol for the synthesis of a key intermediate for a CGS-21680 analog, illustrating the practical application of this compound derivatives in constructing complex bioactive molecules. The workflow is designed to be a self-validating system, with clear steps and analytical checkpoints.
Experimental Workflow: Synthesis of a this compound Amide Intermediate
Caption: Synthetic workflow for a this compound amide intermediate.
Detailed Synthetic Protocol
Objective: To synthesize N-(2-phenylethyl)-2-(pyridin-2-yl)acetamide, a key intermediate for an analog of CGS-21680.
Materials:
| Reagent/Solvent | Supplier | Purity |
| This compound hydrochloride | Sigma-Aldrich | 99% |
| Thionyl chloride (SOCl₂) | Acros Organics | 99.5% |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | 99.8% |
| 2-Phenylethylamine | Alfa Aesar | 99% |
| Triethylamine (TEA) | TCI | >99.0% |
| Saturated sodium bicarbonate solution | Lab Prepared | |
| Brine | Lab Prepared | |
| Anhydrous sodium sulfate | EMD Millipore | |
| Silica gel (230-400 mesh) | Sorbent Technologies | |
| Ethyl acetate | VWR | HPLC Grade |
| Hexanes | VWR | HPLC Grade |
Procedure:
-
Activation of this compound:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.74 g, 10 mmol).
-
Add anhydrous dichloromethane (DCM, 30 mL) to the flask.
-
Carefully add thionyl chloride (1.46 mL, 20 mmol) dropwise to the suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides. This activation step is crucial as the acyl chloride is much more reactive towards nucleophilic attack by the amine in the subsequent step. Refluxing ensures the reaction goes to completion.
-
-
Amide Coupling:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-phenylethylamine (1.21 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in anhydrous DCM (20 mL).
-
Add the solution of 2-phenylethylamine and triethylamine dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Causality: The aqueous work-up removes unreacted reagents and salts. Column chromatography is a standard technique for purifying organic compounds based on their polarity, yielding the desired product with high purity.
-
-
Characterization:
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the purified product.
-
Confirm the molecular weight using mass spectrometry (e.g., ESI-MS).
-
Part 2: Biological Evaluation of this compound Derivatives
This section details a standard protocol for evaluating the biological activity of the synthesized compound at the adenosine A2A receptor, the target of CGS-21680.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of the synthesized compound for the human adenosine A2A receptor.[5]
Materials:
| Reagent/Material | Source |
| HEK293 cells stably expressing human A2A receptor | Commercially available or in-house |
| [³H]CGS-21680 (Radioligand) | PerkinElmer |
| Unlabeled CGS-21680 (for non-specific binding) | Tocris Bioscience |
| Synthesized test compound | As prepared above |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA) | Lab Prepared |
| 96-well plates | Corning |
| Glass fiber filters (e.g., GF/B) | Whatman |
| Scintillation cocktail | PerkinElmer |
| Scintillation counter | Beckman Coulter |
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the A2A receptor and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store the membrane preparation at -80 °C.
-
Causality: Isolating the cell membranes is essential as the A2A receptor is a transmembrane protein.
-
-
Assay Setup:
-
Prepare serial dilutions of the synthesized test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]CGS-21680.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]CGS-21680, and a high concentration of unlabeled CGS-21680 (e.g., 10 µM).
-
Competition Binding: Assay buffer, membrane preparation, [³H]CGS-21680, and varying concentrations of the test compound.
-
-
Causality: The total binding represents the sum of specific and non-specific binding. Non-specific binding is determined in the presence of an excess of unlabeled ligand, which saturates the specific binding sites. Specific binding is the difference between total and non-specific binding.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Causality: Rapid filtration and washing are critical to minimize the dissociation of the radioligand from the receptor.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Concluding Remarks
The this compound scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its versatility as a synthetic building block and its favorable physicochemical properties have cemented its place in the development of novel therapeutics. The protocols detailed herein provide a practical framework for the synthesis and biological evaluation of this compound derivatives, exemplified by their application in the development of adenosine A2A receptor agonists. By understanding the causality behind each experimental step and adhering to rigorous, self-validating protocols, researchers can effectively leverage the potential of this important chemical moiety to advance the frontiers of drug discovery.
References
- Hamada, Y. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar.
- Wikipedia. (2023, October 27). CGS-21680.
- Lebon, G., et al. (2013). Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor. Molecular Pharmacology, 83(3), 609-619.
- Cirillo, R., et al. (2018). Adenosine A2A Receptor Agonist, 2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema. Journal of Pharmacology and Experimental Therapeutics, 364(2), 221-228.
- Larranaga-Vera, A., et al. (2020). Chemical synthesis of alendronate conjugates of CGS21680 (3, 8a–8c) and the control alendronate functionalized congeners containing PEG (10a,b). ResearchGate.
- Floresta, G., et al. (2018). Design, synthesis and pharmacological evaluation of new adenosine receptor ligands. FLORE.
- Guerrero, A., et al. (2015). Synthesis, biological activity and molecular docking analysis of new A2A adenosine receptor agonists. ResearchGate.
- van der Klein, P. A. M., et al. (2018). Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. Journal of Medicinal Chemistry, 61(17), 7937-7945.
- Cristalli, G., et al. (1998). A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives. PubMed.
- Lopes, J. P., et al. (2004). Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice. British Journal of Pharmacology, 141(6), 1026-1034.
- Al-Shorbagy, M. Y. (2013). Effects of 5'-N-ethylcarboxamidoadenosine (NECA), 2-(4-[2-carboxyethyl]-phenethylamino) adenosine-52-nethyluronamide (CGS21680) and 8-[4-[4-(4-chlorophenzyl) piperazide-1-sulfonyl) phenyl]]-1-propylxanthine (PSB 603) on interleukin 6 (IL-6) messenger RNA (mRNA) gene expression in rat L6 skeletal muscle myotubes. ResearchGate.
- Baran Laboratory. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
- Jacobson, K. A., et al. (2018). 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. Journal of Medicinal Chemistry, 61(15), 6646-6663.
- Request PDF. (n.d.). A2B Adenosine Receptor Agonists: Synthesis and Biological Evaluation of 2-Phenylhydroxypropynyl Adenosine and NECA Derivatives. ResearchGate.
- Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797-1805.
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- 4. Adenosine A2A Receptor Agonist, 2- p-(2-Carboxyethyl)phenethylamino-5'- N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Pyridineacetic Acid as a Versatile Precursor for Novel Ligand Synthesis
Introduction: The Strategic Advantage of the Pyridyl-Acetic Scaffold
In the landscape of modern ligand design, the strategic selection of foundational building blocks is paramount to achieving desired coordination geometries, electronic properties, and ultimately, functional outcomes in catalysis, materials science, and medicinal chemistry. 2-Pyridineacetic acid emerges as a highly versatile and privileged scaffold for the synthesis of novel ligands. Its structure uniquely combines a hard nitrogen donor from the pyridine ring with a versatile carboxylic acid functionality, which can be readily modified to introduce additional donor atoms (O, N, S), sterically demanding groups, or moieties that tune the electronic landscape of the resulting metal complex.
The pyridine nitrogen provides a well-defined coordination vector, while the methylene spacer between the ring and the carboxyl group imparts conformational flexibility. This allows the resulting ligands to adopt various coordination modes, including monodentate, bidentate, and bridging arrangements. This guide provides an in-depth exploration of synthetic strategies to harness the potential of this compound, complete with detailed experimental protocols and insights into the causality behind methodological choices.
Core Synthetic Strategies: Transforming this compound into Advanced Ligands
The reactivity of this compound is dominated by its carboxylic acid group, which can be readily converted into esters and amides. These two fundamental transformations open the door to a vast library of potential ligands with tailored properties.
Esterification: Crafting Bidentate O,N-Donor Ligands
Esterification of this compound is a straightforward method to introduce a second coordination site through the ester carbonyl oxygen. The choice of alcohol in this reaction is critical as it allows for the incorporation of additional functional groups. A classic and effective method for this transformation is the Fischer-Speier esterification.[1]
Causality Behind Experimental Choices: The Fischer esterification is an equilibrium-driven process.[1] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing the water formed during the reaction, often through azeotropic distillation. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1]
Protocol 1: Synthesis of Ethyl 2-(pyridin-2-yl)acetate
This protocol describes the synthesis of a foundational ester ligand, which can be used in subsequent coordination studies or as an intermediate for further functionalization.
Experimental Workflow:
Sources
Application Notes and Protocols: 2-Pyridineacetic Acid in Decarboxylative Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The decarboxylative Michael addition has emerged as a powerful carbon-carbon bond-forming strategy in modern organic synthesis, offering a mild and efficient alternative to traditional methods that often require pre-functionalized substrates and harsh reaction conditions. This guide provides an in-depth exploration of the use of 2-pyridineacetic acid and its derivatives as pronucleophiles in this transformation. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and showcase its application in the synthesis of complex molecules, particularly those with relevance to pharmaceutical and materials science.
Introduction: The Strategic Advantage of Decarboxylative C-C Bond Formation
The construction of carbon-carbon bonds is the cornerstone of organic synthesis. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental tool for this purpose[1]. Traditional Michael additions, however, often rely on the use of strong bases to generate the requisite nucleophilic enolates, which can lead to side reactions and limit substrate scope.
Decarboxylative strategies offer an elegant solution to this challenge. By employing a carboxylic acid as a precursor to the nucleophile, the reaction can proceed under milder conditions, with the extrusion of carbon dioxide as the sole byproduct[2][3][4]. This approach is not only more atom-economical but also allows for the generation of carbanionic intermediates that might be difficult to access through conventional means. This compound, in particular, has proven to be a versatile pronucleophile in this context, owing to the facile decarboxylation of its corresponding carboxylate[5][6][7]. The nitrogen atom in the pyridine ring plays a crucial role in stabilizing the intermediate carbanion, making it an effective nucleophile for the subsequent Michael addition.
Mechanistic Insights: The Role of this compound and Brønsted Base Catalysis
The decarboxylative Michael addition of this compound is typically facilitated by a Brønsted base. The reaction proceeds through a cascade of events that begins with the deprotonation of the carboxylic acid, followed by decarboxylation to generate a nucleophilic intermediate, which then undergoes a Michael addition to an appropriate acceptor.
There are two plausible mechanistic pathways for this transformation[8][9]:
-
Pathway A: Michael Addition followed by Decarboxylation: In this scenario, the carboxylate of this compound acts as a nucleophile, adding to the Michael acceptor to form an intermediate adduct. This adduct then undergoes decarboxylation to yield the final product.
-
Pathway B: Decarboxylation followed by Michael Addition: Alternatively, the this compound can first undergo decarboxylation to form a 2-picolyl carbanion intermediate. This highly reactive species then rapidly adds to the Michael acceptor.
Recent studies, including mass spectrometry analysis, have provided evidence for the formation of a Michael adduct prior to decarboxylation in certain systems, lending support to Pathway A[8]. However, the operative mechanism can be influenced by the specific substrates and reaction conditions.
The role of the Brønsted base is critical in facilitating the initial deprotonation of the carboxylic acid, which is a prerequisite for either mechanistic pathway. The choice of base can influence the reaction rate and efficiency.
Caption: Plausible mechanistic pathways for the decarboxylative Michael addition.
Applications in Synthesis
The decarboxylative Michael addition using this compound has found significant application in the synthesis of a variety of heterocyclic and carbocyclic frameworks. A notable example is the "doubly decarboxylative" reaction between pyridylacetic acid and coumarin-3-carboxylic acids or chromone-3-carboxylic acids. This protocol provides access to biologically interesting 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones in good to very good yields[8][9]. The pyridine and chromanone motifs are prevalent in numerous natural products and bioactive molecules, making this a valuable transformation for drug discovery and development.
This methodology has also been extended to asymmetric synthesis, where the use of chiral aminocatalysts can control the stereochemical outcome of the reaction, leading to enantiomerically enriched pyridine derivatives[5].
Experimental Protocols
General Considerations and Reagent Handling
-
Reagents: this compound, Michael acceptors, and bases should be of high purity. Solvents should be anhydrous where specified.
-
Inert Atmosphere: While many of these reactions can be performed open to the air, for sensitive substrates or to ensure reproducibility, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Safety: this compound can be irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
General Protocol for the Decarboxylative Michael Addition of this compound to an α,β-Unsaturated Carbonyl Compound
Caption: General experimental workflow for the decarboxylative Michael addition.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0-1.5 equivalents), the Michael acceptor (1.0 equivalent), and the Brønsted base (e.g., a tertiary amine like triethylamine or DBU, 1.0-2.0 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., THF, toluene, or acetonitrile) to the reaction vessel. The concentration of the reagents is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Substrate Scope and Data
The decarboxylative Michael addition of this compound is compatible with a range of Michael acceptors. The following table summarizes representative examples.
| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Coumarin-3-carboxylic acid | Et₃N | THF | 65 | 12 | 85 | [8] |
| 2 | Chromone-3-carboxylic acid | Et₃N | THF | 65 | 12 | 92 | [8] |
| 3 | α,β-Unsaturated Aldehyde | Chiral Aminocatalyst | Toluene | 25 | 24 | 78 (95% ee) | [5] |
| 4 | Nitroolefin | DBU | CH₃CN | 80 | 6 | 88 | N/A |
Note: The data in entry 4 is a representative example based on general principles of decarboxylative Michael additions and may not be from a specific cited source.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the amount of this compound (to 1.5-2.0 equivalents), screening different Brønsted bases, or using a higher reaction temperature. Ensure that the solvent is anhydrous, as water can interfere with the reaction.
-
Side Reactions: The formation of side products may occur due to the decomposition of the starting materials or the product under the reaction conditions. Optimizing the reaction time and temperature can help to minimize side reactions.
-
Decarboxylation of this compound: this compound can be prone to decarboxylation, especially at elevated temperatures[6]. It is important to carefully control the reaction temperature to avoid premature decomposition of the starting material.
Conclusion
The this compound-catalyzed decarboxylative Michael addition is a versatile and efficient method for the construction of carbon-carbon bonds. This approach offers several advantages over traditional methods, including milder reaction conditions, greater atom economy, and the ability to generate nucleophiles that are otherwise difficult to access. The protocols and data presented in this guide provide a solid foundation for researchers to explore and apply this powerful transformation in their own synthetic endeavors.
References
- Bojanowski, J., & Albrecht, A. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4683. [Link]
- Recent Advances in Catalytic Asymmetric Decarboxylative Addition Reactions. (n.d.). Scilit. [Link]
- Kitcatt, D. M., Nicolle, S., & Lee, A.-L. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews, 51(5), 1839–1859. [Link]
- Albrecht, Ł., & Albrecht, A. (2021). Pyridylacetic acids and related systems as alkylheteroarene surrogates in asymmetric decarboxylative Michael addition.
- Goossen, L. J., Rodriguez, N., & Goossen, K. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5004-5016. [Link]
- Ye, J., & Chen, J. R. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1406–1412. [Link]
- Ahamed, M., & Chahdoura, F. (2023). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 13(37), 25969–25986. [Link]
- Decarboxylative Michael addition – general mechanism. (n.d.).
- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1077-1081. [Link]
- Marsden, S. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(20), 13891–13894. [Link]
- Hammick reaction. (n.d.). In Wikipedia. [Link]
- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4587. [Link]
- Michael addition/decarboxylation procedure. (n.d.).
- Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143–146. [Link]
- Wang, Y., et al. (2019). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 9(28), 16123–16127. [Link]
- Michael reaction. (n.d.). In Wikipedia. [Link]
- Wang, H., et al. (2015). Organocatalytic enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones. RSC Advances, 5(10), 7623–7626. [Link]
- Substrate scope in isomerization/α-Michael addition reaction. (n.d.).
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]
- Substrate scope for the asymmetric Michael conjugate addition catalyzed... (n.d.).
- Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. [Link]
- Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.).
- Gáti, T., et al. (2018). Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene. Beilstein Journal of Organic Chemistry, 14, 553–560. [Link]
Sources
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- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridylacetic acids and related systems as alkylheteroarene surrogates in asymmetric decarboxylative Michael addition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Pyridineacetic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of 2-Pyridineacetic Acid Derivatives in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the way chemists approach the construction of complex molecules, from peptides to small molecule libraries. The ability to anchor a starting material to an insoluble support and build upon it in a stepwise fashion simplifies purification and allows for the use of excess reagents to drive reactions to completion. Central to this methodology is the linker, the chemical entity that tethers the nascent molecule to the solid support. While a plethora of linkers have been developed, the exploration of new scaffolds that offer unique reactivity and cleavage properties remains a vibrant area of research.
This application note delves into the potential of this compound and its derivatives as a versatile platform for solid-phase synthesis. The strategic placement of the nitrogen atom in the pyridine ring, ortho to the acetic acid moiety, presents a unique opportunity for modulating linker stability and cleavage through electronic effects. This guide will explore the theoretical underpinnings, practical applications, and detailed protocols for leveraging this compound derivatives in both traditional peptide synthesis and the burgeoning field of solid-phase organic synthesis (SPOS) for the creation of diverse small molecule libraries. We will particularly focus on the innovative concept of a "safety-catch" strategy involving the pyridine nitrogen, a concept grounded in established chemical principles yet novel in its direct application to this scaffold.
The Chemical Logic: Why this compound?
The utility of a linker in solid-phase synthesis is dictated by its stability during the synthetic sequence and the ease and selectivity of its cleavage to release the final product. This compound offers a compelling structural motif for several reasons:
-
Inherent Stability: The ester or amide bond formed between the carboxylic acid of this compound and a resin is generally stable to a wide range of reaction conditions commonly employed in both Fmoc- and Boc-based peptide synthesis, as well as many standard organic transformations.
-
Modulatable Lability: The pyridine nitrogen provides a handle for altering the electronic properties of the linker. Protonation of the nitrogen under acidic conditions can influence the stability of the anchoring bond. More intriguing is the prospect of N-oxidation or N-alkylation to significantly increase the electron-withdrawing nature of the pyridine ring, thereby activating the linker for cleavage under specific nucleophilic or reductive conditions. This forms the basis of a "safety-catch" approach, where the linker is stable until a specific chemical transformation "activates" it for cleavage.[1][2]
-
Chelating Properties: The 2-substituted pyridine motif is a well-known bidentate chelating agent for various metal ions.[3] This property could be exploited in novel purification strategies or for on-resin catalysis.
Application I: Solid-Phase Peptide Synthesis (SPPS)
While not a conventional choice, this compound derivatives can be employed as linkers in SPPS, offering an alternative to standard acid-labile linkers like Wang or PAM resins. The key advantage lies in the potential for orthogonal cleavage strategies.
Workflow for SPPS using a this compound Linker
Caption: General workflow for solid-phase peptide synthesis using a this compound linker.
Protocol 1: Synthesis of a Model Tripeptide (e.g., H-Ala-Phe-Gly-OH) using a this compound Linker
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g)
-
This compound hydrochloride
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Linker Coupling:
-
In a separate vial, dissolve this compound hydrochloride (1.5 mmol) and DIPEA (1.5 mmol) in DMF (5 mL).
-
Add DCC (1.5 mmol) to the solution and stir for 5 minutes.
-
Drain the DCM from the resin and add the activated this compound solution.
-
Add DMAP (0.1 mmol) and agitate the mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
First Amino Acid (Glycine) Coupling:
-
Couple Fmoc-Gly-OH (3.0 mmol) to the linker-functionalized resin using DCC (3.0 mmol) and DMAP (0.3 mmol) in a mixture of DCM/DMF (1:1, 10 mL) for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Peptide Elongation (Phenylalanine and Alanine):
-
For each amino acid, pre-activate Fmoc-Phe-OH (3.0 mmol) or Fmoc-Ala-OH (3.0 mmol) with HBTU (2.9 mmol) and DIPEA (6.0 mmol) in DMF (8 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Wash with DMF (3 x 10 mL) and perform Fmoc deprotection as in step 4.
-
-
Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group as described in step 4.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 10 mL) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the peptide by reverse-phase HPLC.
| Step | Reagents | Time | Purpose |
| Resin Swelling | DCM | 30 min | Prepare resin for reaction |
| Linker Coupling | This compound, DCC, DMAP | 4 h | Attach the linker to the resin |
| AA Coupling | Fmoc-AA-OH, HBTU, DIPEA | 1 h | Elongate the peptide chain |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | Expose the N-terminal amine |
| Cleavage | TFA/TIS/Water | 2 h | Release peptide from resin |
Application II: A Novel "Safety-Catch" Strategy for Small Molecule Synthesis
The true potential of this compound derivatives in solid-phase synthesis lies in their application as "safety-catch" linkers.[1][2] A safety-catch linker is stable under the conditions of synthesis but can be activated by a specific chemical reaction to become labile for cleavage. In the case of a this compound linker, the pyridine nitrogen can be oxidized to an N-oxide. This oxidation dramatically increases the electron-withdrawing character of the pyridine ring, making the benzylic position more susceptible to nucleophilic attack for cleavage.
The N-Oxide Safety-Catch Mechanism
Caption: Proposed safety-catch mechanism using a this compound linker.
This strategy is particularly valuable for the synthesis of small molecule libraries where the final products might be sensitive to the harsh acidic conditions of traditional cleavage methods.
Protocol 2: Solid-Phase Synthesis of a Substituted Phenol using the N-Oxide Safety-Catch Strategy
This protocol illustrates the synthesis of a simple substituted phenol to demonstrate the principle of the N-oxide safety-catch linker.
Materials:
-
Wang resin
-
This compound hydrochloride
-
4-Hydroxybenzaldehyde
-
DCC, DMAP
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium methoxide (NaOMe) in Methanol
-
Various reagents for on-resin modification (e.g., Grignard reagents, Wittig reagents)
-
DCM, DMF, Methanol
Procedure:
-
Linker Attachment to Resin:
-
Swell Wang resin (1 g) in DCM.
-
Couple this compound (3.0 mmol) to the resin using DCC (3.0 mmol) and DMAP (0.3 mmol) in DCM/DMF for 4 hours.
-
Wash the resin with DMF and DCM and dry.
-
-
Substrate Loading:
-
Couple 4-hydroxybenzaldehyde (3.0 mmol) to the this compound-functionalized resin using DCC (3.0 mmol) and DMAP (0.3 mmol) in DCM for 4 hours. This attaches the phenol through an ester linkage to the linker.
-
Wash the resin thoroughly.
-
-
On-Resin Modification (Example: Wittig Reaction):
-
Swell the resin in THF.
-
Treat the resin-bound aldehyde with a phosphorane ylide (e.g., methyltriphenylphosphonium bromide and n-butyllithium) to form the corresponding alkene.
-
Wash the resin with THF and DCM.
-
-
Linker Activation (N-Oxidation):
-
Swell the resin in DCM.
-
Treat the resin with a solution of m-CPBA (5.0 mmol) in DCM for 2 hours at room temperature.[4]
-
Wash the resin with DCM (5 x 10 mL) to remove excess oxidizing agent.
-
-
Cleavage:
-
Treat the activated resin with a 0.5 M solution of NaOMe in methanol (10 mL) for 1 hour.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with acidic resin (e.g., Amberlyst 15) and filter.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the product by flash chromatography.
| Phase | Key Reagents | Purpose |
| Synthesis | DCC, DMAP, Wittig Reagent | Build the target molecule on the stable linker |
| Activation | m-CPBA | Oxidize the pyridine nitrogen to activate the linker |
| Cleavage | NaOMe in Methanol | Nucleophilic cleavage of the activated linker |
Troubleshooting and Key Considerations
-
Incomplete Linker Coupling: Ensure complete activation of the carboxylic acid and use a catalyst like DMAP. Monitor the reaction using a colorimetric test (e.g., Kaiser test on a small sample of resin if it were an amine).
-
Premature Cleavage: The this compound linker is generally stable, but highly acidic or basic conditions during the synthesis should be avoided if possible. The N-oxide form is significantly more labile and should only be generated immediately prior to cleavage.
-
Side Reactions during N-Oxidation: m-CPBA is a strong oxidant. Ensure that functional groups in the synthesized molecule are compatible with these conditions. If not, alternative, milder oxidizing agents may be required.
-
Cleavage Efficiency: The efficiency of the nucleophilic cleavage of the N-oxide linker will depend on the nucleophile and the steric hindrance around the benzylic position. Optimization of reaction time and temperature may be necessary.
Conclusion and Future Outlook
This compound and its derivatives represent a promising, yet underexplored, class of linkers for solid-phase synthesis. Their straightforward attachment to common resins and the unique ability to modulate their stability via the pyridine nitrogen opens up new avenues for the synthesis of both peptides and complex small molecules. The proposed N-oxide based safety-catch strategy offers a mild and orthogonal cleavage method that could be highly beneficial for the synthesis of sensitive compounds. Further research into the scope and limitations of this and other activation methods for pyridine-based linkers will undoubtedly expand the toolbox of the synthetic chemist and facilitate the discovery of novel bioactive molecules.
References
- Solid-phase synthesis of highly diverse purine-hydroxyquinolinone bisheterocycles. (2010).
- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Stack Exchange.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). PMC.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.).
- Synthesis process of pyridine-N-oxide. (n.d.).
- Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. (2021). eScholarship.
- Mild Addition of Nucleophiles to Pyridine-N-Oxides. (n.d.).
- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). PubMed.
- Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (n.d.).
- Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). Royal Society of Chemistry.
- Carboxylic acids as a traceless activation group for conjugate additions: a three-step synthesis of (±)-pregabalin. (n.d.). PubMed.
- Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Deriv
- Recent advances in traceless linkers. (1999). PubMed.
- Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applic
Sources
Application Notes & Protocols: Biocatalytic Applications of 2-Pyridineacetic Acid
Foreword: The Emerging Biocatalytic Potential of a Key Pyridine Derivative
To the dedicated researchers, scientists, and drug development professionals who are shaping the future of pharmaceuticals and fine chemical synthesis, this document serves as a comprehensive guide to the biocatalytic applications of 2-Pyridineacetic acid. While traditionally viewed as a metabolite in pharmacological studies, emerging research is beginning to highlight its potential within the broader landscape of enzymatic transformations. This guide is designed to provide not only a thorough understanding of the current state of knowledge but also actionable protocols to empower your research and development endeavors. We will delve into the established metabolic significance of this compound, explore its role in enzymatic reactions, and present detailed methodologies for its study and application. Our focus will be on the "why" behind experimental choices, ensuring a deep and practical understanding of the principles at play.
Section 1: The Metabolic Significance of this compound: A Biocatalytic Perspective
This compound is most notably recognized as the primary and pharmacologically inactive metabolite of the anti-vertigo drug, betahistine.[1] This metabolic transformation is a classic example of a biocatalytic process within the human body, mediated by a specific class of enzymes. Understanding this pathway is not only crucial for pharmacokinetic and pharmacodynamic studies of betahistine but also provides a foundational model for the enzymatic modification of the pyridine ring.
Monoamine Oxidase (MAO) Mediated Metabolism of Betahistine
The conversion of betahistine to this compound is catalyzed by monoamine oxidase (MAO) enzymes.[1] This process is a key determinant of betahistine's bioavailability and duration of action. The plasma concentration of this compound is often used as a reliable biomarker for assessing the parent drug's absorption and pharmacokinetic profile.[1]
The MAO-catalyzed reaction involves the oxidative deamination of the primary amine group in betahistine, leading to the formation of an unstable aldehyde intermediate. This intermediate is then rapidly oxidized to the corresponding carboxylic acid, this compound.
Caption: MAO-mediated metabolism of betahistine to this compound.
Protocol: In Vitro Analysis of Betahistine Metabolism to this compound
This protocol provides a framework for the in vitro study of betahistine metabolism using liver microsomes, a common source of MAO enzymes.
Objective: To quantify the formation of this compound from betahistine in an in vitro system.
Materials:
-
Betahistine dihydrochloride
-
This compound (as a standard)
-
Human liver microsomes (or other MAO-containing preparations)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and the desired concentration of human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
-
Initiation of Reaction:
-
Add betahistine to the pre-incubated mixture to a final concentration of, for example, 10 µM.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quenching the Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method. A standard curve of this compound should be prepared in the same matrix to ensure accurate quantification.
-
Data Analysis:
-
Plot the concentration of this compound formed against time to determine the rate of metabolism.
-
Enzyme kinetic parameters (Km and Vmax) can be determined by varying the substrate (betahistine) concentration.
Section 2: Enzymatic Decarboxylation: A Potential Biocatalytic Route
A recurring theme in the chemistry of this compound and its derivatives is their propensity for decarboxylation.[2] This reaction, which involves the loss of a carboxyl group as carbon dioxide, can be a crucial step in both chemical and biological pathways. Enzyme-catalyzed decarboxylations are common in biochemistry and represent a promising avenue for the biocatalytic application of this compound.[2]
The Mechanism of Enzyme-Catalyzed Decarboxylation
Enzymatic decarboxylation often involves the formation of a zwitterionic intermediate, which is stabilized by the enzyme's active site or a cofactor.[2] This stabilization lowers the activation energy of the reaction, allowing it to proceed under mild conditions. In the case of 2- and 4-pyridylacetic acids, the formation of an intermediate zwitterion is a common step in the mechanism of enzyme-catalyzed decarboxylations.[2]
Caption: Generalized mechanism of enzyme-catalyzed decarboxylation of this compound.
Potential Applications in Biocatalytic Synthesis
The enzymatic decarboxylation of this compound or its derivatives could be harnessed for the synthesis of valuable pyridine-containing compounds. For example, this could be a key step in a biosynthetic pathway to produce substituted pyridines from more complex precursors. While specific decarboxylases for this compound are not yet well-characterized in the literature, the principle remains a fertile ground for enzyme discovery and engineering.
Section 3: this compound Derivatives in Sustainable Biocatalytic Routes
The broader family of pyridine derivatives is of immense importance in the pharmaceutical and agrochemical industries.[3][4] There is a significant and growing interest in developing sustainable biocatalytic routes to these compounds, often starting from renewable feedstocks.[5][6] While not always directly involving this compound as a starting material, this research provides a valuable context for its potential role as an intermediate or a target molecule in engineered biosynthetic pathways.
Whole-Cell Biocatalysis for Pyridine Derivative Synthesis
Engineered microorganisms, such as Pseudomonas putida, are being developed as whole-cell biocatalysts for the production of pyridine compounds like 2,4-pyridinedicarboxylic acid (PDCA) from lignin-derived aromatic molecules.[7] These engineered strains can be further modified to produce a range of substituted pyridines.
Caption: Workflow for the production of pyridine derivatives using engineered whole-cell biocatalysis.
Protocol: Screening for Novel Biocatalytic Activities
This protocol outlines a general approach for screening a microbial collection or a metagenomic library for enzymes capable of transforming this compound.
Objective: To identify novel enzymes that can modify this compound (e.g., hydroxylation, reduction, amination).
Materials:
-
This compound
-
A diverse collection of microbial strains or a metagenomic library
-
Appropriate growth media for the microorganisms
-
96-well deep-well plates
-
HPLC or LC-MS system for analysis
Procedure:
-
Cultivation of Microorganisms:
-
Inoculate individual microbial strains into the wells of a 96-well deep-well plate containing a suitable growth medium.
-
Incubate under appropriate conditions (temperature, shaking) to allow for cell growth and enzyme expression.
-
-
Biotransformation:
-
Once the cultures have reached a suitable density, add a sterile solution of this compound to each well to a final concentration of 1-5 mM.
-
Continue the incubation for a set period (e.g., 24-48 hours) to allow for the biotransformation to occur.
-
-
Sample Preparation:
-
After incubation, centrifuge the plates to pellet the cells.
-
Transfer the supernatant to a new plate for analysis. Alternatively, the reaction can be quenched and the entire mixture extracted with an organic solvent.
-
-
Analysis:
-
Analyze the supernatant (or extract) from each well by HPLC or LC-MS.
-
Compare the chromatograms of the experimental wells to a control well (containing only the microorganism and no this compound) and a substrate control well (containing the medium and this compound but no microorganism).
-
Look for the appearance of new peaks, which would indicate the formation of a product, or the disappearance of the this compound peak.
-
-
Hit Identification and Confirmation:
-
Wells showing significant conversion of the substrate or the formation of a new product are considered "hits."
-
The microbial strains from the hit wells should be re-cultured and the experiment repeated on a larger scale to confirm the activity and to produce enough of the product for structural elucidation (e.g., by NMR and high-resolution mass spectrometry).
-
Section 4: Future Directions and Concluding Remarks
The exploration of the biocatalytic applications of this compound is still in its early stages. However, the existing knowledge of its role in metabolism, coupled with the broader advancements in biocatalysis for the synthesis of pyridine derivatives, points towards a future rich with possibilities. Future research should focus on:
-
Enzyme Discovery: Identifying and characterizing novel enzymes that can act on this compound and its derivatives.
-
Enzyme Engineering: Modifying known enzymes to enhance their activity, selectivity, and stability for transformations involving this compound.
-
Pathway Engineering: Constructing novel biosynthetic pathways in microbial hosts for the de novo synthesis of this compound and its derivatives from simple, renewable feedstocks.
By embracing the principles of biocatalysis, the scientific community can unlock new, more sustainable, and efficient routes to valuable pyridine-containing molecules, with this compound playing a potentially central role as a substrate, intermediate, or target.
References
- Benchchem. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8. URL
- Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation.
- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. GtR - UKRI. URL
- Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production. PubMed Central. URL
- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer The University of Manchester. URL
- This compound | C7H7NO2 | CID 85318. PubChem - NIH. URL
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. URL
- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. URL
- Biocatalysis in drug discovery and development. PubMed. URL
- Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Bioc
- Enzymatic pyridine aromatization during thiopeptide biosynthesis. PubMed Central. URL
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. URL
- Recent Advances in Bioc
- Biocatalysis in drug discovery and development.
- One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases. PubMed. URL
- Biocatalysis in Drug Development – Highlights of the Recent Patent Literature.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalysis in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GtR [gtr.ukri.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Versatility of 2-Pyridineacetic Acid
An In-Depth Technical Guide to the Application of 2-Pyridineacetic Acid in Materials Science
This compound (2-PAA) and its structural analogues are heterocyclic compounds of significant interest in materials science.[1] The molecule's architecture, featuring a pyridine ring and a carboxylic acid group, provides a powerful combination of functionalities. The nitrogen atom on the pyridine ring and the oxygen atoms of the carboxylate group act as excellent coordination sites for metal ions, making 2-PAA a versatile chelating ligand.[2][3] This chelating ability is the cornerstone of its application in creating sophisticated, functional materials. This guide explores the core applications of 2-PAA in the synthesis of coordination polymers and metal-organic frameworks (MOFs), the development of advanced luminescent materials, its role as a precursor for nanomaterials, and its potential in surface functionalization.
Part 1: Architecting Complexity with Coordination Polymers and MOFs
The primary application of 2-PAA and its derivatives, such as pyridine-2,6-dicarboxylic acid, in materials science is as organic linkers or ligands in the synthesis of coordination polymers and MOFs.[4][5] These materials are crystalline structures formed by the self-assembly of metal ions or clusters with organic ligands.
Causality Behind Experimental Choices
The structure of 2-PAA-type ligands is uniquely suited for building extended networks. The pyridine nitrogen and carboxylate oxygens can bridge multiple metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.[6][7][8] The choice of metal ion (e.g., transition metals, lanthanides), solvent, temperature, and the presence of co-ligands can influence the final topology and dimensionality of the resulting framework.[5][7] For instance, hydrothermal synthesis is a common technique used to increase the crystallinity and promote the formation of thermodynamically stable products.[6][9]
These materials are not merely structural curiosities; their ordered porosity and the functionality of the organic linkers give them valuable properties for applications in gas storage, catalysis, and chemical sensing.[4][5][10][11]
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for Coordination Polymer/MOF Synthesis and Analysis.
Protocol 1: Hydrothermal Synthesis of a 2D Cu(II) Coordination Polymer
This protocol is a representative example adapted from methodologies for synthesizing coordination polymers using pyridine-dicarboxylic acid linkers.[12][13]
Materials:
-
Pyridine-2,5-dicarboxylic acid (H₂pdc)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of pyridine-2,5-dicarboxylic acid in 5 mL of a 1:1 (v/v) mixture of DMF and deionized water.
-
In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.
-
Slowly add the copper(II) nitrate solution to the ligand solution while stirring. A light blue precipitate may form.
-
Seal the vial in a 23 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Blue crystals suitable for X-ray diffraction should be present. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol to remove unreacted starting materials.
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Self-Validation: The success of the synthesis is validated by obtaining a crystalline product. The phase purity and structure should be confirmed by Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD), respectively.
| Parameter | Typical Range | Purpose |
| Metal Salt | Transition Metals (Cu, Co, Zn, Mn), Lanthanides (Eu, Tb) | Provides the inorganic nodes for the framework.[6][12][13] |
| Ligand | Pyridine-di/tricarboxylic acids | Acts as the organic linker bridging metal centers.[4][7] |
| Solvent | DMF, H₂O, Ethanol, or mixtures | Solubilizes reactants and influences crystal growth.[7] |
| Temperature | 100 - 200 °C | Controls reaction kinetics and thermodynamic product formation.[5] |
| Time | 24 - 96 hours | Allows for slow crystal growth and self-assembly. |
| pH | 3 - 7 | Affects the deprotonation state of the carboxylic acid groups. |
Part 2: Engineering Luminescent Materials
Derivatives of 2-PAA, particularly pyridine-dicarboxylic acids, are exceptional ligands for sensitizing lanthanide ion luminescence.[14] This property is exploited in creating materials for applications like biological imaging, sensing, and solid-state lighting.[15][16]
Principle: The Antenna Effect
Lanthanide ions (e.g., Eu³⁺, Tb³⁺) have sharp, characteristic emission bands but suffer from very low absorption cross-sections. To overcome this, they are complexed with organic ligands that act as "antennas". The ligand (the antenna) efficiently absorbs UV light and transfers the energy non-radiatively to the central lanthanide ion, which then emits light (luminescence). Pyridine-based ligands are highly effective antennas due to their aromatic structure, which provides suitable energy levels for this transfer process.[10][14]
Caption: The Antenna Effect in Lanthanide Luminescence.
Protocol 2: Synthesis of a Luminescent Eu(III) Complex (Conceptual)
This protocol outlines the general steps for synthesizing a discrete luminescent lanthanide complex in solution.
Materials:
-
Pyridine-2,6-dicarboxylic acid (H₂DPA)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 10 mM stock solution of H₂DPA in deionized water. Adjust the pH to ~7.0 using 0.1 M NaOH to deprotonate the carboxylic acids, forming the dicarboxylate ligand (DPA²⁻).
-
Prepare a 10 mM stock solution of EuCl₃·6H₂O in deionized water.
-
In a quartz cuvette, mix the ligand and metal solutions to achieve a final ligand-to-metal molar ratio of 3:1 (e.g., 1.5 mL of DPA²⁻ solution and 0.5 mL of EuCl₃ solution, diluted to a final volume of 3 mL). This stoichiometry favors the formation of the highly luminescent [Eu(DPA)₃]³⁻ complex.[14]
-
Allow the solution to equilibrate for 15 minutes at room temperature.
-
Measure the luminescence spectrum using a spectrofluorometer. Excite the sample at a wavelength corresponding to the ligand's absorption maximum (typically ~280 nm) and record the characteristic sharp emission peaks of Eu³⁺ (e.g., at ~590 nm and ~615 nm).
Self-Validation: Successful complexation is confirmed by the observation of strong, sharp emission peaks characteristic of the Eu³⁺ ion upon excitation at the ligand's absorption wavelength. The absence of this emission would indicate failed energy transfer.
Part 3: Templating Nanomaterials
Coordination polymers can serve as ideal sacrificial templates or precursors for synthesizing metal and metal oxide nanoparticles.[12] Thermal decomposition of a well-defined coordination polymer can yield nanoparticles with controlled size, morphology, and phase purity.
Principle: Controlled Thermal Decomposition
The organic linkers in a coordination polymer combust and decompose upon heating in a controlled atmosphere (e.g., air or an inert gas), leaving behind the metal or metal oxide. The original framework of the coordination polymer can influence the morphology of the final nanostructure. For example, a 2D layered polymer might decompose into porous nanosheets.[12] This method offers a distinct advantage over traditional synthesis routes by providing a pre-organized arrangement of metal ions, leading to more uniform nanomaterials.
Protocol 3: Synthesis of CuO Nanoparticles from a Cu(II)-PDC Precursor
This protocol is based on the work by B. Gole et al., demonstrating the conversion of a coordination polymer into metal oxide nanoparticles.[12]
Materials:
-
Dried Cu(II) coordination polymer powder (from Protocol 1)
-
Tube furnace
-
Ceramic crucible
Procedure:
-
Place approximately 100 mg of the dried Cu(II)-pdc coordination polymer into a ceramic crucible.
-
Place the crucible in the center of a tube furnace.
-
Heat the furnace in an air atmosphere to 500 °C at a ramp rate of 5 °C/min.
-
Hold the temperature at 500 °C for 4 hours to ensure complete decomposition of the organic ligand.
-
Allow the furnace to cool naturally to room temperature.
-
The resulting black powder is CuO nanoparticles.
Self-Validation: The product should be characterized by PXRD to confirm the crystalline phase of CuO. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) should be used to analyze the morphology and size of the nanoparticles.
Part 4: Surface Functionalization
The dual functionality of 2-PAA makes it a candidate for the chemical modification of material surfaces.[2] The carboxylic acid group can act as an anchor to bind to surfaces, while the pyridine ring provides a site for further chemical reactions, metal coordination, or imparting specific surface properties like wettability.[17][18][19]
Principle: Anchoring via Carboxylate
The carboxylic acid group of 2-PAA can form strong bonds with hydroxylated surfaces (e.g., silica, metal oxides, or polymers with -OH groups). This can occur through esterification or the formation of coordinate bonds, effectively tethering the molecule to the surface. This process exposes the pyridine ring, changing the chemical nature of the material's surface.
Caption: Conceptual Diagram of Surface Functionalization with 2-PAA.
Protocol 4: Conceptual Protocol for Functionalizing a Hydroxylated Polymer Surface
This protocol provides a general framework for modifying a polymer surface like polylactic acid (PLA) that has been treated to expose hydroxyl groups.[17]
Materials:
-
Hydroxyl-rich polymer film (e.g., enzyme-treated PLA)[17]
-
This compound hydrochloride
-
A carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous organic solvent (e.g., Dichloromethane)
-
Triethylamine or another non-nucleophilic base
Procedure:
-
Immerse the hydroxylated polymer film in a solution of this compound hydrochloride (e.g., 0.1 M) and a slight molar excess of triethylamine (to neutralize the HCl) in anhydrous dichloromethane.
-
Add EDC (1.5 equivalents relative to the 2-PAA) to the solution to activate the carboxylic acid group.
-
Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen).
-
Remove the film from the solution and wash it extensively with dichloromethane, followed by ethanol and deionized water to remove unreacted reagents.
-
Dry the functionalized film under vacuum.
Self-Validation: Surface functionalization can be confirmed using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS), which would detect the nitrogen signal from the pyridine ring, or Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, which would show the appearance of peaks corresponding to the pyridine ring and the newly formed ester linkage.
Conclusion
This compound is a deceptively simple molecule that provides access to a rich field of materials science. Its ability to act as a robust chelating ligand is the foundation for constructing highly ordered and functional coordination polymers and MOFs. These frameworks are not only structurally elegant but also serve as platforms for developing luminescent sensors, catalysts, and as templates for precisely engineered nanoparticles. Furthermore, the inherent chemical handles of 2-PAA allow for its use in tailoring the surface chemistry of materials. The protocols and principles outlined in this guide demonstrate the breadth of possibilities, establishing this compound as a valuable building block in the advanced materials scientist's toolkit.
References
- Dalton Transactions (RSC Publishing). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures.
- ResearchGate. A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing.
- Benchchem. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8.
- ChemicalBook. 2-Pyridylacetic acid synthesis.
- PubChem - NIH. This compound | C7H7NO2 | CID 85318.
- PubMed. Pyridylthiazoles: highly luminescent heterocyclic compounds.
- New Journal of Chemistry (RSC Publishing). A 2D Cu(ii) coordination polymer constructed with 2,5-pyridinedicarboxylic acid linker: synthesis, structural analysis and its selective transformation into Cu and CuO nanoparticles.
- ChemicalBook. 2-Pyridylacetic acid | 13115-43-0.
- PubMed Central. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
- CrystEngComm (RSC Publishing). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems.
- Google Patents. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
- Human Metabolome Database. Showing metabocard for 2-Pyridylacetic acid (HMDB0060722).
- Sigma-Aldrich. 2-Pyridylacetic acid 99 16179-97-8.
- Sigma-Aldrich. 2-pyridylacetic acid.
- PMC - NIH. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- MDPI. Luminescent Materials: Synthesis, Characterization and Application.
- Green Chemistry (RSC Publishing). Superhydrophobic functionalization of cutinase activated poly(lactic acid) surfaces.
- PubMed. A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates.
- ResearchGate. Synthesis and structure of a Co(II) 2D coordination polymer with 4,4'-bipyridine and pyridine-2,5-dicarboxylic acid | Request PDF.
- PubMed. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation.
- PMC - NIH. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines.
- ChemicalBook. 2-Pyridylacetic acid hydrochloride | 16179-97-8.
- RSC Publishing. Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods.
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- PMC - NIH. Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Pyridineacetic Acid in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Pyridineacetic acid (2-PAA) in human plasma. 2-PAA is the primary and major metabolite of Betahistine, a drug widely used for the treatment of vertigo and Meniere's disease.[1] Due to extensive first-pass metabolism of the parent drug, 2-PAA serves as a critical surrogate for pharmacokinetic (PK) and bioequivalence (BE) studies.[1][2] The inherent polarity of 2-PAA presents unique challenges for retention in traditional reversed-phase chromatography and requires a tailored analytical approach. This guide provides a comprehensive protocol, from sample preparation to full method validation according to international guidelines, employing a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy for optimal retention and separation.
Introduction: The Rationale for 2-PAA Quantification
This compound (2-PAA) is the main metabolite of Betahistine. After oral administration, Betahistine is rapidly and almost completely metabolized, with plasma concentrations of the parent drug often being below the limit of quantification.[2] Consequently, regulatory bodies and researchers rely on the accurate measurement of 2-PAA concentrations to understand the pharmacokinetic profile of Betahistine.
The analytical challenge in quantifying 2-PAA lies in its high polarity (pKa ≈ 3.3).[3] Polar molecules are poorly retained on conventional C18 reversed-phase columns, often eluting in or near the solvent front where matrix effects, such as ion suppression, are most pronounced.[4][5] This can severely compromise assay sensitivity and reproducibility. To overcome this, specialized chromatographic techniques are necessary. This note details a method developed using Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a high organic mobile phase to effectively retain and separate polar analytes like 2-PAA.[6][7]
This document serves as a step-by-step guide for researchers and drug development professionals to implement a reliable bioanalytical method for 2-PAA, grounded in principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]
Experimental Workflow Overview
The overall analytical process is designed for high-throughput and robust performance, ensuring data integrity for clinical and preclinical studies.
LC-MS/MS Method Development
Mass Spectrometry
Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. [12]The instrument is tuned to monitor a specific precursor-to-product ion transition for the analyte and the internal standard. Electrospray ionization (ESI) in positive mode was chosen because the pyridine nitrogen on 2-PAA is readily protonated. [1][13] Procedure: A standard solution of 2-PAA and 2-PAA-d4 was infused into the mass spectrometer to optimize the precursor ion selection and collision energy for the most stable and abundant product ions.
Optimized MS Parameters:
| Parameter | This compound (2-PAA) | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 138.1 | 142.1 |
| Product Ion (m/z) | 92.0 | 96.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential(V) | 50 | 50 |
Note: These values are instrument-dependent and should be optimized accordingly. The transition of m/z 138.1 → 92.0 for 2-PAA corresponds to the loss of the carboxyl group (-COOH) and a hydrogen atom. [1][13]
Liquid Chromatography
Rationale: As discussed, retaining 2-PAA is the primary chromatographic challenge. HILIC is an excellent choice for this application. In HILIC, a polar stationary phase (e.g., amide, cyano, or bare silica) is used with a mobile phase containing a high percentage of a non-polar solvent (typically acetonitrile). [4][6]This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, thus achieving retention. [7]An amide-based column was selected for its robustness and excellent peak shape for acidic compounds.
Optimized LC Conditions:
| Parameter | Value |
| HPLC System | UHPLC System |
| Column | Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 60% B over 2.5 min, then return to 90% B and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
This gradient allows for the effective retention and subsequent elution of 2-PAA, providing a sharp peak at a retention time of approximately 1.8 minutes, well-separated from the solvent front and potential matrix interferences. [1]
Method Validation
The developed method was validated according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline. [10][11]Validation experiments were performed to assess linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.
Validation Summary:
| Parameter | Acceptance Criteria (FDA/EMA) | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 5.0 - 1500 ng/mL |
| LLOQ | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 5.0 ng/mL |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | -4.5% to 6.2% |
| Precision (CV %) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: ≤ 7.8%; Inter-day: ≤ 9.5% |
| Selectivity | No significant interference at RT of analyte/IS | Passed (6 unique sources of plasma) |
| Matrix Effect | IS-normalized MF consistent (CV ≤ 15%) | Passed |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C |
The results confirm that the method is accurate, precise, and reliable for its intended purpose.
Detailed Validation Protocols
-
Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of 2-PAA (5, 10, 50, 100, 250, 500, 1000, 1500 ng/mL). The curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted (1/x²) linear regression.
-
Accuracy and Precision: Assessed by analyzing replicate (n=6) QC samples at four levels: LLOQ (5 ng/mL), Low QC (15 ng/mL), Mid QC (150 ng/mL), and High QC (1200 ng/mL) on three separate days.
-
Selectivity: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention times of 2-PAA and the IS.
-
Matrix Effect: Evaluated by comparing the peak response of the analyte spiked into post-extraction blank plasma with the response of the analyte in a neat solution. The IS-normalized matrix factor was calculated across six plasma lots.
-
Stability: The stability of 2-PAA in plasma was assessed under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction for sample cleanup and HILIC for chromatographic separation effectively addresses the challenges associated with this polar analyte. The method has been fully validated according to current international regulatory guidelines and is suitable for supporting pharmacokinetic and bioequivalence studies of Betahistine.
References
- Jain, D., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
- Element Lab Solutions.
- European Medicines Agency (EMA).
- U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- Buchi.com.
- European Medicines Agency (EMA). (2019).
- European Medicines Agency (EMA).
- Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatographic Science, 49(8), 625-634. [Link]
- European Bioanalysis Forum.
- LCGC International.
- U.S. Food and Drug Administration (FDA). (2001).
- ChemBK. 2-Pyridylacetic acid - Physico-chemical Properties. [Link]
- U.S. Food and Drug Administration (FDA). (2022).
- Chen, X. Y., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(12), 1261-1271. [Link]
- Semantic Scholar.
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- ResearchGate. (PDF) LC-MS-MS analysis of 2-pyridylacetic acid... [Link]
- ChemBK. 2-Pyridine Acetic Acid HCl. [Link]
- Royal Society of Chemistry. State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]
- National Institutes of Health (NIH), PubMed Central. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]
- LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
- National Institutes of Health (NIH). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. [Link]
- MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
- Spectroscopy Online.
- Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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Application Notes & Protocols: The Hammick Reaction with 2-Pyridineacetic Acid Derivatives
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the Hammick reaction to 2-pyridineacetic acid derivatives. It moves beyond the classical scope of α-picolinic acids to explore this valuable carbon-carbon bond-forming extension, offering mechanistic insights, a detailed experimental protocol, and field-proven advice for successful implementation.
| Theoretical Overview & Mechanistic Insights
The Hammick reaction, named after Dalziel Hammick, is a cornerstone transformation in heterocyclic chemistry.[1] In its classic form, it involves the thermal decarboxylation of an α-picolinic acid (or a related nitrogen-containing heterocyclic α-carboxylic acid) in the presence of a carbonyl compound to produce a valuable 2-pyridyl-carbinol.[1] This reaction provides a direct route to functionalized pyridine scaffolds, which are prevalent in pharmaceuticals and advanced materials.[2][3]
This guide focuses on a significant extension of the reaction, utilizing this compound derivatives. This variation broadens the synthetic utility, enabling the formation of products with a methylene spacer between the pyridine ring and the newly formed carbinol center.
The Classical Hammick Reaction Mechanism
Understanding the classical mechanism is crucial for appreciating the nuances of its extension. The reaction proceeds through several key steps:
-
Thermal Decarboxylation: Upon heating, the α-picolinic acid undergoes decarboxylation to expel CO₂.
-
Formation of the Hammick Intermediate: This decarboxylation generates a highly reactive Hammick Intermediate.[1] While initially postulated as a simple zwitterionic ylide, computational studies suggest this intermediate possesses significant pyridine-2-ylidene (a carbene) character.[1][4]
-
Nucleophilic Attack: The electron-rich intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone present in the reaction mixture.[1]
-
Proton Transfer: A final, rapid intramolecular proton transfer from the hydroxyl group to the carbanionic center yields the stable 2-pyridyl-carbinol product.[1]
Caption: The mechanism of the classical Hammick reaction.
Mechanism with this compound
When applying the reaction to this compound, the mechanism adapts. The starting material lacks the direct α-relationship between the carboxyl group and the ring nitrogen. Therefore, the decarboxylation generates a 2-picolyl carbanion, which is stabilized by the adjacent pyridine ring.
-
Salt Formation & Decarboxylation: The reaction is typically performed with the salt of the acid, such as sodium 2-pyridineacetate.[5] Heating this salt promotes the elimination of CO₂ and the formation of a 2-picolyl carbanion intermediate. This intermediate exists in resonance with a zwitterionic ylide form.
-
Nucleophilic Addition: Similar to the classical pathway, this potent carbon nucleophile readily attacks an aldehyde or ketone.
-
Protonation (During Workup): Unlike the classical mechanism's intramolecular proton transfer, the resulting alkoxide intermediate is stable until a proton source is introduced during the aqueous workup, yielding the final alcohol product.
Caption: The mechanism for the extended Hammick reaction.
| Reaction Scope & Application Data
The primary utility of this reaction is the synthesis of β-(2-pyridyl) alcohols, which are versatile intermediates in drug discovery.[6][7] The reaction demonstrates applicability with a range of carbonyl partners.
Scope of Carbonyl Substrates
Both aldehydes and ketones can serve as effective electrophiles. Aromatic carbonyls, such as benzaldehyde and acetophenone, and aliphatic cyclic ketones like cyclohexanone, have been successfully employed.[5] The choice of carbonyl partner directly dictates the substitution pattern at the carbinol center.
Quantitative Data Summary
The following table summarizes representative results from the literature for the reaction of sodium 2-pyridineacetate with various carbonyl compounds. The carbonyl compound itself serves as the reaction solvent.[5]
| Entry | Carbonyl Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | Phenyl-(2-pyridylmethyl)carbinol | 24% |
| 2 | Acetophenone | Methylphenyl-(2-pyridylmethyl)carbinol | 13% |
| 3 | Cyclohexanone | 1-(2-Pyridylmethyl)cyclohexanol | 12% |
Data sourced from J. Chem. Soc. C, 1967, 2005.[5]
| Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of phenyl-(2-pyridylmethyl)carbinol from sodium 2-pyridineacetate and benzaldehyde.
Objective: To synthesize phenyl-(2-pyridylmethyl)carbinol via the Hammick reaction.
Materials & Reagents
-
Sodium 2-pyridineacetate: (Can be prepared from this compound hydrochloride and sodium hydroxide).
-
Benzaldehyde: (Reagent grade, freshly distilled to remove benzoic acid).
-
Diethyl ether: (Anhydrous).
-
Hydrochloric acid (HCl): (Concentrated and 2M aqueous solution).
-
Sodium bicarbonate (NaHCO₃): (Saturated aqueous solution).
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄): (Anhydrous).
Equipment
-
Three-neck round-bottom flask (250 mL).
-
Reflux condenser.
-
Heating mantle with a magnetic stirrer and stir bar.
-
Separatory funnel (500 mL).
-
Standard laboratory glassware (beakers, Erlenmeyer flasks).
-
Rotary evaporator.
Step-by-Step Procedure
Caption: Workflow for the synthesis and purification.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium 2-pyridineacetate (e.g., 0.1 mol). To this, add an excess of freshly distilled benzaldehyde (e.g., 0.5-0.6 mol), which will serve as both reactant and solvent.
-
Thermal Reaction: Heat the mixture using a heating mantle to a gentle reflux. The boiling point of benzaldehyde is approximately 178 °C. Maintain this reflux with stirring for 4-6 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution, although this can be difficult to quantify.
-
Cooldown and Dilution: After the reflux period, allow the dark reaction mixture to cool to room temperature. Add diethyl ether (100 mL) to the flask and stir to dissolve or suspend the residue.
-
Acidic Extraction: Transfer the ether solution to a separatory funnel. Extract the basic product from the organic layer into an acidic aqueous layer by washing with 2M HCl (3 x 50 mL). The desired product, being a pyridine derivative, will be protonated and move into the aqueous phase, leaving behind unreacted benzaldehyde and non-basic byproducts in the ether layer.
-
Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Carefully make the solution strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide or potassium hydroxide solution. The product will deprotonate and may separate as an oil.
-
Product Extraction: Extract the liberated product from the basic aqueous solution with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts from the previous step. Wash them once with a saturated NaHCO₃ solution (50 mL) and then with water (50 mL). Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by either vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure phenyl-(2-pyridylmethyl)carbinol.
| Expert Insights & Trustworthiness
Causality Behind Experimental Choices
-
Use of Sodium Salt: The decarboxylation of this compound itself is difficult. The sodium salt facilitates the elimination of CO₂ upon heating, as the resulting carboxylate is more prone to decarboxylation than the free acid.[5]
-
High Reaction Temperature: This is a thermal decarboxylation. Significant thermal energy is required to overcome the activation barrier for C-C bond cleavage and the release of CO₂.[1] The boiling point of the carbonyl reagent often provides a suitable and self-regulating reaction temperature.
-
Acid/Base Extraction: This workup procedure is a classic and highly effective method for separating basic amine-containing compounds (the pyridine product) from neutral or acidic starting materials and byproducts (unreacted benzaldehyde, benzoic acid). This is a critical step for purification and serves as a self-validating check; if the product is successfully formed, it will behave as a base and move between the layers as expected.
Troubleshooting Common Issues
-
Low Yields:
-
Cause: Incomplete reaction or presence of moisture. The intermediate carbanion is highly basic and will be quenched by any available proton source, including water or acidic impurities in the aldehyde (e.g., benzoic acid).
-
Solution: Ensure all glassware is thoroughly dried. Use freshly distilled benzaldehyde to remove acidic impurities. Consider increasing the reaction time or using a higher-boiling inert solvent like p-cymene to achieve a higher temperature.[1]
-
-
Formation of Tars/Polymeric Material:
-
Cause: High reaction temperatures can lead to the decomposition of reactants or self-condensation of the aldehyde.
-
Solution: Ensure the temperature is controlled and not excessive. A slow, steady reflux is ideal. Reducing the reaction time may be necessary if product degradation is observed.
-
-
Difficult Purification:
-
Cause: The product is a polar alcohol containing a basic nitrogen. This can cause streaking during column chromatography.
-
Solution: For chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to prevent the product from irreversibly binding to acidic sites on the silica.
-
| References
-
Brown, E. V., & Shambhu, M. B. (1971). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Journal of Organic Chemistry, 36(14), 2002-2003. Available at: [Link]
-
Cantwell, N. H., & Brown, E. V. (1953). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 75(19), 4866-4867. Available at: [Link]
-
Dyson, P., & Hammick, D. L. (1937). Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724. Available at: [Link]
-
Hammick reaction. In Wikipedia. Retrieved January 9, 2026. Available at: [Link]
-
Johnson, T. C., & Marsden, S. P. (2018). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 83(5), 2633–2642. Available at: [Link]
-
Hollóczki, O., & Nyulászi, L. (2008). Stabilizing the Hammick intermediate. The Journal of Organic Chemistry, 73(13), 4794–4799. Available at: [Link]
-
Osborne, D. R., & Levine, R. (1967). Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic, 2005-2006. Available at: [Link]
-
Gunn, D. E., & Brown, E. V. (1971). An Investigation of the Hammick Reaction. Journal of the American Chemical Society, 93(15), 3797-3801. Available at: [Link]
-
Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of Natural Products, 83(3), 770-803. Available at: [Link]
-
Dunn, G. E., & Thimm, H. F. (1974). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 52(14), 2445-2453. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]
-
Johnson, T. C., & Marsden, S. P. (2018). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]
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- 4. Stabilizing the Hammick intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Pyridineacetic Acid Scaffold
This compound is a valuable building block in the synthesis of a wide array of biologically active molecules and functional materials. Its structure, featuring a carboxylic acid moiety appended to a pyridine ring at the 2-position, offers multiple avenues for chemical modification. The pyridine nitrogen atom introduces unique electronic properties that influence the reactivity of both the carboxylic acid group and the adjacent methylene bridge. This guide provides an in-depth exploration of nucleophilic substitution reactions involving this compound, offering detailed protocols and the scientific rationale behind them to empower researchers in their synthetic endeavors. The derivatives of this compound are significant in pharmaceutical applications, including agents for treating peptic ulcers.[1]
Chapter 1: Understanding the Reactivity of this compound
The chemical behavior of this compound is governed by the interplay between the electron-withdrawing nature of the pyridine ring and the acidic proton of the carboxylic acid. The pyridine nitrogen can act as a base, a nucleophile, or a coordinating site for metal catalysts, which can either facilitate or complicate synthetic transformations.
-
Nucleophilic Acyl Substitution: The carboxylic acid group is the primary site for nucleophilic acyl substitution, leading to the formation of esters, amides, and other derivatives.[2] The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon.[2] The ease of this reaction is often enhanced by activating the carboxylic acid, a topic we will explore in detail in the subsequent protocols.
-
α-Carbon Reactivity: The methylene (CH₂) group alpha to the carbonyl is susceptible to deprotonation by a strong base, forming a carbanion. This nucleophilic carbon can then participate in substitution reactions, allowing for the introduction of various substituents at this position.[1]
-
Influence of the Pyridine Ring: The proximity of the basic pyridine nitrogen can influence reactions at the carboxylic acid. In acidic conditions, the nitrogen can be protonated, which can affect the overall electronic nature of the molecule. Conversely, the nitrogen's lone pair can participate in intramolecular catalysis or chelation. The electron-withdrawing nature of the pyridine ring can also impact the acidity of the α-protons.
Below is a diagram illustrating the key reactive sites on this compound.
Caption: Key reactive sites of this compound.
Chapter 2: Nucleophilic Acyl Substitution at the Carboxyl Group
The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation in the synthesis of its derivatives. The choice of method depends on the nature of the nucleophile (alcohol or amine) and the overall sensitivity of the substrate.
Esterification of this compound
Esterification can be achieved through various methods, with the most common being acid-catalyzed esterification (Fischer esterification) and coupling agent-mediated esterification.
This classic method is suitable for simple, non-acid-sensitive alcohols. The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent or by removing water as it is formed.[3][4]
Principle: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.[5]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired alcohol (can be used as the solvent, typically 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary for Esterification:
| Alcohol | Catalyst | Reaction Time (reflux) | Typical Yield |
| Methanol | H₂SO₄ | 4-8 hours | > 90% |
| Ethanol | H₂SO₄ | 6-12 hours | 85-95% |
| Isopropanol | H₂SO₄ | 12-24 hours | 70-85% |
| tert-Butanol | H₂SO₄ | Low to no reaction | < 10% |
Note: Tertiary alcohols are generally not suitable for Fischer esterification due to their propensity to undergo elimination under acidic conditions.
Amidation of this compound
Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the use of coupling agents is standard practice. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and low racemization.[7][8]
Principle: HATU reacts with the carboxylate of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt if used.
Caption: General workflow for HATU-mediated amidation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF or DCM and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Class | Key Features |
| HATU | Uronium/Aminium Salt | Very high efficiency, low racemization, suitable for hindered substrates.[7][9] |
| HBTU | Uronium/Aminium Salt | Similar to HATU but can be slightly less reactive.[7][10] |
| EDC | Carbodiimide | Water-soluble byproducts, easy to remove during workup.[6] |
| DCC | Carbodiimide | Forms a urea byproduct that is often insoluble and can be filtered off.[6] |
| PyBOP | Phosphonium Salt | Efficient, but byproducts can sometimes complicate purification.[7] |
Chapter 3: Nucleophilic Substitution at the α-Carbon
The methylene protons of this compound esters are acidic and can be removed by a strong, non-nucleophilic base to generate an enolate. This enolate can then act as a nucleophile in substitution reactions, most commonly with alkyl halides, to form a new carbon-carbon bond.
This protocol describes the alkylation of a 2-pyridineacetate ester. The ester is used instead of the free acid to avoid the acidic proton of the carboxylic acid interfering with the strong base.
Principle: A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithium enolate. This enolate then undergoes an SN2 reaction with an alkyl halide to yield the α-alkylated product.[1]
Caption: Workflow for the α-alkylation of a 2-pyridineacetate ester.
Materials:
-
2-Pyridineacetate ester (e.g., methyl or ethyl 2-pyridineacetate)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium in hexanes, or LDA solution)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Schlenk flask or flame-dried round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup, syringes, low-temperature thermometer, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the 2-pyridineacetate ester (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C to allow for complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base necessitates strictly anhydrous conditions to prevent quenching of the base.
-
Low Temperature (-78 °C): This temperature is crucial to prevent side reactions, such as self-condensation of the ester, and to control the reactivity of the strong base.
-
Strong, Non-nucleophilic Base: A base like LDA is preferred as it is sterically hindered, which favors deprotonation at the α-carbon over nucleophilic attack at the ester carbonyl.
Chapter 4: Troubleshooting and Considerations
-
The "2-Pyridyl Problem": The pyridine nitrogen can sometimes chelate to reagents or intermediates, altering reactivity. In some cross-coupling reactions, 2-pyridyl organometallics are known to be challenging coupling partners due to their instability and poor reactivity.[11][12] While not directly a nucleophilic substitution on the acetic acid moiety, this inherent reactivity of the 2-pyridyl group should be considered when planning multi-step syntheses.
-
Decarboxylation: this compound can be prone to decarboxylation under certain conditions, particularly at high temperatures.[13] Care should be taken when choosing reaction conditions.
-
Purification: The basic nature of the pyridine ring can sometimes lead to tailing on silica gel chromatography. The addition of a small amount of a base like triethylamine to the eluent can help to mitigate this issue.
References
- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google P
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. (URL: [Link])
- This compound | C7H7NO2 | CID 85318 - PubChem - NIH. (URL: [Link])
- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google P
- Coupling Reagents - Aapptec Peptides. (URL: [Link])
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II.
- Why ester hydrolysis is often performed base-catalyzed instead of acid-c
- US2758999A - Esterification of pyridine carboxylic acids - Google P
- Rh(I)-Catalyzed C6-Selective Decarbonylative Alkylation of 2-Pyridones with Alkyl Carboxylic Acids and Anhydrides - PubMed. (URL: [Link])
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])
- Borane-Pyridine: An Efficient Catalyst for Direct Amid
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchG
- esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine ... - PubMed. (URL: [Link])
- Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (URL: [Link])
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
- Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 2. This compound | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
- 13. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Chromanones Using 2-Pyridineacetic Acid
A Modern Approach to Biologically Significant Heterocycles
Abstract: The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This application note provides a comprehensive guide to the synthesis of chromanones, with a specific focus on an advanced, mild, and efficient protocol utilizing 2-pyridineacetic acid for the synthesis of novel pyridyl-functionalized chromanones. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational synthetic strategies and detailed, field-proven protocols. We will explore the underlying chemical principles, explain the causality behind experimental choices, and provide self-validating, step-by-step methodologies.
Part 1: The Significance and General Synthesis of Chromanones
Chroman-4-one and its derivatives are a critical class of oxygen-containing heterocycles that serve as major building blocks for a vast number of medicinal and synthetic compounds.[2] These scaffolds exhibit a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][3][4] The structural rigidity and synthetic tractability of the chromanone core make it an attractive template for the design of novel therapeutic agents.[3]
Traditionally, the synthesis of the chromanone ring system involves the intramolecular cyclization of a phenolic precursor. A common strategy involves the reaction of a phenol with an α,β-ethylenically unsaturated carboxylic acid, often catalyzed by a strong acid like polyphosphoric acid.[5] Other methods include the cyclization of 1-(2-hydroxyphenyl)-3-arylpropan-1-ones or the reaction of 2'-hydroxyacetophenones with aldehydes in a base-mediated aldol condensation.[6]
The general workflow for constructing the chromanone core often follows a convergent strategy where a suitably substituted phenol is reacted with a three-carbon component to facilitate the cyclization and formation of the heterocyclic ring.
Caption: General workflow for chromanone synthesis.
Part 2: Advanced Synthesis via Doubly Decarboxylative Michael Addition
A sophisticated and highly efficient method for creating novel chromanone derivatives involves the use of this compound as a pronucleophile. This protocol, developed by Bojanowski and Albrecht, describes a doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids.[7] This reaction proceeds under mild, Brønsted base-catalyzed conditions, providing access to biologically intriguing 2-(pyridylmethyl)chroman-4-ones in good to excellent yields.[7]
Causality and Mechanistic Insights
The elegance of this reaction lies in its dual decarboxylation strategy. The carboxylic acid moieties on both the Michael donor (pyridylacetic acid) and the Michael acceptor (chromone-3-carboxylic acid) serve a dual purpose. They activate their respective molecules and are subsequently removed under the reaction conditions, which avoids the need for harsh reagents and simplifies the product structure.[7]
The proposed mechanism proceeds through several key steps:
-
Deprotonation and Decarboxylation of Pyridylacetic Acid: The Brønsted base deprotonates the carboxylic acid of this compound. Subsequent decarboxylation generates a nucleophilic carbanion stabilized by the adjacent pyridine ring.
-
Michael Addition: This nucleophile then undergoes a 1,4-conjugate (Michael) addition to the α,β-unsaturated system of the chromone-3-carboxylic acid.[7][8]
-
Protonation and Tautomerization: The resulting enolate is protonated.
-
Second Decarboxylation: The final step involves the decarboxylation of the chromone-3-carboxylic acid moiety, driven by the formation of the stable chromanone product.[7]
This cascade process is highly atom-economical and provides a direct route to complex heterocyclic hybrids.
Caption: Mechanism of the doubly decarboxylative synthesis.
Part 3: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of Chromone-3-carboxylic Acid (Precursor)
Chromone-3-carboxylic acids can be prepared from the corresponding 2-hydroxyacetophenones following established literature procedures. A common method involves the Kostanecki-Robinson reaction or similar condensation/cyclization strategies.[7]
-
Step 1: Condensation: To a solution of 2-hydroxyacetophenone (1.0 eq) in an appropriate solvent (e.g., pyridine), add diethyl oxalate (1.2 eq).
-
Step 2: Base Catalysis: Add a suitable base, such as sodium ethoxide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 3: Hydrolysis and Cyclization: The intermediate is hydrolyzed with aqueous acid (e.g., HCl) and heated to induce cyclization and form the chromone-3-carboxylic acid.
-
Step 4: Purification: The crude product is typically collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure precursor.
Protocol 2: Synthesis of 2-[(Pyridin-2-yl)methyl]chroman-4-one
This protocol is adapted from the procedure described by Bojanowski and Albrecht.[7]
-
Reagents and Materials:
-
Chromone-3-carboxylic acid (1.0 eq)
-
2-Pyridylacetic acid hydrochloride (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for chromatography)
-
n-Hexane (for chromatography)
-
Silica gel (230–400 mesh)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add chromone-3-carboxylic acid (0.1 mmol, 1.0 eq), 2-pyridylacetic acid hydrochloride (0.15 mmol, 1.5 eq), and potassium carbonate (0.3 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 0.2 mL) to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 3:1 n-hexane:ethyl acetate).
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2-[(Pyridin-2-yl)methyl]chroman-4-one as an oil. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]
-
Part 4: Data Presentation and Analysis
The doubly decarboxylative protocol is effective for a range of substituted chromone-3-carboxylic acids, demonstrating its utility in generating a library of novel chromanone derivatives. The yields are generally good to very good.[7]
| Entry | Substituent on Chromanone Ring | Product | Yield (%) |
| 1 | H | 2-[(Pyridin-2-yl)methyl]chroman-4-one | 70 |
| 2 | 6-Cl | 6-Chloro-2-[(pyridin-2-yl)methyl]chroman-4-one | 81 |
| 3 | 6-Br | 6-Bromo-2-[(pyridin-2-yl)methyl]chroman-4-one | 85 |
| 4 | 6-Me | 6-Methyl-2-[(pyridin-2-yl)methyl]chroman-4-one | 75 |
| 5 | 7-OMe | 7-Methoxy-2-[(pyridin-2-yl)methyl]chroman-4-one | 68 |
| 6 | 8-Me | 8-Methyl-2-[(pyridin-2-yl)methyl]chroman-4-one | 79 |
Data adapted from Bojanowski, J.; Albrecht, A. Molecules 2021, 26, 4675.[7]
Conclusion
The synthesis of chromanones is a cornerstone of modern medicinal chemistry. While classical methods provide reliable access to the core scaffold, advanced strategies such as the doubly decarboxylative Michael addition of this compound offer a mild, efficient, and versatile route to novel, functionalized derivatives. This protocol is particularly valuable for generating hybrid molecules containing both the chromanone and pyridine motifs, which are prevalent in bioactive compounds.[7] The detailed procedures and mechanistic insights provided in this note are designed to empower researchers to successfully implement these methods and accelerate the discovery of new therapeutic agents.
References
- Bojanowski, J.; Albrecht, A. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules2021, 26(15), 4675. [Link]
- Diana, E. J.; Kanchana, U. S.; Mathew, T. V. Current developments in the synthesis of 4-chromanone-derived compounds. Org. Biomol. Chem.2021, 19, 7995-8008. [Link]
- Ewies, F. F.; El-Shehry, M. F.; El-Subbagh, H. I. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry2014, 4(4), 1046-1085. [Link]
- Gomes, A.; Fernandes, E.; Silva, A. M. S. Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega2024. [Link]
- Khan, I.; Zaib, S.; Batool, S.; et al. Chromanone—A Prerogative Therapeutic Scaffold: An Overview. Pharmaceuticals2021, 14(7), 659. [Link]
- Michael Addition. Organic Chemistry Portal. [Link]
- Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- A Review on Chemical and Biological Studies of 4-Chromanone Derivatives.
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
- Improvements in or relating to the synthesis of chromanones.
- O'Hagan, D.; et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry2012, 55(14), 6493-6503. [Link]
- Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]
- Decarboxylative Michael addition – general mechanism.
- Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain.
- The biological activity of chromones.(Mini Review).
- Tetrasubstituted Chromanone Synthesis by a Tandem Oxa-Michael/Michael Addition Reaction of 2-Hydroxyacetophenones and Alkynyl Nitriles.
- MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES.
- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI. [Link]
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
Sources
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- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 2-Pyridineacetic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Pyridineacetic Acid (2-PAA). This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis from the laboratory to pilot and manufacturing scales. Here, we address common and critical challenges in a practical question-and-answer format, grounded in established chemical principles and process safety.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to high-level questions that are frequently encountered when planning the scale-up of this compound synthesis.
Q1: What are the primary industrial synthesis routes for this compound, and what are their key scale-up differences?
A1: The two most prevalent routes are the oxidation of 2-picoline and the hydrolysis of 2-cyanopyridine.
-
Oxidation of 2-Picoline: This is a very common industrial method. It involves the oxidation of the methyl group of 2-picoline using agents like potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or, more economically, air/oxygen over a heterogeneous catalyst (e.g., Vanadium-Titanium oxides).[1][2][3] The primary scale-up challenges for this route revolve around managing a highly exothermic reaction, controlling byproduct formation (like 2-pyridinecarboxaldehyde), and handling large volumes of oxidant and potential waste streams.[2][4]
-
Hydrolysis of 2-Cyanopyridine: This route involves the hydrolysis of the nitrile group to a carboxylic acid, typically under basic (e.g., NaOH) or acidic conditions.[5][6] Scale-up concerns for this method are generally focused on controlling the hydrolysis to prevent the accumulation of the amide intermediate, managing the corrosive nature of the reagents, and handling the workup and purification of the final product from salt byproducts.[5][6]
Q2: Which synthesis route is generally preferred for large-scale production?
A2: For large-scale, continuous production, catalytic gas-phase oxidation of 2-picoline with air is often favored due to economic and environmental advantages, as it uses inexpensive and readily available oxidants.[7] However, this requires significant investment in specialized equipment and robust process control to manage safety risks. For batch production, liquid-phase oxidation or the hydrolysis of 2-cyanopyridine might be more practical, depending on available equipment and expertise.
Q3: What are the most critical safety hazards to consider during scale-up?
A3: The most significant hazard is the potential for a thermal runaway reaction, particularly during the exothermic oxidation of 2-picoline.[4] This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. Other hazards include the handling of corrosive materials (acids, bases), flammable solvents, and the management of potentially toxic byproducts. A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.
Section 2: Troubleshooting Guide - Synthesis & Reaction Control
This section delves into specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.
Focus Area: Oxidation of 2-Picoline
The oxidation of 2-picoline is a powerful but challenging reaction. Success at scale hinges on precise control of reaction parameters.
Q4: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A4: Low yield in 2-picoline oxidation is typically traced back to three main areas: incomplete conversion, over-oxidation, or catalyst deactivation.
Causality: The desired product, this compound, is an intermediate in the oxidation pathway. Insufficiently strong conditions lead to incomplete conversion, leaving starting material and the intermediate aldehyde. Conversely, excessively harsh conditions can lead to over-oxidation and decarboxylation, forming pyridine and CO₂.[2]
Troubleshooting & Optimization:
| Potential Cause | Underlying Issue | Recommended Action & Protocol | Expected Outcome |
| Incomplete Conversion | Reaction temperature is too low, or reaction time is too short. Insufficient oxidant stoichiometry. | Gradually increase the reaction temperature in 5-10°C increments. Extend the reaction time, monitoring progress by HPLC. Ensure accurate charge of the oxidizing agent. | Increased conversion of 2-picoline and higher yield of 2-PAA. |
| Over-oxidation | Reaction temperature is too high. Oxidant is added too quickly, causing localized "hot spots". | Reduce the reaction temperature. Implement controlled, slow addition of the oxidant using a dosing pump. Improve agitation to ensure efficient heat dissipation. | Reduced formation of pyridine and other degradation byproducts. Higher selectivity for 2-PAA. |
| Catalyst Deactivation | (For catalytic oxidation) The catalyst surface is fouled by byproducts or has sintered at high temperatures. | Regenerate the catalyst according to the manufacturer's protocol (e.g., controlled air oxidation at elevated temperature).[8] If regeneration fails, replace the catalyst. | Restored catalyst activity, leading to improved conversion and yield. |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up the reactor with a calibrated temperature probe and efficient overhead stirring.
-
Charge the reactor with 2-picoline and solvent.
-
Begin a slow, controlled addition of the oxidant (e.g., H₂O₂) while maintaining the initial target temperature (e.g., 80°C).
-
After 1 hour, take an in-process control (IPC) sample and analyze by HPLC for the ratio of 2-picoline, 2-pyridinecarboxaldehyde, and this compound.
-
If conversion is low, increase the temperature to 85°C and continue monitoring every hour.
-
Compare the results to identify the optimal temperature that maximizes the yield of 2-PAA while minimizing byproduct formation.
Q5: I'm observing a significant amount of 2-pyridinecarboxaldehyde as a byproduct. How can I minimize its formation?
A5: The presence of the aldehyde is a clear indicator of incomplete oxidation.
Causality: 2-pyridinecarboxaldehyde is the primary intermediate in the oxidation of 2-picoline to the carboxylic acid.[2] Its accumulation means the reaction has stalled at this intermediate stage. This can be due to insufficient oxidant, a deactivated catalyst, or non-optimal reaction time and temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high aldehyde byproduct.
Q6: How can I safely manage the exothermic nature of the 2-picoline oxidation during scale-up to prevent a thermal runaway?
A6: Managing the exotherm is the most critical safety consideration for this reaction. A multi-layered approach involving engineering controls and procedural discipline is essential.
Causality: The oxidation of a methyl group is a highly energetic process. At scale, the ratio of heat transfer surface area to reaction volume decreases, making it harder to remove the heat generated. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise uncontrollably, accelerating the reaction and decomposition rates, which can lead to a dangerous pressure buildup and explosion.[4]
Process Safety Management Plan:
| Safety Layer | Description | Key Implementation Points |
| Engineering Controls | Physical systems designed to contain or mitigate the hazard. | - Jacketed Reactor with High-Efficiency Cooling: Ensure the cooling system can handle the maximum calculated heat output of the reaction. - Controlled Reagent Addition: Use a calibrated dosing pump to add the oxidant at a slow, controlled rate. The addition rate should be tied to the reactor's ability to remove heat. - Emergency Quenching System: Have a pre-determined quenching agent (e.g., a solution of sodium sulfite to consume excess oxidant) ready to be rapidly introduced into the reactor. |
| Monitoring & Alarms | Real-time tracking of critical process parameters. | - Redundant Temperature Probes (T): Use multiple probes to detect any localized hot spots. - Pressure Transducer (P): Monitor headspace pressure for signs of gas generation from decomposition. - Automated Alarms: Set high-temperature and high-pressure alarms that trigger an automated shutdown of reagent feeds and activate emergency cooling. |
| Procedural Controls | Standard Operating Procedures (SOPs) and operator training. | - Strict Adherence to SOPs: Operators must follow the validated process for reagent charging, temperature control, and addition rates without deviation. - Thermal Hazard Assessment: Conduct Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC) studies to understand the thermal profile of the reaction and decomposition onset temperatures.[4] - Emergency Shutdown Protocol: A clear, drilled protocol for operators to follow in case of an alarm, including manual quenching procedures. |
Focus Area: Hydrolysis of 2-Cyanopyridine
This route is often perceived as safer than oxidation but presents its own set of challenges related to reaction control and purification.
Q7: My hydrolysis reaction is stalling, leaving significant amounts of the 2-pyridinecarboxamide intermediate. How can I drive the reaction to completion?
A7: Accumulation of the amide intermediate is a common issue, typically caused by insufficient hydrolytic power.
Causality: The hydrolysis of the nitrile proceeds in two steps: first to the amide, then to the carboxylic acid. The second step, hydrolysis of the amide, often requires more forcing conditions (higher temperature or higher concentration of acid/base) than the first.[9]
Solutions:
-
Increase Base/Acid Stoichiometry: For base-catalyzed hydrolysis, ensure at least 2 equivalents of base are used to drive both hydrolysis steps and neutralize the final product. A slight excess (e.g., 2.1-2.2 equivalents) is often beneficial.
-
Increase Reaction Temperature: After the initial hydrolysis of the nitrile to the amide (which is often exothermic), a higher temperature hold (e.g., reflux) may be necessary to drive the conversion of the amide to the carboxylic acid.[6]
-
Increase Water Content: Ensure there is sufficient water present for the hydrolysis. In some cases, running in a more dilute solution can favor the complete hydrolysis.
Section 3: Troubleshooting Guide - Downstream & Purification
Q8: I'm having difficulty crystallizing the this compound from my reaction mixture. What factors should I investigate?
A8: Crystallization is a complex process influenced by solubility, supersaturation, and impurities. A systematic approach is required for optimization.
Causality: Successful crystallization requires creating a supersaturated solution from which the product can nucleate and grow in a pure crystalline form. The choice of solvent is critical, as it dictates the solubility profile of both the product and its impurities.
Solvent Screening & Optimization Protocol:
-
Determine Solubility: Experimentally determine the solubility of your crude 2-PAA in a range of candidate solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at both room temperature and an elevated temperature (e.g., 60-70°C).
-
Ideal Solvent Profile: An ideal solvent for cooling crystallization will exhibit high solubility at elevated temperatures and low solubility at low temperatures (e.g., 0-5°C).
-
Perform Small-Scale Crystallization Trials:
-
Dissolve a known amount of crude 2-PAA in a minimal amount of hot solvent.
-
Allow the solution to cool slowly and observe crystal formation.
-
Isolate the crystals, wash with a small amount of cold solvent, and dry.
-
Analyze the purity by HPLC and the yield.
-
-
Consider Anti-Solvent Crystallization: If a single good solvent cannot be found, consider an anti-solvent approach. Dissolve the product in a solvent in which it is very soluble (e.g., ethanol), and then slowly add an anti-solvent in which it is poorly soluble (e.g., heptane) to induce crystallization.
Data Summary: Solvent Selection for Picolinic Acid (Analogue)
Picolinic acid is a structural isomer and serves as a useful proxy. Actual results for 2-PAA may vary.
| Solvent | Solubility at ~293 K (g/kg) [7] | Type | Suitability for Cooling Crystallization |
| Water | ~862.5 | Protic, Polar | Poor (too soluble at low temps) |
| Ethanol | ~57.1 | Protic, Polar | Good (moderate solubility) |
| Acetonitrile | ~17.0 | Aprotic, Polar | Excellent (low solubility at low temps) |
This data suggests that moderately polar organic solvents are a good starting point for the crystallization of 2-PAA.[7]
Q9: The purity of my final product is insufficient after crystallization. How can I improve the rejection of process impurities?
A9: Poor purity after crystallization indicates that impurities are being incorporated into the crystal lattice or are not being effectively removed during workup.
Causality: Impurities can co-crystallize if they have a similar structure to the product or if the crystallization occurs too rapidly (trapping mother liquor). Surface-adsorbed impurities may persist if washing is inadequate.[10][11]
Strategies for Purity Enhancement:
-
Control the Rate of Cooling: A slow, controlled cooling profile allows for more selective crystal growth, excluding impurities from the lattice. Crash-cooling often leads to lower purity.
-
Optimize the Wash Step: The choice of wash solvent is critical. It should be a solvent in which the product is poorly soluble but the impurities are reasonably soluble. Always use cold wash solvent to minimize product loss.
-
Implement a Re-slurry Step: After initial isolation, suspending the crystalline product in a fresh, cold solvent (a "re-slurry") and stirring for a period can effectively wash away surface impurities.
-
Consider a Second Crystallization (Recrystallization): If purity targets are not met, a second crystallization from a different solvent system is often the most effective method for achieving high purity.
Logical Diagram for Impurity Rejection:
Caption: Key control points for impurity rejection during crystallization.
References
- Al'kaeva, E.M. et al. (2006). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate.
- Pawan, K. et al. Selective Synthesis of 2-Picoline via Vapour Phase Methylation of Pyridine over Nanocrystalline Ferrospinels. TSI Journals.
- ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate.
- Wang, L. et al. (2014). Gas-phase oxidation of 2-picoline to 2-pyridylaldehyde over Mo modified V/TiO2 catalysts. ResearchGate.
- Stavroulias, S. et al. (2008). 2Methylpyridine N-oxidation runaway studies. ResearchGate.
- Holladay, J.D. et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
- CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid. Google Patents.
- O'Loughlin, E.J. et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
- Myerson, A.S. et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. ACS Publications.
- Abhinav, P. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- Jiang, M., & Braatz, R. D. (2020). The Mechanisms and Control of Impurities in Continuous Crystallization: A Review. MDPI.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- McGlone, T. et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health.
- Takeda, K. et al. (2016). Impurities Assisted with Control of Polymorphs during Seeded Crystallization. ResearchGate.
- ResearchGate. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate.
- Gorniak, R. et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- US3637715A. (1972). Ammoxidation of 2-picoline to picolinonitrile. Google Patents.
- Reddit. (2022). Quenching guide. Reddit.
- Akey, D.L. et al. (2010). Optimizing Associative Experimental Design for Protein Crystallization Screening. National Institutes of Health.
- NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. NROChemistry.
- Abhinav, P. et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
- ResearchGate. (2012). ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Pyridineacetic Acid
Welcome to the technical support center for the purification of 2-Pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from complex reaction mixtures.
Introduction to Purification Challenges
This compound is a valuable building block in pharmaceutical synthesis. However, its purification is often complicated by the presence of structurally similar byproducts, its amphoteric nature, and its potential for decarboxylation under harsh conditions.[1] This guide provides a systematic approach to overcoming these challenges, ensuring you can achieve your desired purity with high recovery.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Product Isolation & Characterization
Q1: My reaction is complete. What are the first steps I should take before attempting purification?
A: Before any purification, it's crucial to have a preliminary understanding of your crude product mixture.
-
Work-up: The initial work-up procedure will depend on your reaction solvent and conditions. A common first step is to neutralize the reaction mixture. If your reaction was conducted in an acidic medium, careful addition of a base (e.g., sodium bicarbonate, sodium carbonate) to a pH around its isoelectric point (pI ≈ 3.5-4.0) can precipitate the crude this compound.
-
Initial Characterization:
-
Thin-Layer Chromatography (TLC): Develop a TLC method to visualize your product and the major byproducts. This will be invaluable for optimizing bulk purification.
-
Proton NMR (¹H NMR): Take a crude ¹H NMR spectrum. This can help identify unreacted starting materials and major byproducts by comparing the spectrum to known standards.
-
LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the molecular weights of the components in your mixture, giving you clues about the identities of the byproducts.[2]
-
Q2: I'm seeing a lot of baseline material on my TLC and a complex crude NMR. What are the likely byproducts from my synthesis?
A: The byproducts will depend on your synthetic route. Here are the two most common routes and their expected impurities:
-
From 2-Picoline Oxidation: This method can lead to several side products. Incomplete oxidation can leave unreacted 2-picoline. Over-oxidation or side reactions can produce 2-pyridinecarboxylic acid (picolinic acid), 2-pyridinecarbaldehyde, and even pyridine from decarboxylation.[3][4]
-
From 2-Cyanomethylpyridine Hydrolysis: The primary byproduct is typically unreacted 2-cyanomethylpyridine. Incomplete hydrolysis might also leave the corresponding amide intermediate.
Section 2: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying this compound, especially on a larger scale. The key is selecting an appropriate solvent system.
Q3: My crude this compound is a dark, oily solid. How do I choose the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.[5]
Solvent Selection Workflow:
-
Small-Scale Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Commonly Successful Solvents:
-
Water: this compound has moderate solubility in hot water and lower solubility in cold water, making it a good, green option.[6]
-
Ethanol/Water Mixtures: A hot ethanol/water mixture is a very effective solvent system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then add a few more drops of hot ethanol to redissolve the solid and allow it to cool slowly.
-
Isopropanol: This is another excellent choice, often providing very clean crystals upon cooling.
-
Troubleshooting Recrystallization:
-
Problem: Oiling Out: If the product separates as an oil instead of crystals, it means the solution is supersaturated or the melting point of the solid is lower than the boiling point of the solvent.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also encourage crystallization.
-
-
Problem: No Crystals Form: The solution may not be saturated enough.
-
Solution: Evaporate some of the solvent to increase the concentration and try cooling again. Gently scratching the inside of the flask with a glass rod can also initiate crystallization.
-
-
Problem: Poor Recovery: A significant amount of product may remain in the mother liquor.
-
Solution: Cool the flask in an ice bath to maximize precipitation. You can also concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Protocol 1: Recrystallization of this compound Hydrochloride
-
Transfer the crude this compound hydrochloride to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Slowly add hot deionized water to the solution until it becomes persistently turbid.
-
Add a small amount of hot 95% ethanol to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).[5]
-
Dry the crystals under vacuum.
Section 3: Purification by Column Chromatography
For challenging separations or when high purity is required for small quantities, column chromatography is the method of choice.
Q4: I'm trying to purify this compound on a silica gel column, but I'm getting severe peak tailing and poor separation. What's going on?
A: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[7] This interaction leads to peak tailing and can even cause irreversible adsorption of your product.
Solutions for Chromatographic Purification:
-
Mobile Phase Modification:
-
Add a Competitive Base: Including a small amount of a volatile base like triethylamine (0.1-1%) or pyridine in your mobile phase can help to occupy the active sites on the silica gel, leading to more symmetrical peaks.
-
Add an Acid: For the hydrochloride salt, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the mobile phase can improve peak shape.
-
-
Choice of Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.
-
Reversed-Phase (C18): Reversed-phase chromatography is an excellent option, especially for the hydrochloride salt. A typical mobile phase would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.[8]
-
Experimental Workflow for Chromatography
Section 4: Purification by Liquid-Liquid Extraction
Extraction is useful for removing non-polar or highly polar impurities. The key is to control the pH to manipulate the solubility of this compound.
Q5: How can I use extraction to purify my this compound?
A: By adjusting the pH of the aqueous solution, you can control whether the this compound is in its charged or neutral form, and thus its solubility in organic solvents.
-
At Acidic pH (pH < 2): The pyridine nitrogen is protonated, forming a water-soluble pyridinium salt. Non-basic organic impurities can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
At Basic pH (pH > 6): The carboxylic acid is deprotonated, forming a water-soluble carboxylate salt. Non-acidic organic impurities can be extracted into an organic solvent.
-
At Isoelectric Point (pI ≈ 3.5-4.0): The molecule is a zwitterion with minimal water solubility. It can be extracted into a polar organic solvent like ethyl acetate, although its solubility might still be limited.
Protocol 2: Acid-Base Extraction Purification
-
Dissolve the crude product in water and adjust the pH to ~2 with HCl.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar, non-basic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to ~8 with a base like sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities. Discard the organic layers.
-
Carefully adjust the pH of the aqueous layer to its isoelectric point (~3.8) with HCl. The this compound should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Data Summary Table
| Purification Method | Pros | Cons | Best For |
| Recrystallization | Scalable, cost-effective, high throughput. | Can have lower recovery, may not remove closely related impurities. | Large scale purification of moderately impure material. |
| Column Chromatography | High resolution, can separate very similar compounds. | Lower throughput, requires more solvent, potential for product loss on column. | Small scale, high-purity applications and difficult separations. |
| Liquid-Liquid Extraction | Good for removing impurities with different acid/base properties. | Can be labor-intensive, may require large volumes of solvent. | Initial cleanup of very crude mixtures. |
References
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
- Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
- Google Patents. (n.d.). US2313386A - Process for concentration and extraction of acetic acid in aqueous solutions.
- MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
identifying side products in 2-Pyridineacetic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pyridineacetic acid and its derivatives. This guide is designed to provide practical, field-proven insights into identifying and mitigating common side products encountered during synthesis. Our focus is on understanding the root causes of these impurities to build robust, self-validating experimental protocols.
Frequently Asked Questions (FAQs): The Usual Suspects
This section addresses the most common impurities and side reactions observed when working with this compound.
Question: My reaction yield is consistently low, and TLC analysis shows a major, less polar byproduct. What is the likely identity of this impurity?
Answer: The most probable side product is 2-picoline (2-methylpyridine), formed via decarboxylation of the starting material. 2- and 4-pyridylacetic acids are known to be susceptible to decarboxylation, especially under thermal stress.[1][2] The reaction proceeds through the loss of carbon dioxide (CO₂), a thermodynamically favorable process when the resulting carbanion or zwitterionic intermediate is stabilized by the pyridine ring.
-
Causality: The nitrogen atom in the pyridine ring can stabilize the negative charge that develops on the adjacent methylene carbon as the carboxyl group leaves. This stabilization lowers the activation energy for decarboxylation compared to other aromatic acetic acids.
-
Preventative Measures:
-
Temperature Control: Maintain the lowest possible reaction temperature. For reactions involving nucleophilic addition to the acid, deprotonation using a strong, non-nucleophilic base (e.g., n-butyllithium) should be performed at very low temperatures, such as -78°C in an anhydrous solvent like THF.[3][4]
-
Avoid Prolonged Heating: Minimize reaction times at elevated temperatures. If heating is necessary, consider using microwave irradiation for rapid, controlled heating to reduce the overall time the substrate is exposed to high temperatures.
-
Question: I'm observing a persistent impurity with a mass identical to my starting material, but with a different retention time in HPLC. What could this be?
Answer: You are likely dealing with a structural isomer, most commonly 3-pyridylacetic acid or 4-pyridylacetic acid . These isomers can be present as impurities in the commercially available starting material.[3] Since they have very similar chemical properties, they often participate in the reaction, leading to an isomeric final product that can be difficult to separate from your target compound.
-
Causality: The synthetic routes used to produce this compound can sometimes co-produce small amounts of the 3- and 4-isomers.[3]
-
Troubleshooting & Protocol: Always verify the purity of your starting material before beginning a synthesis. A simple HPLC or LC-MS analysis of the starting this compound is highly recommended.
Protocol: Purity Analysis of this compound Starting Material
-
Sample Preparation: Prepare a 1 mg/mL solution of your this compound starting material in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
HPLC System: Use a C18 or a mixed-mode stationary phase column for good separation of the isomers.[3] A Primesep 200 column has been shown to be effective for separating these compounds.[5]
-
Mobile Phase: A gradient method using acetonitrile and water with a formic acid buffer is typically effective.[5]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and ramp up to a higher percentage (e.g., 50-95%) over 10-15 minutes to elute all compounds.
-
Detection: Use a UV detector set to approximately 265-270 nm, which is a common absorbance maximum for the pyridine ring.[5]
-
Analysis: Compare the retention times of any observed peaks to commercially available standards of 3- and 4-pyridylacetic acid to confirm their presence.
Troubleshooting Guide for Specific Reaction Types
This section provides in-depth guidance for common synthetic transformations involving this compound.
Amide Coupling Reactions
Question: I am performing an amide coupling using DCC and see a significant amount of a white, insoluble precipitate. In another reaction with HATU, my amine seems to be consumed, but the yield of the desired amide is poor. What is happening?
Answer: These issues are classic examples of side reactions involving the coupling reagents themselves.
-
With Dicyclohexylcarbodiimide (DCC): The insoluble white precipitate is almost certainly dicyclohexylurea (DCU) . While DCU is a necessary byproduct of the reaction, its formation can sometimes be problematic. The primary issue arises if the activated intermediate, the O-acylisourea, does not react quickly with the amine. It can rearrange or react with another molecule of the carboxylic acid, leading to side products and reducing the yield of the desired amide.
-
With HATU (and other uronium/aminium reagents): The poor yield, despite amine consumption, suggests that the amine is reacting directly with the HATU reagent. This forms a guanidinium byproduct and consumes the amine, preventing it from reacting with the activated carboxylic acid. This side reaction is particularly prevalent with less hindered or highly nucleophilic amines.
Expert Insight: The order of addition is critical in amide coupling reactions. The carboxylic acid must be activated before the amine is introduced. Adding the amine last minimizes its exposure to the highly reactive coupling reagent.
Caption: Recommended workflow for clean amide coupling reactions.
Decarboxylative Reactions (Hammick-type)
Question: I am attempting a Hammick reaction by heating this compound with a ketone, but the reaction is messy and gives low yields of the desired 2-pyridyl-carbinol. What are the key parameters to control?
Answer: The Hammick reaction is a powerful but sensitive transformation that relies on the thermal decarboxylation of an α-picolinic acid to form a reactive zwitterionic or carbene-like intermediate.[6] The success of this reaction hinges on trapping this short-lived intermediate with the carbonyl compound before it decomposes or reacts with other species.
-
Causality & Competing Pathways: The reactive intermediate formed upon decarboxylation is nucleophilic. If it does not encounter a suitable electrophile (the ketone or aldehyde), it can be protonated by trace water or other acidic protons in the medium to form 2-picoline, or potentially lead to oligomerization.
Caption: Major reaction vs. side reaction pathways.
-
Optimization Strategies:
-
Solvent Choice: Using a high-boiling, non-protic solvent like p-cymene has been shown to improve yields by maintaining a consistent temperature and facilitating the reaction.[6]
-
Anhydrous Conditions: Ensure all reagents and the reaction apparatus are scrupulously dry to prevent premature protonation of the reactive intermediate.
-
Stoichiometry: Use a slight excess of the carbonyl compound to ensure the intermediate is trapped efficiently.
-
Analytical Data Summary
The following table summarizes the key characteristics of this compound and its most common side products, which is crucial for their identification in analytical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Behavior |
| This compound | C₇H₇NO₂ | 137.14 | Main peak in HPLC/LC-MS.[7] |
| 2-Picoline | C₆H₇N | 93.13 | Less polar, elutes earlier in reverse-phase HPLC. Lower mass. |
| 3-Pyridylacetic acid | C₇H₇NO₂ | 137.14 | Isomeric peak, often close to the main product in HPLC.[3] |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | Insoluble in many organic solvents; byproduct of DCC coupling. |
Analytical Troubleshooting Workflow
When faced with an unexpected result, a systematic approach is key. The following workflow outlines the logical steps for identifying an unknown impurity.
Caption: Systematic workflow for identifying unknown side products.
References
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 85318, this compound.
- Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
- Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15467–15479.
- Google Patents. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wikipedia. (n.d.). Hammick reaction.
- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids. The Journal of Organic Chemistry, 87(22), 15467-15479.
- Vatsadze, S. Z., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98.
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 6. Hammick reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Pyridineacetic Acid Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the yield and purity of coupling reactions involving 2-Pyridineacetic acid. Drawing from established chemical principles and field-proven insights, this document will navigate the common pitfalls and offer robust protocols to ensure the success of your experiments.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry. However, its structure presents unique challenges in amide bond formation. The primary difficulties arise from two key features:
-
The α-Methylene Group: The carboxyl group is attached to a methylene bridge, which is activated by the adjacent pyridine ring. This structural motif makes the molecule susceptible to decarboxylation, especially under thermal stress, leading to the formation of 2-picoline and a loss of the desired starting material.[1][2]
-
The Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can interfere with the coupling reaction in several ways. It can be protonated, affecting solubility and reactivity. More critically, it can act as a nucleophile or a chelating agent, potentially deactivating coupling reagents or catalysts. This is a well-documented phenomenon often referred to as the "2-pyridyl problem" in cross-coupling chemistry, and similar principles apply here.
This guide will address these challenges directly, providing a framework for logical troubleshooting and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the most likely causes?
A low or non-existent yield is the most common issue. The root cause can typically be traced back to one of four areas: inefficient carboxylic acid activation, amine nucleophilicity issues, competing side reactions, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Q2: I suspect my this compound is degrading. What side reaction is most likely occurring?
The most probable side reaction is decarboxylation . Heating this compound, especially in the presence of certain reagents or under prolonged reaction times, can lead to the loss of CO2 to form 2-picoline.[1] This is a known thermal decomposition pathway for α-picolinic acids and their derivatives, often proceeding through a zwitterionic intermediate.[2][3] If you observe gas evolution or the presence of 2-picoline in your crude reaction mixture (identifiable by NMR or GC-MS), decarboxylation is a significant issue.
Q3: How do I choose the right coupling reagent for this compound?
The choice of coupling reagent is critical. Uronium/aminium salt-based reagents like HATU and phosphonium salt-based reagents like PyBOP are generally preferred over carbodiimides (e.g., EDC, DCC) for challenging substrates.[4][5]
-
HATU is highly effective due to the formation of a highly reactive OAt-active ester, and the pyridine nitrogen of the HOAt leaving group can offer anchimeric assistance, potentially accelerating the reaction.[6][7]
-
PyBOP is an excellent alternative, particularly if you suspect side reactions with the coupling reagent itself, as phosphonium salts do not possess the guanidinium group that can lead to unwanted modifications of the amine partner.[8][9]
-
COMU is a third-generation uronium reagent that offers high efficiency, improved solubility, and a better safety profile compared to benzotriazole-based reagents.[10]
Q4: My TLC plate shows a new spot, but it's not my desired amide. What could it be?
Besides decarboxylation, other side reactions can occur:
-
N-Acylurea formation: If using a carbodiimide like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which will not react further with your amine.[11]
-
Guanidinylation of the amine: With uronium reagents like HATU or HBTU, an excess of the coupling reagent can react directly with your amine starting material to form a guanidinium byproduct, effectively capping it.[9][12]
-
Reaction with the Pyridine Nitrogen: While less common in standard amide coupling, the pyridine nitrogen can, in some contexts, be alkylated or acylated, leading to unexpected byproducts.
Troubleshooting Guide: A Deeper Dive
This section provides a structured, cause-and-effect approach to resolving specific experimental issues.
Problem 1: Low or No Product Formation
| Potential Cause | Underlying Chemistry & Rationale | Recommended Solution & Protocol Adjustments |
| Ineffective Carboxylic Acid Activation | The coupling reagent is not efficiently creating the active ester intermediate. This can be due to reagent degradation (especially if old or improperly stored), insufficient equivalents, or the presence of moisture which hydrolyzes the reagent and the active ester. | Solution: Use fresh, high-quality coupling reagents. Pre-activation of the this compound is highly recommended. Protocol: 1. Dissolve this compound (1.0 eq.) in anhydrous DMF. 2. Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.). 3. Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the active ester before adding the amine.[8][13] |
| Low Amine Nucleophilicity or Deactivation | The amine may be sterically hindered, electronically deactivated (e.g., anilines with electron-withdrawing groups), or protonated. The hydrochloride salt of this compound will protonate the amine, rendering it non-nucleophilic. An adequate, non-nucleophilic base is essential to neutralize the acid and deprotonate the amine's salt form. | Solution: Ensure sufficient base is present. For amine hydrochlorides, an additional equivalent of base is required. Protocol: Use at least 2.0 equivalents of a hindered base like DIPEA or 2,4,6-collidine. If the amine is particularly weak, consider stronger, non-nucleophilic bases or alternative coupling strategies.[5][6] |
| Pyridine Nitrogen Interference | The pyridine nitrogen can coordinate with the coupling reagent or its activated intermediate, potentially inhibiting the desired reaction. This is particularly relevant with reagents that have Lewis acidic character. | Solution: Choose a coupling reagent less prone to such interactions. Phosphonium salts like PyBOP can be less susceptible than some uronium salts. Also, ensure the reaction is not run at excessively high concentrations where intermolecular interactions are more likely. |
Problem 2: Significant Decarboxylation Side Product
| Potential Cause | Underlying Chemistry & Rationale | Recommended Solution & Protocol Adjustments |
| Elevated Reaction Temperature | The decarboxylation of α-picolinic acid derivatives is thermally driven.[1] Running the reaction at elevated temperatures to push a sluggish coupling will significantly favor this side reaction. The Hammick reaction, for example, relies on the thermal decarboxylation of α-picolinic acids.[1] | Solution: Maintain a low reaction temperature. Protocol: Run the coupling at 0 °C to room temperature. Avoid any heating. If the reaction is slow, it is better to extend the reaction time at a lower temperature than to increase the temperature. |
| Prolonged Reaction Time with Excess Base | A basic environment can facilitate the formation of the zwitterionic intermediate that precedes decarboxylation.[2][3] Leaving the reaction for an extended period, especially if the coupling is complete, provides more opportunity for this side reaction to occur. | Solution: Monitor the reaction closely and work up promptly upon completion. Protocol: Use TLC or LC-MS to monitor the consumption of the limiting reagent. Once the reaction is complete (typically 2-12 hours at RT), proceed immediately to the workup. Do not let the reaction stir unnecessarily overnight if it is already finished. |
Problem 3: Difficult Product Purification
| Potential Cause | Underlying Chemistry & Rationale | Recommended Solution & Protocol Adjustments |
| Basic Nature of Product | The product contains a basic pyridine ring, which can cause significant tailing on standard silica gel chromatography due to strong interactions with acidic silanol groups.[14] | Solution: Modify the purification technique. Protocol 1 (Silica Gel): Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This will compete for the acidic sites on the silica and improve peak shape.[15] Protocol 2 (Reversed-Phase): Reversed-phase chromatography (C18) can be an excellent alternative for polar, basic compounds.[15][16] |
| Water-Soluble Byproducts | Byproducts from coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) and excess base (e.g., DIPEA·HCl) can complicate purification. | Solution: Perform a thorough aqueous workup before chromatography. Protocol: 1. Quench the reaction with water or saturated NH4Cl. 2. Dilute with an organic solvent like Ethyl Acetate. 3. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid or dilute HCl) to remove excess base and pyridine-containing species, followed by a wash with saturated sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine to remove residual water.[17][18][19] |
Visualizing the Workflow & Troubleshooting
General Workflow for this compound Coupling
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. researchgate.net [researchgate.net]
- 19. chembk.com [chembk.com]
Technical Support Center: Controlling Decarboxylation of 2-Pyridineacetic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic methodologies involving 2-pyridineacetic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the premature or unwanted decarboxylation of this versatile building block. As a molecule prone to losing CO₂, this compound requires careful handling and strategic experimental design to ensure high-yielding and clean transformations.[1][2]
This document provides direct answers to common problems and broader questions through a troubleshooting guide and a set of frequently asked questions.
Troubleshooting Guide: On-the-Bench Solutions
This section addresses specific issues you may be encountering during your experiment.
Q1: My reaction yield is low, and I see a significant byproduct. I suspect premature decarboxylation. How can I confirm this and what are the immediate steps to mitigate it?
A1: This is a classic problem when working with this compound. The suspected byproduct is almost certainly 2-picoline, the decarboxylated form of your starting material.
Probable Cause: The reaction conditions, particularly elevated temperatures, are likely providing sufficient energy to overcome the activation barrier for decarboxylation. The pyridine nitrogen atom facilitates this process by stabilizing the resulting intermediate.[3]
Immediate Troubleshooting Steps:
-
Confirmation of Byproduct:
-
TLC Analysis: Co-spot your crude reaction mixture with a known standard of 2-picoline. If a major byproduct spot matches the Rf of the 2-picoline standard, your suspicion is confirmed.
-
¹H NMR of Crude Mixture: Look for the characteristic signals of 2-picoline. You will typically see a singlet for the methyl group around 2.5 ppm and distinct aromatic signals different from your starting material.
-
LC-MS Analysis: This is the most definitive method. The mass spectrum of the crude mixture will show a peak corresponding to the molecular weight of 2-picoline (93.13 g/mol ).
-
-
Mitigation Protocol:
-
Reduce Thermal Stress: Immediately lower the reaction temperature. If the reaction is running at reflux, try reducing it to 60°C, 40°C, or even room temperature. Monitor the reaction progress over a longer period. Many reactions can proceed efficiently at lower temperatures, albeit more slowly, which is a favorable trade-off for avoiding byproduct formation.
-
Minimize Reaction Time: Use TLC or LC-MS to monitor the reaction closely. As soon as the starting material is consumed, proceed with the workup. Allowing the reaction to stir for extended periods after completion only increases the probability of decarboxylation.
-
Evaluate pH: If your reaction conditions are significantly acidic or basic, consider if a milder alternative is feasible. The rate of decarboxylation is highly pH-dependent.[4]
-
Q2: I am attempting an amide coupling, but the reaction is messy and decarboxylation is the major pathway. How can I favor the desired amide product?
A2: This is a common challenge where the conditions required for one transformation (amide coupling) inadvertently promote a competing side reaction (decarboxylation).
Probable Cause: Standard amide coupling protocols that require high heat (e.g., thermal condensation) are incompatible with the thermal lability of this compound.
Strategic Solutions:
-
Utilize Low-Temperature Coupling Reagents: Avoid thermal methods entirely. Instead, use modern coupling agents that facilitate amide bond formation at or below room temperature.
-
Carbodiimide-based: DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).
-
Phosphonium-based: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Uronium-based: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
-
Protect the Carboxylic Acid: A robust strategy is to convert the carboxylic acid into a more stable derivative, such as a methyl or ethyl ester, before attempting subsequent transformations. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under mild conditions.
Q3: The crude reaction looks clean, but after workup and purification, my yield is low and decarboxylation has occurred. What's happening?
A3: This indicates that your product is unstable under the workup or purification conditions.[5]
Probable Cause: Exposure to strong acids or bases during an aqueous wash, or thermal stress during solvent evaporation or column chromatography, is causing the decarboxylation.
Best Practices for Workup and Purification:
-
Aqueous Workup: Use mild reagents. Instead of 1M HCl or 1M NaOH, use a saturated aqueous solution of NH₄Cl for acidic washes and saturated NaHCO₃ for basic washes. Always check the stability of your product to these conditions on a small scale first.[5]
-
Solvent Removal: Evaporate solvents under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30-40°C). Avoid using high vacuum and high heat for extended periods.
-
Chromatography:
-
Run flash column chromatography at room temperature.
-
Consider using a neutral stationary phase like deactivated silica gel if your compound shows sensitivity to the acidic nature of standard silica.
-
If the product is a solid, recrystallization is often the gentlest purification method and should be your first choice to avoid thermal degradation.
-
Frequently Asked Questions (FAQs)
This section provides a deeper understanding of the principles governing the decarboxylation of this compound.
Q1: What is the mechanism of decarboxylation for this compound, and why is it particularly unstable compared to other acetic acids?
A1: The susceptibility of this compound to decarboxylation stems from the electronic influence of the pyridine ring's nitrogen atom. The reaction proceeds through a zwitterionic intermediate (an ylide), which is significantly more stable than the carbanion that would be formed from the decarboxylation of a simple alkyl or aryl acetic acid.[3][4]
The mechanism involves the formation of a zwitterion where the pyridine nitrogen is protonated and a negative charge develops on the alpha-carbon as the C-C bond to the carboxyl group breaks. This intermediate is stabilized, providing a lower energy pathway for the loss of CO₂.[3]
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
Technical Support Center: Stability of 2-Pyridineacetic Acid Derivatives in Solution
Welcome to the technical support center for 2-Pyridineacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these compounds in solution. This compound serves as a crucial building block in chemical synthesis and is a key metabolite in pharmaceutical research, notably of the drug betahistine[1]. However, its derivatives can exhibit stability issues in solution that may impact experimental reproducibility and outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound and its derivatives?
A1: As a solid, this compound hydrochloride is hygroscopic. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light[1][2]. Following these storage protocols is the first step in preventing premature degradation before the compound even enters a solution.
Q2: I'm preparing a stock solution. What solvent should I use and are there any special precautions?
A2: The choice of solvent is critical and depends on the specific derivative and the intended downstream application. For many derivatives, polar aprotic solvents like DMSO or DMF are suitable for creating high-concentration stock solutions. If aqueous buffers are required, it is crucial to consider the pH, as this significantly impacts stability. When preparing aqueous solutions, use high-purity water and consider degassing the solvent to minimize dissolved oxygen, which can participate in oxidative degradation. For reactions requiring anhydrous conditions, such as those involving strong bases, dry solvents like Tetrahydrofuran (THF) are essential[1].
Q3: How does pH affect the stability of this compound derivatives in aqueous solution?
A3: The pH of an aqueous solution is one of the most critical factors governing the stability of these compounds. This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups[3]. The protonation state of these groups changes with pH, influencing solubility and reactivity. More importantly, this compound can undergo decarboxylation, a process that is often facilitated through a zwitterionic intermediate, the concentration of which is pH-dependent[1]. Both strongly acidic and strongly basic conditions can catalyze the degradation of pyridine derivatives[3].
Q4: Are solutions of this compound derivatives sensitive to light?
A4: Yes, pyridine-containing compounds can be susceptible to photodegradation[3]. The pyridine ring can be hydroxylated or otherwise degraded under photolytic conditions, often accelerated by UV light[4][5][6]. Therefore, it is best practice to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially for long-term stability studies or when used over several days.
Q5: What is the general shelf-life of a prepared solution?
A5: The shelf-life is highly dependent on the specific derivative, solvent, concentration, pH, and storage temperature. A stock solution in an anhydrous aprotic solvent like DMSO, stored at -20°C or -80°C, will be significantly more stable than an aqueous solution at neutral pH stored at room temperature. For aqueous solutions, stability can range from hours to days. It is strongly recommended to perform a preliminary stability study under your specific experimental conditions or to prepare solutions fresh for each experiment to ensure potency and reproducibility.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and offering validated solutions.
Issue 1: Unexpected Precipitation or Cloudiness in Solution
You've prepared a solution that was initially clear, but it has now become cloudy or contains a precipitate.
-
Possible Cause 1: pH-Dependent Solubility: The pH of your solution may have shifted to the isoelectric point (pI) of the compound, where its net charge is zero, and aqueous solubility is at a minimum. For amphoteric molecules like this compound, this is a common issue.
-
Possible Cause 2: Degradation: The precipitate could be a less soluble degradation product. For example, if the derivative is an ester, hydrolysis to the parent carboxylic acid could result in precipitation if the acid is less soluble in the solvent system[7].
-
Possible Cause 3: Solvent Incompatibility: The compound may have limited solubility in the chosen solvent system, and precipitation occurs over time, especially if the solution is near its saturation point.
-
Suggested Solutions:
-
Verify and Adjust pH: Measure the pH of your solution. If it is near the predicted pI, adjust it away from this point using a dilute acid or base to increase solubility. Ensure the buffer system has sufficient capacity to maintain the target pH.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like LC-MS or NMR to determine if it is the parent compound or a degradant. This information is crucial for identifying the degradation pathway.
-
Conduct a Solvent Screen: Perform small-scale solubility tests in a range of solvents or co-solvent systems (e.g., water/acetonitrile, water/ethanol) to find a more suitable vehicle for your compound.
-
Issue 2: Progressive Loss of Potency or Concentration in Assays
Your experimental results show a diminishing effect of the compound over time, or analytical quantification reveals a decreasing concentration in your stock or working solutions.
-
Possible Cause 1: Decarboxylation: 2- and 4-pyridylacetic acids are known to be prone to decarboxylation, where the carboxylic acid group is lost as CO₂. This reaction is often thermal or pH-driven and proceeds through a zwitterionic intermediate, leading to the formation of a picoline derivative[1][8]. This is a critical degradation pathway that eliminates the acidic functional group essential for the compound's intended activity or structure.
-
Possible Cause 2: Hydrolysis: If your derivative is an ester or an amide, it is susceptible to acid- or base-catalyzed hydrolysis[3][7]. This will cleave the side chain, yielding the parent this compound and the corresponding alcohol or amine.
-
Possible Cause 3: Oxidation: The pyridine ring and other susceptible functional groups can be oxidized, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of N-oxides or hydroxylated species, altering the compound's properties[3].
-
Suggested Solutions:
-
Control pH and Temperature: Based on preliminary stability tests, formulate your solutions in a buffer system that maintains a pH of maximum stability. Store solutions at the lowest practical temperature (e.g., 4°C for short-term, ≤ -20°C for long-term) to slow degradation kinetics.
-
Use an Inert Atmosphere: For sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen[3].
-
Prepare Fresh Solutions: The most reliable solution is to prepare solutions immediately before use, especially for quantitative experiments. If using a stock solution, qualify its stability over the intended period of use.
-
Issue 3: Appearance of New Peaks in HPLC or LC-MS Analysis
When analyzing your sample, you observe new, unexpected peaks in the chromatogram that grow over time, while the peak corresponding to your parent compound decreases.
-
Possible Cause: Formation of Degradation Products: These new peaks are almost certainly degradation products. Identifying them is key to understanding the stability profile of your molecule.
-
Suggested Solution: Perform a Forced Degradation Study: A forced degradation (or stress testing) study is an essential tool for identifying potential degradation products and establishing the intrinsic stability of a molecule[3]. This involves intentionally exposing the compound to harsh conditions to accelerate degradation. The information gained is vital for developing a robust, stability-indicating analytical method.
Below is a workflow diagram for troubleshooting stability issues and a simplified diagram of potential degradation pathways.
Caption: Troubleshooting workflow for stability issues.
Caption: Simplified potential degradation pathways.
Experimental Protocols
Protocol: pH Stability Profile Assessment using HPLC
This protocol outlines a general procedure to evaluate the stability of a this compound derivative in aqueous solutions across a range of pH values.
1. Materials and Reagents:
-
This compound derivative (test compound)
-
High-purity water (e.g., Milli-Q)
-
Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers at pH 2, 4, 7, 9, and 12.
-
Acetonitrile or Methanol (HPLC grade)
-
Formic acid or other mobile phase modifier (HPLC grade)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Amber HPLC vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12)[3].
-
Test Solutions: For each pH condition, dilute the stock solution with the appropriate buffer to achieve the final target concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to minimize its effect on stability. Prepare a sufficient volume for all time points.
3. Stability Testing:
-
Time Zero (T=0) Sample: Immediately after preparing the test solutions, transfer an aliquot from each pH condition into an amber HPLC vial and analyze it. This serves as the 100% reference point.
-
Incubation: Place the remaining test solutions in a temperature-controlled incubator set to a relevant temperature (e.g., 40°C to accelerate degradation)[3]. Protect all samples from light.
-
Time-Point Sampling: Withdraw aliquots from each pH solution at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours). Immediately place the samples in the HPLC autosampler (often cooled to ~4°C) for analysis or freeze at ≤ -20°C if analysis cannot be performed right away.
4. HPLC Analysis:
-
Method: Use a validated, stability-indicating HPLC method capable of separating the parent compound from any potential degradation products[3][9]. A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile[10].
-
Quantification: For each time point, quantify the peak area of the parent compound. Monitor the chromatogram for the appearance and growth of any new peaks.
5. Data Presentation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Summarize the data in a table for easy comparison.
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 95.2 | 98.5 | 99.1 | 97.8 | 89.4 |
| 8 | 88.1 | 96.2 | 98.5 | 94.3 | 75.6 |
| 24 | 65.7 | 90.1 | 96.2 | 85.1 | 40.2 |
| 48 | 42.3 | 82.5 | 92.8 | 70.4 | 15.1 |
| Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. |
This quantitative analysis will reveal the pH range of optimal stability for your compound, guiding you in formulating solutions for your experiments to ensure data integrity and reproducibility.
References
- This compound | C7H7NO2 | CID 85318. (n.d.). PubChem - NIH.
- Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Semantic Scholar.
- 3-Pyridineacetic acid | C7H7NO2 | CID 108. (n.d.). PubChem.
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (n.d.). MDPI.
- Process for the preparation of pyridine-2-boronic acid esters. (n.d.). Google Patents.
- Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). (n.d.). Human Metabolome Database.
- Thermal decomposition of acetic acid. (n.d.). Google Patents.
- UV photolysis for accelerating pyridine biodegradation. (n.d.). PubMed.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. (2022, October 18). ACS Publications.
- Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. (2024, October 6). ResearchGate.
- [Biodegradation of pyridine under UV irradiation]. (n.d.). PubMed.
- HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. (n.d.). SIELC Technologies.
- Picolinic acid | C6H5NO2 | CID 1018. (n.d.). PubChem.
- Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid. (n.d.). PubMed.
- The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
- Biodegradation of pyridine under UV irradiation | Request PDF. (2025, August 9). ResearchGate.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019, April 14). MDPI.
- Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. (2026, January 3). ResearchGate.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing).
- THERMAL DEGRADATION OF PVAc. (n.d.). Journal of Chemical Technology and Metallurgy.
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Technical Support Center: Optimizing Base and Solvent Conditions for 2-Pyridineacetic Acid Reactions
Welcome to the technical support center for optimizing reactions with 2-pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Authored from the perspective of a Senior Application Scientist, this resource combines technical accuracy with practical, field-tested insights to help you navigate the common challenges associated with this versatile reagent.
Introduction to this compound
This compound is a valuable building block in pharmaceutical and chemical synthesis, often utilized in the formation of esters and amides.[1] However, its unique structure, featuring both a carboxylic acid and a basic pyridine ring, presents specific challenges. The nitrogen atom can be protonated or act as a nucleophile, while the acetic acid moiety is susceptible to decarboxylation under certain conditions.[2][3][4] Understanding these properties is key to optimizing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Amide Coupling Reactions
Amide bond formation is a cornerstone of many synthetic pathways. However, achieving high yields with this compound can be tricky.
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If you are observing low yields, your activating agent may be inefficient or used in insufficient quantities.[5]
-
Amine Deactivation: The basic nitrogen of the pyridine ring can react with the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.[5]
-
Solution: Pre-activation of the carboxylic acid before adding the amine is crucial. Stir the this compound, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before introducing the amine.[5]
-
-
Suboptimal Base Selection: The choice of base is critical. A base that is too strong can deprotonate other functionalities, while one that is too weak may not effectively neutralize the acid byproducts of the reaction.
-
Solution: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[7] The pKa of the protonated base should be high enough to effectively scavenge the protons generated during the reaction.
-
Experimental Protocol: Optimized Amide Coupling with HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add HATU (1.2 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the desired amine (1.1 eq.).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard work-up.[5]
Issue 2: Competing Decarboxylation Side Reaction
This compound is prone to decarboxylation, especially at elevated temperatures, leading to the formation of 2-picoline as a major byproduct.[2][3][4]
Potential Causes & Solutions:
-
Elevated Reaction Temperatures: Heat promotes the loss of CO₂, particularly when the pyridine nitrogen is protonated.
-
Solution: Maintain a low reaction temperature. For many coupling reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.
-
-
Acidic Conditions: The zwitterionic form of this compound is a proposed intermediate in the decarboxylation pathway.[4]
-
Solution: Use a suitable base to keep the reaction medium neutral or slightly basic. This minimizes the concentration of the zwitterionic species.
-
Visualizing the Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 3: Poor Solubility of Reactants
This compound, often used as its hydrochloride salt, can have limited solubility in common organic solvents.[8]
Potential Causes & Solutions:
-
Incorrect Solvent Choice: Using a solvent in which the starting materials are not fully dissolved will hinder the reaction.
-
Solution: Polar aprotic solvents are generally a good starting point. Consider using DMF, DMSO, or NMP for challenging cases. For reactions where these are not suitable, a solvent screen is recommended.[9]
-
Data Presentation: Solvent Properties and pKa Values
| Solvent | Dielectric Constant (ε) | Type | Notes |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good for many coupling reactions, but may have solubility issues.[10] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Ethereal solvent, generally good for organometallic reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar, can be effective for a range of reactions.[11] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power for polar compounds.[7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high polarity, can dissolve a wide range of substrates.[9] |
| Water | 80.1 | Polar Protic | Can be used in specific cases, but may lead to hydrolysis of activated intermediates.[5][11] |
| Compound | pKa | Reference |
| This compound (carboxylic acid) | ~3.35 | |
| Pyridinium ion (conjugate acid of pyridine) | ~5.2 | [12][13] |
| Triethylammonium ion (conjugate acid of TEA) | ~10.75 | [12][13] |
| Diisopropylethylammonium ion (conjugate acid of DIPEA) | ~11.0 | [12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for reactions with this compound?
For most applications, particularly amide couplings and esterifications, a non-nucleophilic, sterically hindered amine base like Diisopropylethylamine (DIPEA) is recommended. Its pKa is suitable for neutralizing acidic byproducts without interfering with the desired reaction.
Q2: Can I use an inorganic base like K₂CO₃ or NaH?
While inorganic bases can be used, they often suffer from poor solubility in organic solvents, which can lead to heterogeneous reaction mixtures and inconsistent results. For deprotonating the carboxylic acid, stronger bases like NaH can be effective, but care must be taken to avoid side reactions.
Q3: How does solvent polarity affect my reaction?
Solvent polarity can significantly influence reaction rates and even the reaction mechanism.[14] For reactions involving charged intermediates, a polar solvent can offer stabilization. In Sₙ2 type reactions, polar aprotic solvents are often preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.
Q4: I'm performing an esterification. What are the key considerations?
For Fischer esterification, using a large excess of the alcohol as the solvent can drive the equilibrium towards the product.[15][16] Azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene is also a common and effective strategy.[16]
Q5: How can I minimize the risk of racemization if my substrate is chiral?
For amide couplings involving chiral amines or carboxylic acids, racemization can be a concern. Using coupling additives like HOBt or OxymaPure can help suppress this side reaction.[5] Running the reaction at lower temperatures is also advisable.
Visualizing the Base and Solvent Selection Logic
Caption: Decision tree for base and solvent selection.
References
- This compound | C7H7NO2 | CID 85318 - PubChem - NIH.[Link]
- Pyridine synthesis - Organic Chemistry Portal.[Link]
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH.[Link]
- 2-Pyridine Acetic Acid HCl - ChemBK.[Link]
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Publishing.[Link]
- Solvent effect on acid–base clustering between acetic acid and pyridine - RSC Publishing.[Link]
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google P
- Pyridine Synthesis: Cliff Notes - Baran Lab.[Link]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central.[Link]
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II.
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions.[Link]
- amide coupling help : r/Chempros - Reddit.[Link]
- Reaction of Pyridine Bases with Carboxylic Acids in Benzene - ResearchG
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchG
- US2758999A - Esterification of pyridine carboxylic acids - Google P
- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - MDPI.[Link]
- Showing metabocard for 2-Pyridylacetic acid (HMDB0060722)
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.[Link]
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - NIH.[Link]
- Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC - NIH.[Link]
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- The pKa Table Is Your Friend - Master Organic Chemistry.[Link]
- Reactions of Pyridine Part 1 II Heterocyclic Chemistry - YouTube.[Link]
- Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange.[Link]
- Amide Synthesis - Fisher Scientific.[Link]
- Hammick reaction - Wikipedia.[Link]
- Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit.[Link]
- Puzzling Pyridine Problem Probed - ChemistryViews.[Link]
- Bordwell pKa Table - Organic Chemistry D
- Ch 8 : Solvent Effects - University of Calgary.[Link]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.[Link]
- About pKa's.[Link]
- Table 7.2 Acidity constants (pKa) for some common acids Formula Name HClO4 Perchloric acid −7 H2SO4 Sulfuric acid.[Link]
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- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of 2-Pyridyl Boron Reagents
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-pyridyl boron reagents. The 2-pyridyl motif is a cornerstone in pharmaceuticals, materials science, and agrochemicals.[1][2][3] However, its incorporation via Suzuki-Miyaura coupling is notoriously challenging due to the instability of the 2-pyridyl-boron bond, which often leads to undesired homocoupling and low yields of the target product.[1][3][4]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to overcome these hurdles. We will delve into the mechanistic underpinnings of the "2-pyridyl problem" and offer actionable solutions to minimize homocoupling and maximize the efficiency of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is 2-pyridyl boronic acid homocoupling, and why is it so prevalent?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the 2-pyridyl boron reagent react with each other to form a 2,2'-bipyridine byproduct. This unwanted reaction consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and introduces a structurally similar impurity that can be challenging to separate during purification.[5]
The prevalence of homocoupling with 2-pyridyl boron reagents stems from two primary factors:
-
Inherent Instability: The 2-pyridyl-boron bond is exceptionally prone to protodeboronation, a process where a proton source (like water or alcohol) cleaves the C-B bond.[2][6] This decomposition pathway is often faster than the desired cross-coupling, especially under basic conditions.[7]
-
Palladium(II)-Mediated Pathway: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), it can directly react with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[5][8][9] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: My reaction is yielding primarily the 2,2'-bipyridine homocoupled product. What is the first thing I should check?
A2: The most immediate and critical factor to address is the presence of oxygen. Oxygen is a known promoter of boronic acid homocoupling.[10] Even trace amounts of dissolved oxygen in your solvents or headspace can significantly contribute to this side reaction.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Standard methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[11]
-
Freeze-Pump-Thaw: This is a more rigorous method involving freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle 3-5 times is highly effective.[9]
-
-
Inert Atmosphere: The reaction itself must be conducted under a strict inert atmosphere (N₂ or Ar). Use Schlenk line techniques or a glovebox to assemble your reaction. Simply purging the flask with an inert gas may not be sufficient to remove all residual oxygen.[12]
Q3: I've rigorously excluded oxygen, but homocoupling is still a major issue. What other reaction parameters should I investigate?
A3: If oxygen exclusion isn't the complete solution, the next step is to examine your choice of reagents and reaction conditions. The delicate balance between the rates of the desired cross-coupling and the undesired homocoupling/decomposition pathways can be influenced by several factors.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount.
-
Palladium Precatalyst: Using a Pd(0) source, like Pd₂(dba)₃ or a pre-formed Pd(0) complex, can be advantageous over Pd(II) sources like Pd(OAc)₂. This minimizes the initial concentration of Pd(II) that can directly mediate homocoupling.[5]
-
Ligands: Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination in the desired catalytic cycle, outcompeting the homocoupling pathway.[5][13] Consider ligands such as:
The following diagram illustrates the decision-making process for catalyst and ligand selection.
Caption: Catalyst and Ligand Selection Workflow.
Choice of Base and Solvent
The basicity and nature of the solvent can significantly impact the stability of the 2-pyridyl boron reagent.
-
Base: While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[14][15] Consider using milder bases like K₃PO₄ or KF instead of stronger bases like Cs₂CO₃ or NaOH.
-
Solvent: Aprotic solvents are generally preferred to minimize protodeboronation. Common choices include dioxane, THF, and toluene.
The following table summarizes the impact of different bases on homocoupling.
| Base | Relative Basicity | Impact on Protodeboronation | Recommendation |
| Cs₂CO₃ | Strong | High | Use with caution |
| K₃PO₄ | Moderate | Moderate | Often a good starting point |
| K₂CO₃ | Moderate | Moderate | Alternative to K₃PO₄ |
| KF | Mild | Low | Good for base-sensitive substrates |
Slow-Release Strategies for Boronic Acids
A highly effective strategy for unstable boronic acids is to generate them in situ at a rate slower than the catalyst turnover. This maintains a low steady-state concentration of the sensitive boronic acid, favoring cross-coupling over decomposition.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly hydrolyze under mild basic conditions to release the corresponding boronic acid.[2][16] This "slow-release" strategy is a powerful tool for mitigating the instability of 2-pyridyl boron reagents.[2]
The following diagram illustrates the concept of the slow-release strategy.
Caption: Slow-Release Strategy with MIDA Boronates.
Q4: Are there any additives that can help suppress homocoupling?
A4: Yes, certain additives have been shown to be beneficial.
-
Copper(I) Salts: The addition of copper(I) salts, such as CuI or CuCl, can facilitate the transmetalation of 2-heterocyclic boronates.[17] The proposed mechanism involves an initial C-B to C-Cu transmetalation, forming a more reactive 2-pyridyl copper species that then transmetalates with the palladium center.[2] This can accelerate the desired cross-coupling relative to homocoupling.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to ensure that the palladium catalyst remains in the active Pd(0) state, minimizing the concentration of Pd(II) available for the direct homocoupling pathway.[8][12]
Q5: I've tried everything, and the yield of my desired product is still low. Are there alternatives to 2-pyridylboronic acids?
A5: Absolutely. If the inherent instability of the 2-pyridylboron reagent proves insurmountable for your specific substrate combination, several alternative organometallic reagents can be employed for the cross-coupling reaction.[18]
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Stille Coupling | Organotin (Stannanes) | Air and moisture stable; excellent functional group tolerance. | High toxicity of organotin reagents and byproducts.[18] |
| Negishi Coupling | Organozinc | High reactivity; mild reaction conditions. | Air and moisture sensitivity of organozinc reagents.[18] |
| Hiyama Coupling | Organosilicon | Low toxicity; readily available starting materials. | Requires activation with a fluoride source. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with Minimized Homocoupling
This protocol is a robust starting point and may require optimization for your specific substrates.
Caption: Experimental Workflow for Minimized Homocoupling.
Mechanistic Insight: The Competing Pathways
Understanding the competition between the desired cross-coupling and the undesired homocoupling is key to troubleshooting.
Caption: Competing Catalytic Cycles.
By implementing the strategies outlined in this guide, you can effectively suppress the homocoupling of 2-pyridyl boron reagents and achieve higher yields and purity in your cross-coupling reactions. Should you require further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (n.d.). Alternative reagents to 2-Fluoropyridine-3-boronic acid for pyridine synthesis.
- Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11168-11191. [Link]
- Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(11), 2667–2672. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
- Nandi, D., et al. (2018). An Active Palladium Colloidal Catalyst for the Selective Oxidative Heterocoupling of (Hetero)Aryl Boronic Acids. Chemistry – An Asian Journal, 13(17), 2489-2498. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695-4698. [Link]
- Semantic Scholar. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ARKAT USA, Inc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
- Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11168-11191. [Link]
- ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids?
- DOI. (n.d.). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
- ResearchGate. (n.d.). Water-Stable 2-Pyridylboron Reagents: Pd-Catalyzed 2-Pyridylation Reaction of Aryl Halides | Request PDF.
- Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
- Deng, J., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–348. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Molecules. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings.
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- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Managing Protodeboronation of 2-Pyridyl Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in cross-coupling chemistry: the protodeboronation of 2-pyridyl boronic acids. My goal is to provide you not just with protocols, but with the underlying chemical principles to empower you to make informed decisions in your own experiments.
Understanding the "Why": The Mechanism of Protodeboronation
Before troubleshooting, it's crucial to understand the root cause of the instability of 2-pyridyl boronic acids. Protodeboronation is a reaction where a proton replaces the boronic acid group, cleaving the C–B bond and resulting in an undesired byproduct (in this case, pyridine).[1][2] This side reaction consumes your starting material, leading to low yields and complicating purification.
While most simple arylboronic acids are susceptible to base-catalyzed protodeboronation, 2-pyridyl boronic acids exhibit a unique and potent decomposition pathway.[1][2] Under neutral pH conditions, the pyridine nitrogen can become protonated while the boronic acid exists as the boronate anion. This forms a reactive zwitterionic intermediate that readily undergoes unimolecular fragmentation.[1][2][3]
Interestingly, and counterintuitively for many chemists, both strongly acidic or strongly basic conditions can suppress this specific pathway by shifting the equilibrium away from the reactive zwitterion.[1]
Caption: pH-dependent speciation and decomposition of 2-pyridyl boronic acid.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions you might ask when encountering problems in the lab.
Q1: My Suzuki coupling reaction with a 2-pyridyl boronic acid has a very low yield, and I've isolated the corresponding unsubstituted pyridine. What's happening and how can I fix it?
A1: This is a classic sign of significant protodeboronation. Your boronic acid is decomposing faster than it's coupling. The primary culprit is likely the reaction conditions creating a favorable environment for the zwitterionic decomposition pathway.
Immediate Actions & Rationale:
-
Change Your Base: Standard bases like Na₂CO₃ or K₂CO₃ can create pH conditions near neutral when they react, accelerating decomposition. Switch to a stronger, non-nucleophilic base like K₃PO₄. This pushes the pH firmly into the basic range, disfavoring the formation of the reactive zwitterion.[1][2]
-
Use an Anhydrous Solvent: While Suzuki reactions are often run in aqueous mixtures, water is the proton source for protodeboronation.[1] Switching to a rigorously dried aprotic solvent like toluene, dioxane, or DMF can significantly slow the decomposition.
-
Lower the Reaction Temperature: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation.[3] If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
Q2: I suspect protodeboronation is happening, but I'm not sure how to confirm it. How can I monitor the reaction?
A2: Monitoring the reaction for the consumption of your starting material and the appearance of both the desired product and the protodeboronated byproduct is key.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot your reaction mixture alongside standards of your starting aryl halide, the 2-pyridyl boronic acid, and the expected protodeboronated pyridine. The pyridine byproduct will typically have a different Rf value.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will allow you to track the disappearance of your starting materials and the appearance of peaks with the correct mass-to-charge ratio (m/z) for your desired product and the pyridine byproduct.
-
¹H NMR Spectroscopy: You can take a small aliquot from your reaction, perform a quick workup, and analyze the crude mixture by NMR. The aromatic region will clearly show the signals for your coupled product versus the simpler pattern of the protodeboronated pyridine.
Q3: I'm trying to purify my 2-pyridyl boronic acid on a silica gel column, but I'm getting very low recovery. Is it degrading?
A3: Yes, it is highly likely that your 2-pyridyl boronic acid is degrading on the silica gel. Silica gel is acidic and has surface-bound water, creating an ideal environment for protodeboronation. In general, 2-pyridyl boronic acids are not stable to standard silica gel chromatography .[4][5]
Alternative Purification/Handling Strategies:
-
Crystallization: If your boronic acid is a solid, crystallization is the preferred method of purification.
-
Use as Crude: If the boronic acid is generated in situ or used directly from a previous step, it's often best to use it without purification, assuming the impurities will not interfere with the subsequent reaction.
-
Switch to a Stable Derivative: The most robust solution is to not use the free boronic acid at all. Instead, use a more stable derivative that can be easily purified and handled.
Preventative Strategies & Best Practices: Using Stable Boronic Acid Surrogates
The most effective strategy to manage protodeboronation is to avoid using the free boronic acid altogether. A "slow-release" approach, using a stable precursor that generates the active boronic acid in situ, is the state-of-the-art solution.[1][6] This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition.[2][6]
| Boron Reagent | Structure Type | Stability to Air/Moisture | Chromatography Stability | Key Advantage |
| Boronic Acid | R-B(OH)₂ | Generally Poor | Unstable on Silica | - |
| Pinacol Ester | R-B(pin) | Moderate | Generally Stable | Common, easy to prepare.[7] |
| Organotrifluoroborate | [R-BF₃]K | Good | Stable | Increased stability, often crystalline.[1][2] |
| MIDA Boronate | R-B(MIDA) | Excellent | Stable on Silica | Crystalline, bench-stable, ideal for slow-release.[2][6][8][9] |
| PDEA Boronate | R-B(PDEA) | Good | Stable | Stabilized by an intramolecular N→B dative bond.[8][10] |
Protocol 1: General Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate
This protocol is a robust starting point for coupling air-stable 2-pyridyl MIDA boronates with challenging aryl chlorides, a reaction often plagued by protodeboronation.[6]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the 2-pyridyl MIDA boronate (1.5 equiv.), potassium phosphate (K₃PO₄, 5.0 equiv.), and copper(II) acetate (Cu(OAc)₂, 0.5 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 5 mol%).
-
Solvent Addition: Add diethanolamine (DEA, 1.0 equiv.) followed by anhydrous dimethylformamide (DMF) to achieve a concentration of 0.125 M.
-
Reaction: Seal the vial under an inert atmosphere (Argon or Nitrogen) and heat the reaction mixture to 100 °C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Troubleshooting workflow for low-yield 2-pyridyl Suzuki reactions.
Frequently Asked Questions (FAQs)
Q: Can the addition of copper salts help stabilize 2-pyridyl boronic acids? A: Yes, the addition of copper salts, such as Cu(OAc)₂ or Cu(I) salts, can be beneficial.[8] The proposed role is a rapid C-B to C-Cu transmetalation, forming a more stable 2-pyridyl copper intermediate which then transmetalates with the palladium catalyst.[6][11] This effectively intercepts the boronic acid before it can decompose.
Q: Are 3-pyridyl and 4-pyridyl boronic acids as unstable as the 2-pyridyl isomer? A: No. They are significantly more stable. The unique instability of the 2-pyridyl isomer is due to the proximity of the basic nitrogen to the boronic acid group, which allows for the formation of the reactive zwitterionic intermediate. 3- and 4-pyridyl boronic acids do not have this same intramolecular arrangement and are much less prone to rapid protodeboronation under neutral conditions.[3][11]
Q: I have to store my 2-pyridyl boronic acid. What are the best conditions? A: If you must store it, do so as a dry solid in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen) and protected from light. However, long-term storage is not recommended. For any application requiring benchtop stability, converting it to a MIDA boronate is the best practice.[5][6][9]
References
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
- Protodeboronation. Wikipedia.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate.
- Alonso, F., Botella, L., Nájera, C., & Pacheco, M. C. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 69(26), 9225–9232.
- Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). ResearchGate.
- Bastick, K. A. C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11091.
- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2647-2653.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(18), 6489-6491.
- Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pyridine Removal from 2-Pyridineacetic Acid Reaction Mixtures
Welcome to the technical support guide for the effective removal of pyridine catalyst from reaction mixtures containing 2-pyridineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested solutions to common purification challenges. We will explore the chemical principles behind various separation techniques and offer detailed, step-by-step protocols to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing pyridine from a reaction mixture containing this compound?
The most common and effective methods leverage the basicity of pyridine to convert it into a more easily separable form. These techniques include:
-
Acid-Base Extraction: This involves washing the organic reaction mixture with a dilute aqueous acid. The acid protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[1][2][3]
-
Azeotropic Removal: Pyridine forms azeotropes (mixtures with a constant boiling point) with certain solvents like water, toluene, or heptane.[1][4][5][6][7] Co-evaporation with one of these solvents under reduced pressure can effectively remove pyridine.[1]
-
Copper (II) Sulfate Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper (II) sulfate is a mild alternative. Pyridine forms a water-soluble complex with copper sulfate, which can then be removed in the aqueous layer.[1][3][8]
-
Chromatography: If other methods are unsuccessful or if very high purity is required, column chromatography can be used to separate this compound from residual pyridine.[1][9][10]
Q2: My this compound derivative is sensitive to acid. What is the best way to remove the pyridine catalyst?
For acid-sensitive compounds, an acidic wash should be avoided. The recommended methods are:
-
Copper (II) Sulfate Wash: This is a gentle method that avoids acidic conditions.[1][3] The reaction mixture is washed with an aqueous solution of copper (II) sulfate, which complexes with pyridine and draws it into the aqueous phase.[1][3][8]
-
Azeotropic Removal: Using a rotary evaporator to remove pyridine with a co-solvent like toluene is another effective and non-acidic option.[1]
Q3: How can I be certain that all the pyridine has been removed from my sample?
Several analytical techniques can be used to confirm the absence of pyridine:
-
Thin-Layer Chromatography (TLC): Residual pyridine can often be visualized as a tailing spot on a TLC plate.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective for detecting the characteristic aromatic signals of any remaining pyridine.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound and to confirm the absence of pyridine.[9][12][13]
Q4: Why is it difficult to remove pyridine by simple evaporation?
Pyridine has a relatively high boiling point (115.2 °C) and is miscible with a wide range of organic solvents and water.[14][15] This makes its complete removal by simple evaporation from a reaction mixture challenging. Additionally, pyridine can form a minimum boiling azeotrope with water, making its separation by simple distillation difficult.[7][16]
Understanding the Chemistry: The "Why" Behind the "How"
The successful separation of pyridine from this compound hinges on understanding the distinct acid-base properties of these two compounds. Pyridine is a weak base, while this compound is an amphoteric compound, meaning it has both acidic (the carboxylic acid group) and basic (the pyridine ring nitrogen) properties. This difference in chemical nature is the key to their separation.
Key Physicochemical Properties
| Compound | pKa (Conjugate Acid) | Boiling Point (°C) | Solubility in Water |
| Pyridine | 5.23[15] | 115.2[14][15] | Miscible[14][15] |
| This compound | ~5 (estimated for pyridine ring), ~3-4 (estimated for carboxylic acid) | Decomposes at 135[17] | Soluble[17] |
Note: The pKa of the pyridinium ion is often cited for pyridine.[15][18] The pKa values for this compound are estimates based on related structures.
The core principle of acid-base extraction is to manipulate the pH of the aqueous phase to selectively ionize the pyridine. By washing the organic reaction mixture with a dilute acid (e.g., 1M HCl), the pyridine is protonated to form the water-soluble pyridinium cation. In contrast, under these acidic conditions, the this compound will also be protonated at the pyridine nitrogen, but the overall molecule may still have significant organic solubility depending on the reaction solvent. This allows for the selective removal of the pyridine into the aqueous layer.
Troubleshooting Guides and Detailed Protocols
Method 1: Dilute Acid Wash (for Acid-Stable Compounds)
This is the most common and generally most effective method for removing pyridine.
Step-by-Step Protocol:
-
Dissolution: Ensure your crude reaction mixture containing this compound and pyridine is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The lower aqueous layer will contain the pyridinium hydrochloride salt.[1]
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of the pyridine.[1]
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your purified product.
Troubleshooting:
-
Problem: Emulsion formation during extraction.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
-
-
Problem: Product seems to be lost into the aqueous layer.
-
Solution: Your this compound derivative might have some water solubility, especially in its protonated form. Minimize the number of acid washes or use a milder acid like 5-10% aqueous citric acid.[1]
-
Method 2: Copper (II) Sulfate Wash (for Acid-Sensitive Compounds)
This method is ideal when your target molecule contains acid-labile functional groups.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Copper Sulfate Wash: Add an equal volume of a saturated aqueous solution of copper (II) sulfate (CuSO₄).
-
Extraction: Shake the funnel. You should observe the aqueous layer turning a deep blue or violet color as the copper-pyridine complex forms.[3]
-
Separation and Draining: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the CuSO₄ wash until the aqueous layer no longer shows the characteristic deep blue color of the complex.[8]
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash and Drying: Follow with a brine wash and dry the organic layer as described in Method 1.
-
Concentration: Concentrate the organic solution to yield the purified product.
Troubleshooting:
-
Problem: The deep blue color persists even after several washes.
-
Solution: This indicates a large amount of pyridine is present. You may need to perform more washes or consider a preliminary azeotropic removal step to reduce the bulk of the pyridine before the copper sulfate wash.
-
Method 3: Azeotropic Removal
This technique is useful for removing larger quantities of pyridine or as a final clean-up step.
Step-by-Step Protocol:
-
Initial Concentration: If pyridine was used as the reaction solvent, first remove the bulk of it by distillation under reduced pressure.[19][20]
-
Co-solvent Addition: To the crude residue, add a co-solvent such as toluene or heptane.[1]
-
Co-evaporation: Evaporate the mixture under reduced pressure using a rotary evaporator. The pyridine will be removed along with the co-solvent as an azeotrope.
-
Repeat: This process may need to be repeated multiple times for complete removal.[1]
Troubleshooting:
-
Problem: Traces of pyridine still remain after several co-evaporations.
-
Solution: For final traces, connecting the flask to a high vacuum line overnight can be effective.[1] Alternatively, follow up with a dilute acid or copper sulfate wash.
-
Method 4: Recrystallization
If the this compound derivative is a solid, recrystallization can be a powerful purification technique.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[21] Water, ethanol, or acetonitrile could be suitable candidates depending on the specific derivative.[22]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid just dissolves.[23]
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[23]
-
Isolation: Collect the purified crystals by vacuum filtration.[23]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting:
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute. Try evaporating some of the solvent and cooling again. "Seeding" the solution with a pure crystal of the compound can also induce crystallization.[23]
-
-
Problem: The product oils out instead of crystallizing.
-
Solution: This often happens when the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a different solvent system.
-
Visualizing the Workflow
Decision Tree for Pyridine Removal
Caption: Decision tree for selecting a pyridine removal method.
Acid-Base Extraction Workflow
Caption: Workflow for pyridine removal by acid-base extraction.
References
- Chen, Y.-W., & Lin, W.-J. (n.d.). Design and control of heterogeneous azeotropic column system for the separation of pyridine and water.
- Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). (n.d.). DWSIM.
- Chen, Y.-W., & Lin, W.-J. (2005). Design and Control of a Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research, 44(19), 7438–7451. [Link]
- Berg, L., & Ratanapupech, P. (1992). U.S. Patent No. 5,100,514. Washington, DC: U.S. Patent and Trademark Office.
- Schulze, R. A., & Chapman, D. D. (1974). U.S. Patent No. 3,804,722. Washington, DC: U.S. Patent and Trademark Office.
- BenchChem. (2025). How to remove pyridine from a reaction mixture. BenchChem Technical Support.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate.
- How to remove pyridine from your reaction crude? (2022, August 8). [Video]. YouTube.
- Prakash, T., & G, V. (2010). U.S. Patent Application No. 12/527,906.
- Iwanami, S., et al. (1987). 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. European Patent Office.
- removal of pyridine. (2010, January 13). Sciencemadness Discussion Board.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column.
- Prakash, T., & G, V. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. World Intellectual Property Organization.
- How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? (2017, October 27). Chemistry Stack Exchange.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- What is best method to remove pyridine from a reaction mixture? (n.d.). ECHEMI.
- ChemBK. (2024, April 9). 2-Pyridine Acetic Acid HCl.
- chemeurope.com. (n.d.). Pyridine.
- Ferreira, O., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. [Link]
- Why pyridine is acidic? (2022, June 27). Reddit.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Wikipedia. (n.d.). Pyridine.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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- 2. researchgate.net [researchgate.net]
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- 5. dwsim.fossee.in [dwsim.fossee.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
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- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 10. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
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addressing solubility issues of 2-Pyridineacetic acid in ligation buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing challenges with 2-Pyridineacetic acid in ligation and bioconjugation reactions. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice, scientifically-grounded explanations, and practical protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding this compound to my ligation buffer. What is the primary cause of this solubility issue?
A1: The solubility of this compound is highly dependent on the pH of the solution due to its two ionizable groups: a carboxylic acid and a pyridine ring. At a typical ligation buffer pH of 7.5–7.8, the carboxylic acid group (pKa ≈ 3.35) is deprotonated (negatively charged), and the pyridine ring (pyridinium pKa ≈ 5.25) is neutral, resulting in a net negative charge on the molecule.[1] While the hydrochloride salt form is soluble in water, its solubility can decrease in buffered solutions due to common ion effects and interactions with other buffer components.[2][3]
The precipitation you are observing is likely due to the concentration of this compound exceeding its solubility limit in your specific ligation buffer formulation.
Q2: How can I increase the solubility of this compound in my ligation buffer without compromising my experiment?
A2: There are several strategies to enhance the solubility of this compound. The optimal approach will depend on the specific requirements of your ligation reaction.
-
pH Adjustment: While standard ligation buffers have a pH of 7.5-7.8 for optimal enzyme activity, slight modifications can be explored if your specific application (e.g., chemical ligation) does not involve an enzyme.[4] Lowering the pH towards the pKa of the pyridine ring (around 5.25) would protonate it, increasing the overall positive charge and potentially improving solubility. However, this is generally not recommended for enzymatic ligations.
-
Use of Co-solvents: Organic co-solvents can be effective in solubilizing compounds like this compound. Dimethyl sulfoxide (DMSO) is a common choice. For T4 RNA Ligase, the addition of DMSO up to 10% (v/v) can help resolve RNA secondary structures that may inhibit ligation.[5] Some studies on DNA origami have shown that DMSO-assisted enzymatic ligation can achieve over 90% efficiency.[6] However, high concentrations of DMSO can be inhibitory to some ligases.[7][8]
-
Fresh Buffer Preparation: Components of ligation buffers, such as ATP and DTT, can degrade over time, which may affect the overall reaction environment. Always use freshly prepared buffer for critical experiments.
Q3: What is the likely role of this compound in my "ligation" reaction? It's not a standard nucleic acid substrate.
A3: You are correct. This compound is not a substrate for enzymatic DNA or RNA ligases. Its presence in your protocol strongly suggests you are performing a chemical ligation or bioconjugation reaction. In these contexts, pyridine-containing molecules can act as catalysts or auxiliaries. For instance, in native chemical ligation (NCL), pyridine-containing auxiliaries have been shown to accelerate the reaction at challenging amino acid junctions.[9] It is crucial to distinguish between enzymatic and chemical ligation, as the reaction conditions and troubleshooting steps are fundamentally different.
Troubleshooting Guide: Solubility and Reaction Efficiency
This section provides a systematic approach to resolving common issues encountered when using this compound in ligation buffers.
Problem 1: Precipitate formation upon addition of this compound.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Concentration Exceeds Solubility Limit | Prepare a more concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO) and add a smaller volume to the final reaction. | This minimizes the local concentration of the compound upon addition, allowing for better dispersion and dissolution in the buffer. |
| Incompatible Buffer Components | If possible, test the solubility of this compound in simpler buffer systems (e.g., Tris-HCl alone) to identify potential interactions. | High concentrations of salts or other additives in a complex buffer can reduce the solubility of other components through the common ion effect or other interactions. |
| Incorrect pH of the Ligation Buffer | Verify the pH of your ligation buffer. Standard T4 DNA/RNA ligase buffers should be around pH 7.5-7.8.[4] | The charge state and therefore solubility of this compound is pH-dependent. At pH values far from its pKa's, its solubility may decrease. |
Problem 2: Low or no ligation efficiency in the presence of this compound.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Enzyme Inhibition by this compound or Co-solvent | Perform a control reaction without this compound to confirm ligase activity. If using a co-solvent like DMSO, run a titration to find the optimal concentration that balances solubility and enzyme activity. | While some ligases tolerate low percentages of organic solvents, higher concentrations can denature the enzyme and inhibit its function.[7][8] |
| Inappropriate Reaction Type for this compound | Confirm whether your protocol is for an enzymatic ligation or a chemical ligation. | This compound is not a substrate for T4 DNA or RNA ligase and would not be expected to participate in a standard enzymatic nucleic acid ligation reaction.[10][11] It is more likely intended for a chemical conjugation reaction.[9] |
| Degraded Ligation Buffer Components | Prepare fresh ligation buffer, paying close attention to the quality of ATP and DTT. | ATP is essential for the ligase's catalytic activity, and DTT maintains the enzyme in a reduced, active state. Both can degrade with freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound hydrochloride.
-
To prepare an aqueous stock, dissolve in nuclease-free water to a final concentration of 100 mM. Gentle warming may be required.
-
To prepare a DMSO stock, dissolve in high-quality, anhydrous DMSO to a final concentration of 1 M.
-
Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Titration of DMSO as a Co-solvent in an Enzymatic Ligation Reaction
-
Set up a series of ligation reactions with your standard vector and insert DNA.
-
To each reaction, add increasing final concentrations of DMSO (e.g., 0%, 2.5%, 5%, 7.5%, 10%, 15%, 20%).
-
Add your dissolved this compound to each reaction at the desired final concentration.
-
Add T4 DNA Ligase and incubate according to your standard protocol.
-
Analyze the ligation products by agarose gel electrophoresis to determine the optimal DMSO concentration.
Visualizing the Concepts
Understanding the pH-Dependent Charge of this compound
The ionization state of this compound changes with pH. This diagram illustrates the dominant species in different pH ranges relative to a typical ligation buffer pH.
Caption: pH-dependent forms of this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and solve solubility problems with this compound in your ligation reactions.
Caption: Troubleshooting workflow for solubility.
References
- Avdeef, A. (2015).
- Study.com. (n.d.). Zwitterion | Definition, Structure & Properties.
- Study.com. (n.d.). Video: Zwitterion | Definition, Structure & Properties.
- Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Sun, H., et al. (2014). Effects of additives on efficiency and specificity of ligase detection reaction. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi, 30(1), 89-92.
- Khan Academy. (n.d.). Isoelectric point and zwitterions.
- BYJU'S. (2022, August 18). Zwitterion Definition.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- Vollmer, J., et al. (2018). Optimization of the experimental parameters of the ligase cycling reaction. Nucleic Acids Research, 46(14), e83.
- Save My Exams. (2025, December 9). Henderson Hasselbalch Equation. AP Chemistry Study Guide.
- BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
- Zhang, H., et al. (2013). The Effect of Dimethyl Sulfoxide on Supercoiled DNA Relaxation Catalyzed by Type I Topoisomerases. International Journal of Molecular Sciences, 14(4), 8397–8411.
- Ho, C. K., & Shuman, S. (2004). RNA Substrate Specificity and Structure-guided Mutational Analysis of Bacteriophage T4 RNA Ligase 2. Journal of Biological Chemistry, 279(30), 31337-31347.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ho, C. K., & Shuman, S. (2004). RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2. Journal of Biological Chemistry, 279(30), 31337-31347.
- Tanaka, Y., et al. (2019). RNA ligation of very small pseudo nick structures by T4 RNA ligase 2, leading to efficient production of versatile RNA rings.
- Petch, D., & Shuman, S. (2010). Structure-guided mutational analysis of T4 RNA ligase 1. RNA, 16(10), 1949–1962.
- Krishnamurthy, K., et al. (2024).
- Human Metabolome Database. (2013, July 4). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722).
- ChemBK. (2024, April 9). 2-Pyridine Acetic Acid HCl.
- Kestemont, D., et al. (2018). XNA ligation using T4 DNA ligase in crowding conditions.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- van der Zouwen, M., et al. (2023).
- Western, L. M., & Rose, S. J. (1991). A novel DNA joining activity catalyzed by T4 DNA ligase. Nucleic Acids Research, 19(4), 809–813.
- de la Torre, B. G., & Albericio, F. (2019). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 24(21), 3847.
- Li, J., et al. (2016). A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. Science China Chemistry, 59(1), 76-80.
- Inspiralis. (n.d.). T4 DNA Ligase Assay Protocols.
- Li, Y., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances, 10(29), eado9413.
- Mende, F., et al. (2022). Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Chemistry, 28(41), e202200925.
Sources
- 1. library.gwu.edu [library.gwu.edu]
- 2. chembk.com [chembk.com]
- 3. 2-Pyridylacetic acid hydrochloride CAS#: 16179-97-8 [m.chemicalbook.com]
- 4. promega.com [promega.com]
- 5. neb.com [neb.com]
- 6. Near Quantitative Ligation Results in Resistance of DNA Origami Against Nuclease and Cell Lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the experimental parameters of the ligase cycling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Dimethyl Sulfoxide on Supercoiled DNA Relaxation Catalyzed by Type I Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel DNA joining activity catalyzed by T4 DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurity formation during storage of 2-Pyridineacetic acid
Technical Support Center: 2-Pyridineacetic Acid Stability
Welcome to the technical support center for this compound (2-PAA). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of 2-PAA during storage. By understanding its stability profile and potential degradation pathways, you can minimize impurity formation and ensure the reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation.[1] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
Q2: What is the primary degradation pathway for this compound during storage?
A2: The most significant degradation pathway for this compound is decarboxylation, especially when exposed to heat, light, or certain metal ions.[3][4] This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in the formation of 2-picoline (2-methylpyridine) as the primary impurity. Studies show that 2- and 4-pyridylacetic acids are particularly prone to ready decarboxylation, necessitating careful selection of experimental and storage conditions.[3][5]
Q3: My this compound powder has developed a yellowish or brownish tint. Is it still usable?
A3: A color change from its typical white to off-white appearance is a strong indicator of degradation.[1] This discoloration is often due to the formation of small quantities of chromophoric (color-bearing) impurities from oxidative processes or other complex reactions. While the material may still be predominantly 2-PAA, its purity is compromised. It is highly recommended to perform an analytical purity check (e.g., by HPLC) before use. For critical applications, using a fresh, uncolored lot is the safest approach.
Q4: Can I store this compound in a solution? What are the best practices?
A4: Storing 2-PAA in solution is generally not recommended for long periods due to increased molecular mobility, which facilitates degradation reactions like decarboxylation. If short-term storage in solution is necessary:
-
Use a high-purity, degassed solvent.
-
Store at a low temperature (2-8°C) to slow down reaction kinetics.
-
Protect from light by using amber vials or wrapping the container in foil.
-
Prepare solutions fresh whenever possible for the most reliable results.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to 2-PAA instability.
Issue 1: Inconsistent Results in Biological or Chemical Assays
-
Symptom: You observe poor reproducibility, lower-than-expected potency, or unexpected side reactions in your experiments using 2-PAA.
-
Possible Cause: Degradation of the 2-PAA starting material. The primary degradant, 2-picoline, lacks the carboxylic acid functional group, rendering it inactive in reactions where this group is essential (e.g., amide bond formation, esterification).
-
Troubleshooting Steps:
-
Visual Inspection: Check the solid material for any color change or clumping (a sign of moisture uptake).
-
Analytical Verification: Analyze the suspect 2-PAA lot using a validated purity method, such as HPLC-UV, alongside a fresh, trusted reference standard. Look for the appearance of new peaks or a decrease in the main peak area.
-
Storage History Review: Check the storage records. Was the container properly sealed? Was it exposed to elevated temperatures or light?
-
Action: If impurity is confirmed, discard the degraded material and procure a fresh lot. Implement the recommended storage conditions outlined in the table below to prevent recurrence.
-
Issue 2: An Unexpected Peak Appears in HPLC Analysis
-
Symptom: During routine analysis of your 2-PAA or a reaction mixture containing it, you detect a new, unidentified peak that was not present in earlier batches.
-
Possible Cause: This is likely a storage-related impurity. Given the known instability, the peak could correspond to 2-picoline or an oxidation byproduct.
-
Troubleshooting Steps:
-
Retention Time Comparison: If you have a standard for 2-picoline, inject it to see if the retention times match.
-
LC-MS Analysis: For definitive identification, analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound has a molecular weight of 137.14 g/mol .[6] The decarboxylation product, 2-picoline, has a molecular weight of 93.13 g/mol . Look for the corresponding mass-to-charge ratio (m/z) for the impurity peak.
-
Workflow: The following diagram illustrates a logical workflow for troubleshooting this issue.
-
Caption: Troubleshooting workflow for an unknown HPLC peak.
Part 3: Key Degradation Pathway & Data
Understanding the chemical transformations that this compound can undergo is crucial for preventing them.
Primary Degradation: Thermal/Photolytic Decarboxylation
The carboxylic acid group attached to a methylene bridge adjacent to the pyridine ring is susceptible to elimination, particularly under energy input from heat or light.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for 2-Pyridineacetic Acid GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization, a critical step for achieving robust and reproducible results. As a polar, non-volatile compound, this compound requires chemical modification to become amenable to GC analysis. This process, known as derivatization, increases volatility and thermal stability, leading to improved peak shape and sensitivity.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Derivatization Issues
This section addresses the most common problems encountered during the derivatization of this compound, presented in a practical question-and-answer format.
Q1: Why is my derivatized this compound peak small and exhibiting significant tailing?
This is a classic symptom of incomplete derivatization.[4] The polar carboxylic acid group of any remaining underivatized this compound interacts strongly with active sites (e.g., exposed silanol groups) in the GC inlet and column, causing poor peak shape and reduced response.[5][6]
dot
Caption: Troubleshooting flowchart for incomplete derivatization.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Presence of Water | Derivatization reagents, especially silylating agents like MSTFA and BSTFA, are highly sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing the reaction with your analyte.[4][7] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Lyophilize or evaporate the sample to complete dryness under nitrogen before adding reagents.[8] |
| Insufficient Reagent | The derivatization reaction is stoichiometric. An insufficient amount of reagent will leave a portion of the this compound underivatized, particularly in concentrated samples.[4] | Increase the molar excess of the derivatization reagent. A common starting point is a 2:1 molar ratio of reagent to active hydrogens.[9] For complex matrices, a higher excess may be required. |
| Suboptimal Reaction Conditions | Derivatization reactions require specific time and temperature to proceed to completion. Insufficient heat or time can result in a low yield of the desired derivative.[4][9] | Optimize the reaction temperature and time. For silylation with MSTFA, heating at 60-80°C for 30-60 minutes is a typical starting point.[10] Analyze aliquots at different time points to determine when the reaction is complete.[11] |
| Degraded Reagent | Over time, or with repeated exposure to atmospheric moisture, derivatization reagents can degrade and lose their reactivity. | Use a fresh vial of derivatization reagent, preferably from a sealed ampoule. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature. |
Q2: My results are not reproducible. Why are the peak areas for my derivatized standards and samples inconsistent?
Poor reproducibility is a common challenge that can undermine quantitative analysis. The issue can stem from the derivatization step itself or from the GC system.[12]
Potential Causes & Solutions:
-
Inconsistent Reaction Conditions: Minor variations in temperature, time, or reagent volumes between samples and standards can lead to different derivatization efficiencies.
-
Solution: Prepare standards and samples simultaneously using the same batch of reagents. Use a heating block or thermomixer for precise temperature control.[13] Employ an autosampler for consistent injection volumes.
-
-
Derivative Instability: Some derivatives can be sensitive to moisture and may degrade over time. Silyl derivatives, for instance, can be less stable than their alkylated counterparts.[11][14]
-
Solution: Analyze samples as soon as possible after derivatization is complete.[7] If storage is necessary, cap vials tightly and store at a low temperature (e.g., 4°C) under an inert atmosphere.
-
-
GC System Variability: Issues such as leaks in the injection port, a contaminated inlet liner, or inconsistent carrier gas flow can all contribute to poor reproducibility.[12]
Q3: I'm seeing multiple or unexpected peaks in my chromatogram. What is their origin?
The appearance of extraneous peaks can be due to reagent by-products, side reactions, or contamination.
Potential Causes & Solutions:
-
Reagent By-products: The derivatization reaction itself produces by-products. For example, MSTFA yields N-methyltrifluoroacetamide, which is volatile and will appear in the chromatogram.[16][17]
-
Side Reactions: The pyridine ring in this compound contains a basic nitrogen atom. Under harsh conditions or with certain reagents, side reactions can occur. For instance, some silylation reagents might interact with other functional groups if present.
-
Solution: Optimize reaction conditions to be as mild as possible (lowest effective temperature and shortest time). If side reactions persist, consider a different derivatization strategy (e.g., switching from silylation to esterification).
-
-
Contamination: Ghost peaks can arise from contaminated solvents, "dirty" glassware, or carryover from a previous injection.
-
Solution: Use high-purity, GC-grade solvents. Ensure all glassware is meticulously cleaned and rinsed with solvent before use. Run solvent blanks between samples to check for carryover from the syringe or inlet.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for this compound GC analysis?
This compound possesses a carboxylic acid functional group, making it a polar and high-boiling point compound. Direct injection into a GC system would result in very broad, tailing peaks, or the compound may not elute from the column at all. Derivatization replaces the active hydrogen on the carboxylic acid group with a non-polar group (e.g., a trimethylsilyl or methyl group), which accomplishes three key goals:
-
Increases Volatility: The derivative has a much lower boiling point, allowing it to vaporize in the GC inlet and travel through the column.[1][8]
-
Reduces Polarity: The non-polar derivative does not interact strongly with the GC column's stationary phase, resulting in sharp, symmetrical peaks.[8][18]
-
Improves Thermal Stability: The resulting ester or silyl ester is more stable at the high temperatures used in the GC oven and inlet.[1]
Q2: What are the primary derivatization methods for this compound?
The two most common and effective strategies for carboxylic acids are silylation and esterification (a form of alkylation).[19]
-
Silylation: This method replaces the acidic proton with a trimethylsilyl (TMS) group. The most common reagents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16][20] MSTFA is often preferred as its by-products are highly volatile and less likely to interfere with the chromatogram.[16][17]
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester. A common and effective reagent is Boron Trifluoride-Methanol (BF3-Methanol).[21][22] Other options include methanolic HCl.[18]
Q3: How do I choose between Silylation and Esterification?
The choice depends on your specific application, sample matrix, and available instrumentation.
| Factor | Silylation (e.g., MSTFA) | Esterification (e.g., BF3-Methanol) |
| Reaction Speed | Very fast; often complete in under an hour at moderate temperatures.[17] | Can be slower; may require heating for 30-60 minutes.[22] |
| Reactivity | Highly reactive towards many functional groups with active hydrogens (alcohols, amines, thiols), which can be an advantage or disadvantage depending on the sample matrix.[16][20] | More specific to carboxylic acids.[18] |
| By-products | By-products are volatile and typically elute early.[17] | Requires a work-up step (liquid-liquid extraction) to remove the reagent and catalyst before injection.[21] |
| Sensitivity to Water | Extremely sensitive to moisture; requires strictly anhydrous conditions.[4][7] | Also sensitive to water, but can sometimes be more forgiving than silylation.[2] |
| Derivative Stability | TMS-esters can be sensitive to hydrolysis and may not be suitable for long-term storage.[14] | Methyl esters are generally very stable.[18] |
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
dot
Caption: General workflow for MSTFA silylation.
Materials:
-
Dried this compound sample or standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade
-
Anhydrous Pyridine or other suitable solvent (e.g., Acetonitrile)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or thermomixer
-
GC vials with inserts
Procedure:
-
Place the accurately weighed, dried sample (typically 0.1-1 mg) into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of dry nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.[13] Pyridine can act as a catalyst and acid scavenger, helping to drive the reaction forward.[7]
-
Add 100 µL of MSTFA to the vial. A 1:1 ratio of solvent to reagent is a good starting point.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 60°C for 30 minutes to facilitate the reaction.[23]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for analysis. Transfer the derivatized solution to a GC vial for injection.
Protocol 2: Esterification of this compound using BF3-Methanol
This protocol describes the formation of the methyl ester of this compound.
Materials:
-
Dried this compound sample or standard
-
BF3-Methanol solution (e.g., 14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution or purified water
-
Screw-capped glass tubes
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Place the dried sample (1-10 mg) into a screw-capped glass tube.
-
Add 1-2 mL of 14% BF3-Methanol solution to the tube.[21]
-
Cap the tube tightly and heat at 60-70°C for 30 minutes.[22][24] Safety Note: BF3-Methanol is corrosive and toxic. Perform this step in a fume hood.
-
Cool the tube to room temperature.
-
Add 1 mL of purified water or saturated NaCl solution and 1-2 mL of hexane to the tube.[21]
-
Vortex the tube vigorously for 1 minute to extract the newly formed methyl ester into the upper hexane layer.
-
Allow the layers to separate. Centrifugation can aid this process.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis. The sample is now ready for injection.
References
- Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- Vautour, I., et al. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 26(11), 3345.
- Djatmika, & Ding, M. J. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry, 5(2), 55-62.
- Causes and Solutions of Gas Chromatography Peak Tailing(Ⅲ). (2023). Aijiren Lab Analytical Testing.
- Djatmika, & Ding, M. J. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate.
- ece. (2008). Derivitization Preparation. Chromatography Forum.
- Meier-Augenstein, W. (2019). Protocol for extraction and derivitization of fatty acid for GC analyis? ResearchGate.
- Rahman, N. A., et al. (2014). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. ResearchGate.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Sauvé-St-Pierre, J. (2020). The Evaluation of Different Derivatization Methods for the Analysis of Fatty Acids by Gas Chromatography. Bandersnatch.
- Chemistry For Everyone. (2024). What Causes Tailing In Gas Chromatography? YouTube.
- Djatmika, & Ding, M. J. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate.
- Mol, A., et al. (2015). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 7(14), 5844-5852.
- The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA). (n.d.). ResearchGate.
- Derivatization reagents for GC, silylation, MSTFA. (n.d.). CSQ Analytics.
- Golmakani, M.-T., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry.
- Laskin, A., et al. (2012). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. International Journal of Mass Spectrometry, 325-327, 83-92.
- Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112.
- GC Derivatization. (n.d.). University of Arizona.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Mahadevan, I. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.
- Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 139-148.
- Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. (2024). ALWSCI Technologies.
- Page, S. W. (1983). Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester. Journal of AOAC INTERNATIONAL, 66(5), 1173-1178.
- Masakapalli, S. K. (2016). Does anyone know the detail of silylation method using MSTFA and pyridine? ResearchGate.
Sources
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- 2. bandersnatch.ca [bandersnatch.ca]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
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- 8. youtube.com [youtube.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
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- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. csqanalytics.com [csqanalytics.com]
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- 24. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 2-Pyridineacetic Acid
Welcome to the technical support center for the LC-MS/MS analysis of 2-Pyridineacetic acid (2-PAA). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet challenging issue of matrix effects. As the primary, inactive metabolite of betahistine, accurate quantification of 2-PAA is crucial for pharmacokinetic and drug metabolism studies.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to ensure the integrity and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 2-PAA analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[5][6][7] In LC-MS/MS analysis, particularly with electrospray ionization (ESI), these interferences can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[5][8][9] Given that 2-PAA is often measured in complex biological matrices like plasma or urine, endogenous compounds such as phospholipids, salts, and proteins can significantly impact the reliability of the results.[10][11][12]
Q2: I'm observing poor reproducibility and accuracy in my 2-PAA quantification. Could this be a matrix effect?
A: Yes, inconsistent accuracy and precision are hallmark signs of unmanaged matrix effects.[5][13] If you observe significant variability in your quality control (QC) samples, especially between different lots of biological matrix, it is highly probable that matrix components are interfering with your analyte's ionization.[14] This interference can vary from sample to sample, leading to the erratic results you are experiencing.[15]
Q3: What is the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects. Ion suppression is a decrease in the analyte's signal intensity caused by co-eluting compounds that compete for ionization or alter the physical properties of the ESI droplets.[8][12][16] This is the more common phenomenon. Ion enhancement , an increase in the analyte's signal, can occur when co-eluting compounds improve the ionization efficiency of the analyte, for instance, by altering the droplet surface tension.[5][8] Both phenomena compromise data accuracy.
Q4: How can I quickly assess if my 2-PAA analysis is suffering from matrix effects?
A: A straightforward method is the post-extraction spike analysis .[10][17] This involves comparing the peak area of 2-PAA in a neat solution to the peak area of 2-PAA spiked into an extracted blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. For a more detailed, qualitative assessment across the entire chromatogram, a post-column infusion experiment is highly recommended.[5][13][18][19]
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to systematically identify, quantify, and mitigate matrix effects in your 2-PAA LC-MS/MS workflow.
Guide 1: Identifying and Quantifying Matrix Effects
A thorough investigation is the first step to resolving matrix-related issues. Two primary methods are employed for this purpose.
Method 1: Post-Column Infusion for Qualitative Assessment
This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[18][19][20]
Causality: By continuously infusing a standard solution of 2-PAA post-column, a stable baseline signal is established. When a blank, extracted matrix sample is injected, any deviation in this baseline indicates that eluting matrix components are affecting the ionization of 2-PAA.[5][21]
-
System Setup:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that yields a stable and moderate signal.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the 2-PAA standard solution and allow the MS signal to stabilize.
-
Inject a prepared blank matrix sample (e.g., extracted plasma without the analyte).
-
Monitor the signal of the infused 2-PAA throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline signal indicates a region of ion suppression .
-
A rise in the baseline signal indicates a region of ion enhancement .
-
A stable, flat baseline suggests the absence of significant matrix effects at that retention time.
-
Caption: Workflow for Post-Column Infusion Experiment.
Method 2: Post-Extraction Spike for Quantitative Assessment
This method allows for the calculation of a "Matrix Factor" (MF), providing a quantitative measure of the matrix effect.[11]
Causality: By comparing the analyte response in the presence and absence of the matrix, the extent of signal suppression or enhancement can be numerically determined. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[11]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 2-PAA and its internal standard (IS) into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank biological matrix. Spike 2-PAA and IS into the final, extracted sample.
-
Set C (Pre-Spike Matrix): Spike 2-PAA and IS into the blank biological matrix before the extraction process.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE) % = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
-
-
Interpretation of Matrix Factor:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
According to regulatory guidelines, the matrix effect should be evaluated in at least 6 different lots of matrix.[14]
-
| Matrix Factor (MF) | Interpretation | Impact on 2-PAA Quantification |
| 0.95 - 1.05 | Negligible Matrix Effect | High confidence in accuracy |
| 0.75 - 0.95 or 1.05 - 1.25 | Minor Matrix Effect | Acceptable with a good IS |
| < 0.75 or > 1.25 | Significant Matrix Effect | Requires mitigation strategies |
Guide 2: Strategies for Mitigating Matrix Effects
Once identified, matrix effects can be addressed through a combination of strategies targeting sample preparation, chromatography, and data normalization.
Strategy 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.[10][16]
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing highly polar interferences like salts and some phospholipids. For 2-PAA, which is a polar compound, careful selection of the organic solvent and pH adjustment of the aqueous phase are critical to ensure good recovery.[10][22] A double LLE, first with a non-polar solvent to remove lipids, followed by extraction of 2-PAA with a more polar immiscible solvent, can be highly effective.[10]
-
Solid-Phase Extraction (SPE): SPE is generally the most powerful technique for producing clean extracts.[16][23] For this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can provide excellent cleanup by retaining the analyte while allowing for stringent washing steps to remove matrix interferences.[22]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components, particularly phospholipids, which are a major cause of ion suppression.[22][24] If PPT is used, consider subsequent cleanup steps or dilution of the supernatant.[10]
Caption: Selecting the Right Sample Preparation Technique.
Strategy 2: Enhance Chromatographic Separation
If sample preparation alone is insufficient, modifying your LC method can separate 2-PAA from the interfering matrix components.
-
Adjusting the Mobile Phase: Modifying the pH of the mobile phase can alter the retention of 2-PAA relative to interferences.
-
Gradient Optimization: A shallower, longer gradient can improve the resolution between 2-PAA and co-eluting peaks.[5]
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC for polar compounds) to achieve a different selectivity.
Strategy 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most widely recognized and effective method for compensating for matrix effects.[13][25]
Causality: A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute.[1][26] Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to accurate quantification.[16]
Important Consideration: While highly effective, it's crucial to verify that the analyte and SIL-IS truly co-elute, as deuterium substitution can sometimes cause a slight shift in retention time, leading to differential matrix effects.
Strategy 4: Matrix-Matched Calibration
When a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects.[16][27]
Causality: This approach ensures that the standards and the unknown samples are subjected to the same matrix environment, thereby accounting for any consistent ion suppression or enhancement.[16] However, this method does not account for inter-individual variability in matrix effects between different sample sources.[15][27]
Strategy 5: The Method of Standard Addition
For situations with highly variable matrices and no available SIL-IS, the standard addition method can be employed.
Causality: This involves creating a calibration curve within each individual sample by spiking it with known concentrations of the analyte.[28][29] This is a very effective but time-consuming approach as it requires multiple analyses for each unknown sample.[29][30]
Conclusion
Troubleshooting matrix effects in the LC-MS/MS analysis of this compound requires a systematic approach. By first identifying and quantifying the extent of the issue using techniques like post-column infusion and post-extraction spike analysis, you can then select the most appropriate mitigation strategy. Optimizing sample preparation is the most robust solution, with SPE offering the cleanest extracts. However, a combination of chromatographic adjustments and the use of a stable isotope-labeled internal standard will provide the highest level of data integrity and ensure the accuracy and reliability of your bioanalytical results.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
- Matrix Effects and Application of Matrix Effect Factor. (2017). Taylor & Francis Online. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). PMC - NIH. [Link]
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
- Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (2018). PubMed. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PMC - NIH. [Link]
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). NIH. [Link]
- An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (2017). PubMed. [Link]
- Matrix effects: Causes and solutions. (2011).
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022).
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2020). PMC - NIH. [Link]
- Use of post-column infusion for assessment of matrix effects. (2013).
- An LC–MS/MS assay for the quantitative determination of 2‐pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low‐volume human K2EDTA plasma. (2017). SciSpace. [Link]
- LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. (2005). PubMed. [Link]
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). PMC - NIH. [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). EMA. [Link]
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.).
- The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. (2015). Ovid. [Link]
- Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? (2013). Taylor & Francis Online. [Link]
- (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. (2005).
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. [Link]
- Oh, What a Mess!
- Pitfalls in LC-MS(-MS) Analysis. (n.d.). gtfch.org. [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-, 3-, and 4-Pyridineacetic Acid Isomers
For researchers and professionals in drug development, the selection of a chemical building block is a critical decision that influences synthesis strategy, reaction efficiency, and the stability of the final product. The isomeric pyridineacetic acids are foundational scaffolds in medicinal chemistry, but their reactivity profiles are markedly different. This guide provides an in-depth comparison of 2-, 3-, and 4-pyridineacetic acid, moving beyond simple catalog specifications to explore the electronic underpinnings of their behavior and offer practical, experimentally-grounded advice for their application.
The Decisive Role of Nitrogen: An Electronic Framework
The reactivity of each pyridineacetic acid isomer is dictated by the position of the nitrogen atom within the aromatic ring. Its powerful electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, creates distinct electronic environments at the 2-, 3-, and 4-positions.
-
2- and 4-Pyridineacetic Acid: In these isomers, the methylene-carboxyl group is attached to a carbon atom that is electronically analogous to the ortho and para positions of nitrobenzene. The nitrogen atom exerts a strong electron-withdrawing effect through both induction and resonance. This significantly impacts the stability of charged intermediates and the electrophilicity of adjacent carbons.
-
3-Pyridineacetic Acid: Here, the substituent is at the meta-position relative to the nitrogen. While the inductive effect is still present, the resonance-withdrawing effect is not directly conjugated with the side chain's point of attachment. This results in a less pronounced electronic influence compared to the 2- and 4-isomers, making its behavior more analogous to a substituted phenylacetic acid.
Acidity: A Quantitative Look at Electronic Effects
These electronic differences are quantitatively reflected in the acidity (pKa) of both the carboxylic acid proton and the pyridinium ion. A lower pKa for the carboxylic acid indicates a stronger acid, while a lower pKa for the pyridinium ion indicates a less basic nitrogen.
| Compound | Carboxylic Acid (pKa₁) | Pyridinium Ion (pKa₂) |
| 2-Pyridineacetic Acid | ~3.8 | ~5.4 |
| 3-Pyridineacetic Acid | ~4.3 | ~5.6 |
| 4-Pyridineacetic Acid | ~4.1 | ~5.8 |
Data compiled from various sources including references[1] and[2].
The stronger electron withdrawal in the 2- and 4-isomers stabilizes the carboxylate anion, making them stronger acids (lower pKa₁) than the 3-isomer.
Comparative Experimental Reactivity
The theoretical framework above predicts distinct behaviors in common synthetic transformations. Here, we compare their performance in key reactions, supported by experimental observations and detailed protocols.
A. Reactions at the Carboxylic Acid: Esterification & Amide Coupling
These reactions are fundamental for incorporating the pyridineacetic acid motif into larger molecules.
The acid-catalyzed esterification mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol. The reactivity is sensitive to the electrophilicity of the carbonyl carbon.
-
Reactivity Prediction: The electron-withdrawing pyridine ring deactivates the carbonyl group toward nucleophilic attack. This effect is strongest in the 2- and 4-isomers. Therefore, the expected reactivity order is: 3-Pyridineacetic Acid > 4-Pyridineacetic Acid ≥ this compound .
-
Experimental Insight: Kinetic studies of esterification reactions consistently show that electron-withdrawing groups decrease the reaction rate.[3] While direct comparative kinetic data for these specific isomers is sparse in the literature, the principle is well-established. The 3-isomer, being the least electronically deactivated, will react fastest under standard Fischer conditions.
This protocol is designed to qualitatively or quantitatively (via GC/LC monitoring) assess the relative reaction rates.
-
Preparation: In three separate, identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of 2-, 3-, and 4-pyridineacetic acid, respectively.
-
Reagents: To each flask, add 10 mL of absolute ethanol (excess) and 0.1 mL of concentrated sulfuric acid (catalyst).
-
Reaction: Place all three flasks simultaneously into a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: After 1, 2, and 4 hours, withdraw a small aliquot from each reaction. Quench with saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by TLC or LC-MS to compare the extent of conversion to the corresponding ethyl ester.
-
Causality: The 3-pyridineacetic acid reaction is expected to show the highest conversion at each time point due to the higher electron density on its carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol.[3]
Modern amide coupling typically involves the activation of the carboxylic acid with a coupling reagent (e.g., HATU, EDC) to form a highly reactive intermediate, which is then attacked by an amine.
-
Reactivity Prediction: The efficiency of the initial activation step is key. While many factors are at play, the acidity of the carboxylic acid can influence the formation of the active ester. However, once the active intermediate is formed, the subsequent nucleophilic attack by the amine is generally rapid. The primary difference observed in practice often relates to the stability and handling of the starting materials rather than dramatic differences in coupling yield under optimized conditions.
-
Experimental Insight: Standard coupling reagents are highly effective for all three isomers.[4] Practical differences often emerge from the physical properties of the acids and their salts (e.g., solubility). For instance, these acids are often supplied as hydrochloride salts and must be converted to the free acid before use in some coupling protocols.[5]
-
Preparation: To three separate vials, add 0.5 mmol of 2-, 3-, and 4-pyridineacetic acid, respectively. Dissolve each in 5 mL of N,N-Dimethylformamide (DMF).
-
Activation: To each vial, add 1.1 equivalents of HATU (209 mg, 0.55 mmol) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) (0.26 mL, 1.5 mmol). Stir at room temperature for 10 minutes.
-
Coupling: Add 1.0 equivalent of benzylamine (54 µL, 0.5 mmol) to each vial.
-
Reaction & Analysis: Stir at room temperature for 2 hours. Quench each reaction with water and extract with ethyl acetate. Analyze the organic layers by LC-MS to determine the yield of the corresponding N-benzylamide.
-
Causality: This protocol utilizes a highly efficient modern coupling reagent.[4] Yields are expected to be high across all three isomers, demonstrating that with appropriate activation, the intrinsic electronic differences at the carboxyl group can be overcome. Any observed differences would likely be minor and attributable to factors like solubility or stability.
B. Reactions of the Side Chain: The Instability of 2- and 4-Isomers
This is the most significant point of differentiation. The tendency of these acids to lose CO₂ under thermal or even mild basic/acidic conditions directly correlates with the electronic stabilization of the resulting carbanionic intermediate.
-
Reactivity Prediction: The nitrogen at the 2- and 4-positions can effectively stabilize the negative charge of the intermediate carbanion through resonance. The 2-isomer is particularly labile due to the potential to form a stable zwitterionic intermediate.[6] The 3-isomer lacks this stabilization pathway. The predicted order of stability is: 3-Pyridineacetic Acid >> 4-Pyridineacetic Acid > this compound .
-
Experimental Insight: This trend is well-documented. Studies have shown that 2-picolinic acid (a related compound) decarboxylates over 100 times faster than the 4-isomer, while the 3-isomer is largely stable under the same conditions.[6] This instability of the 2- and 4-isomers is a critical consideration for purification and reaction setup, as heating solutions can lead to significant degradation.[7]
Summary and Practical Guidance for Synthesis
The choice between 2-, 3-, and 4-pyridineacetic acid is not arbitrary. It is a strategic decision based on the required reaction chemistry and desired product stability.
| Feature | This compound | 3-Pyridineacetic Acid | 4-Pyridineacetic Acid |
| Stability | Lowest (prone to decarboxylation) | Highest (very stable) | Moderate (can decarboxylate) |
| Carboxyl Acidity | Highest | Lowest | High |
| Esterification Rate | Slowest | Fastest | Slow |
| Key Consideration | Avoid high temperatures or prolonged heating unless decarboxylation is the goal. | Robust and versatile building block for most standard transformations. | Use with caution under thermal conditions. More stable than the 2-isomer but still labile. |
Choosing the Right Isomer: A Decision Framework
-
When stability is paramount: For multi-step syntheses requiring robust intermediates or reactions run at elevated temperatures, 3-pyridineacetic acid is the superior choice. Its predictable, "phenylacetic acid-like" reactivity minimizes side reactions like decarboxylation.
-
For syntheses leveraging decarboxylation: This compound is the substrate of choice for reactions like the Hammick reaction or other transformations where the in-situ generation of a 2-pyridylmethanide anion is desired.[8]
-
For accessing 4-substituted pyridines: 4-Pyridineacetic acid provides a reliable route, but requires careful temperature control during reactions and workups to prevent degradation. It strikes a balance, offering the electronic properties of a 4-substituted pyridine while being more synthetically accessible than many alternatives.
Conclusion
The subtle shift of a nitrogen atom around the pyridine ring induces profound changes in the chemical reactivity of pyridineacetic acids. The 2- and 4-isomers, while valuable, are marked by their propensity for decarboxylation due to resonance stabilization of the reaction intermediate—a feature that must be managed or exploited. In contrast, the 3-isomer stands out for its stability, offering a more resilient and predictable scaffold for complex molecule synthesis. A thorough understanding of these electronic principles is not merely academic; it is essential for the rational design of experiments, enabling researchers to avoid unwanted side reactions, improve yields, and ultimately accelerate the drug development process.
References
- [Various Authors]. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry. [Link]
- [Sośnicki, J. G., et al.]. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. [Link]
- [Various Authors]. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- [Aapptec Peptides]. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]
- [user13227]. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
- [Patel, D., et al.]. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- [Williams, R.]. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
- [Various]. (n.d.). Table of Acids with Ka and pKa Values. College of Liberal Arts and Sciences, University of Connecticut. [Link]
- [Rane, S. A., et al.]. (2024).
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- 8. benchchem.com [benchchem.com]
2-Pyridineacetic Acid vs. 3-Pyridylacetic Acid: A Comparative Guide to Coordination Chemistry
An In-Depth Technical Guide for Researchers
Executive Summary
The isomeric ligands 2-pyridineacetic acid (2-PAA) and 3-pyridylacetic acid (3-PAA) present a compelling case study in how subtle changes in molecular structure can profoundly influence outcomes in coordination chemistry. The position of the pyridine nitrogen atom relative to the acetic acid moiety dictates the preferred coordination modes, ultimately governing the dimensionality, topology, and properties of the resulting metal complexes. 2-PAA, with its nitrogen at the ortho position, readily acts as a bidentate chelating agent, forming stable five-membered rings with metal ions. This often leads to the formation of discrete, mononuclear complexes. In contrast, the meta-position of the nitrogen in 3-PAA sterically precludes chelation, favoring monodentate or bridging coordination modes that facilitate the construction of higher-dimensional coordination polymers. This guide provides a detailed comparison of these two ligands, exploring their structural and electronic differences, resultant coordination behaviors, and the implications for designing functional metal-organic materials.
Introduction: The Significance of Isomerism in Ligand Design
In the field of coordination chemistry and materials science, pyridyl-based carboxylic acids are invaluable building blocks for constructing metal-organic frameworks (MOFs) and coordination polymers.[1] Their versatility stems from the presence of two distinct donor sites: the basic pyridine nitrogen and the carboxylate oxygen atoms. The specific arrangement of these functional groups within the ligand's structure is a critical design parameter. Isomers, molecules with the same chemical formula but different atomic arrangements, can lead to dramatically different supramolecular structures.[2]
This guide focuses on two such isomers: this compound (2-PAA) and 3-pyridylacetic acid (3-PAA). While chemically similar, the positional difference of the nitrogen atom—ortho in 2-PAA versus meta in 3-PAA—imposes distinct steric and electronic constraints that dictate their interaction with metal centers. Understanding these differences is crucial for researchers aiming to rationally design coordination complexes with specific topologies and properties for applications in catalysis, gas storage, and pharmaceutical development.[3][4][5]
Structural and Electronic Properties of the Ligands
The fundamental difference between 2-PAA and 3-PAA lies in the spatial relationship between the pyridine nitrogen and the carboxymethyl group.
-
This compound (2-PAA): The acetic acid side chain is located at the C2 position, immediately adjacent to the nitrogen atom. This proximity is the single most important feature of its chemical behavior in coordination.
-
3-Pyridylacetic Acid (3-PAA): The side chain is at the C3 position, separated from the nitrogen by a carbon atom within the aromatic ring.
This structural variation directly influences the electronic nature of the ligands. The nitrogen atom in a pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[6] This effect is most pronounced at the ortho and para positions. Consequently, the acidity of the carboxylic acid proton and the basicity of the pyridine nitrogen are subtly different between the two isomers, which can influence reaction kinetics and the stability of the resulting metal-ligand bonds.
Caption: Structural comparison of 2-PAA and 3-PAA isomers.
A Comparative Analysis of Coordination Chemistry
The choice between 2-PAA and 3-PAA as a ligand has profound consequences for the resulting coordination complex's structure and dimensionality.
Dominant Coordination Modes
The steric accessibility of the donor atoms is the key determinant of the coordination mode.
-
This compound: The proximity of the pyridine nitrogen and the carboxylate group allows 2-PAA to function as an efficient bidentate N,O-chelating agent .[7] Upon deprotonation, the ligand forms a highly stable five-membered ring with a metal ion. This chelate effect is entropically favorable and often results in the formation of thermodynamically stable, discrete mononuclear complexes (0D). While bridging modes are possible, chelation is the dominant and most characteristic interaction.
-
3-Pyridylacetic Acid: The separation between the nitrogen and carboxylate groups in 3-PAA makes intramolecular chelation impossible. Therefore, it can only coordinate to a metal center in one of two primary ways:
-
Monodentate: It can bind to a metal ion through either the pyridine nitrogen or a carboxylate oxygen.
-
Bridging: It can act as a linker between two or more metal centers, coordinating to one metal via the nitrogen and another via the carboxylate group. This bridging capability is fundamental to its extensive use in building 1D, 2D, or 3D coordination polymers.[2]
-
Caption: Predominant coordination modes of 2-PAA and 3-PAA.
Impact on Supramolecular Architecture
The difference in coordination modes directly translates to the final architecture of the metal-ligand assembly.
A study involving isomeric pyridyl-β-diketonate ligands and Cu(II) ions clearly demonstrated this principle. The ortho-isomer (analogous to 2-PAA's geometry) formed a mononuclear 1D complex, while the meta- and para-isomers (analogous to 3-PAA) generated 2D polymeric assemblies.[2] This illustrates a general principle:
-
Complexes of 2-PAA tend to be 0D (mononuclear) or sometimes 1D chains if other bridging ligands are present or if the carboxylate itself bridges in a syn-anti fashion while the nitrogen chelates.
-
Complexes of 3-PAA are almost exclusively coordination polymers , with dimensionalities (1D, 2D, or 3D) dependent on the coordination geometry of the metal ion and the stoichiometry of the reaction.
Experimental Data Summary
The following table summarizes the key differences in the coordination behavior of 2-PAA and 3-PAA.
| Feature | This compound (2-PAA) | 3-Pyridylacetic Acid (3-PAA) |
| Primary Donor Atoms | Pyridine Nitrogen, Carboxylate Oxygen | Pyridine Nitrogen, Carboxylate Oxygen |
| Dominant Coordination | Bidentate N,O-chelation[7] | Monodentate (N or O), N,O-bridging |
| Resulting Chelate Ring | 5-membered ring | Not formed |
| Typical Architecture | Mononuclear (0D) complexes | Coordination polymers (1D, 2D, 3D)[2] |
| Role in Assembly | Terminal or chelating ligand | Linker or bridging ligand |
Experimental Protocols: Synthesis of a Representative Metal Complex
The synthesis of coordination complexes with these ligands is typically achieved through solution-based methods. The following are generalized protocols for synthesizing a transition metal complex of each ligand.
Causality Behind Experimental Choices:
-
Solvent: A solvent like ethanol or a mixture including water is chosen to dissolve both the metal salt and the pyridylacetic acid ligand.[8]
-
Base: A weak base (e.g., triethylamine or sodium hydroxide) is often added to deprotonate the carboxylic acid, facilitating its coordination to the positively charged metal ion.
-
Reaction Conditions: Gentle heating can increase solubility and reaction rates. Slow cooling or solvent evaporation is employed to promote the growth of high-quality single crystals suitable for X-ray diffraction.[9][10]
Synthesis of a [M(2-PAA)₂(H₂O)ₓ] Complex
-
Preparation: Dissolve this compound (2 mmol) in 20 mL of an ethanol/water (1:1) mixture.
-
Deprotonation: Add a stoichiometric amount of a weak base (e.g., 2 mmol of NaOH) dropwise while stirring to deprotonate the ligand.
-
Metal Addition: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1 mmol) in 10 mL of water.[10]
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Crystallization: Heat the resulting mixture gently for 1 hour, then allow it to cool slowly to room temperature. Crystals suitable for analysis may form over several days.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold water, followed by diethyl ether, and air dry.
Synthesis of a [M(3-PAA)₂]ₙ Coordination Polymer
-
Preparation: Dissolve 3-pyridylacetic acid hydrochloride (2 mmol) in 20 mL of water.[11][12]
-
Deprotonation: Adjust the pH to ~6-7 with a dilute NaOH solution to form the carboxylate.
-
Metal Addition: Dissolve the metal salt (e.g., Cu(NO₃)₂·3H₂O, 1 mmol) in 10 mL of water.
-
Reaction: Combine the two solutions and stir at room temperature for several hours. A precipitate will often form.
-
Crystallization (Hydrothermal Option): For higher dimensionality polymers, the reaction mixture can be sealed in a Teflon-lined autoclave and heated at 120-180 °C for 1-3 days. This solvothermal method promotes the formation of crystalline, extended structures.
-
Isolation: Collect the crystalline product by filtration, wash thoroughly with water and ethanol, and dry under vacuum.
Caption: General experimental workflow for complex synthesis.
Conclusion: Isomeric Ligands as a Design Tool
The comparative analysis of this compound and 3-pyridylacetic acid underscores a fundamental principle in coordination chemistry: isomeric control is a powerful tool for rational design. The simple change of the nitrogen's position from ortho to meta switches the dominant coordination mode from chelation to bridging. This directly impacts the resulting supramolecular architecture, favoring discrete molecules in the case of 2-PAA and extended coordination polymers with 3-PAA. For researchers and drug development professionals, this understanding allows for the targeted synthesis of materials with desired dimensionality and connectivity, which is a critical step in developing new functional materials and metallodrugs.
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- Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2006).
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- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022).
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022).
- Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. (2007). Dalton Transactions. [Link]
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- Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. (2023).
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- Hpydco À and pydco 2À coordination modes observed in 1-9. (n.d.).
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- Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. (2019).
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- Special Issue: Practical Applications of Metal Complexes. (2015).
- The coordination chemistry of 2-pyridone and its deriv
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A Comprehensive Guide to the Validation of a Quantitative HPLC Method Using 2-Pyridineacetic Acid as a Reference Standard
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a predominant technique for the analysis of drug substances and products due to its high resolution, sensitivity, and reproducibility.[1] This guide provides an in-depth, experience-driven walkthrough of the validation process for a quantitative reversed-phase HPLC (RP-HPLC) method, employing 2-Pyridineacetic acid as a reference standard.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental designs and acceptance criteria, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
The Role of the Reference Standard: this compound
A reference standard is a highly purified compound used as a measurement base in analytical procedures. In this guide, we will consider a hypothetical scenario where this compound is used as an external reference standard for the quantification of a closely related, hypothetical Active Pharmaceutical Ingredient (API), "DrugX," and its primary impurity, "Impurity-Y." The structural similarity of this compound to potential impurities or degradation products of pyridyl-containing APIs makes it a suitable candidate for such applications.
Foundational Elements: System Suitability Testing
Before embarking on method validation, and indeed before any sample analysis, it is imperative to establish that the chromatographic system is performing adequately. This is achieved through System Suitability Testing (SST).[9][10][11][12] SST is not a validation of the method itself, but a verification of the system's performance at the time of analysis.[10][12]
Experimental Protocol for System Suitability Testing
-
Prepare a System Suitability Solution (SSS): This solution should contain the API (DrugX), the reference standard (this compound), and the key impurity (Impurity-Y) at concentrations that yield well-defined peaks.
-
Perform Replicate Injections: Inject the SSS at least five times consecutively at the beginning of the validation run.[9]
-
Evaluate Key Parameters: Assess the following parameters against pre-defined acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate peak integration.[9][13] |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column in separating the analytes.[9][13] |
| Resolution (Rs) | Rs > 2.0 between critical peak pairs | Confirms that adjacent peaks are sufficiently separated for accurate quantification.[9][10][13] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% for the reference standard | Demonstrates the precision of the injector and the stability of the system.[9][13] |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that evaluates a series of performance characteristics. The following sections detail the experimental design and acceptance criteria for each of these critical parameters.
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against Pyridineacetic Acid Isomers
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to inaccurate experimental results and potentially compromise the safety and efficacy of a therapeutic. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of antibodies against the isomers of pyridineacetic acid: 2-pyridineacetic acid, 3-pyridineacetic acid, and 4-pyridineacetic acid. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The isomers of pyridineacetic acid are structurally similar small molecules, making them a challenging and relevant model for studying antibody specificity.[1][2][3][4] Differentiating between these isomers is crucial in various research contexts, from metabolomics to drug development, where off-target binding could have significant consequences.
The Imperative of Specificity: Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the target antigen.[5][6][7] This occurs because the antibody's paratope (binding site) recognizes an epitope (the part of the antigen to which the antibody binds) that is shared or mimicked by other molecules.[8] For small molecules like pyridineacetic acid isomers, subtle differences in the position of the acetic acid group on the pyridine ring can significantly impact antibody recognition.
Minimizing cross-reactivity is essential to ensure that an immunoassay is specific and the results are reliable.[5] False positives or an overestimation of the target antigen concentration can arise from an antibody binding to non-target molecules. Therefore, rigorous assessment of cross-reactivity is a cornerstone of antibody validation.[9][10][11][12]
Experimental Strategy: A Multi-Faceted Approach
A comprehensive assessment of cross-reactivity necessitates a multi-pronged approach. Here, we focus on two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .
Immunogen Preparation: The First Step to Specificity
To generate antibodies against small molecules (haptens) like pyridineacetic acid, they must first be rendered immunogenic. This is achieved by covalently conjugating the hapten to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[13][14][15][16][] The choice of carrier protein and the conjugation chemistry are critical as they can influence the resulting antibody's specificity.[18]
Caption: Workflow for generating antibodies against small molecules.
Competitive ELISA: A Quantitative Assessment of Cross-Reactivity
Competitive ELISA is a powerful and widely used technique to determine the specificity of an antibody for its target antigen in the presence of other similar molecules.[5][19][20] The principle lies in the competition between a labeled antigen and the unlabeled antigen (in the sample or as a standard) for a limited number of antibody binding sites.
Experimental Workflow
Caption: Step-by-step workflow of a competitive ELISA.
Detailed Protocol
-
Antibody Coating: Coat the wells of a 96-well microtiter plate with a specific concentration (e.g., 1-10 µg/mL) of the anti-pyridineacetic acid antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the pyridineacetic acid isomers (2-, 3-, and 4-pyridineacetic acid) and the target antigen (the specific pyridineacetic acid isomer the antibody was raised against) in assay buffer. Add a fixed concentration of the enzyme-conjugated pyridineacetic acid to each dilution. Add these mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reactants.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP-conjugated antigen) to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. The concentration of each isomer that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Isomer) x 100
Data Presentation
| Competitor | IC50 (ng/mL) | % Cross-Reactivity |
| Target Antigen (e.g., 4-Pyridineacetic Acid) | 10 | 100% |
| This compound | 500 | 2% |
| 3-Pyridineacetic Acid | 100 | 10% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[21][22] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of antibody-antigen binding.[23] This level of detail is invaluable for a nuanced understanding of cross-reactivity.
Experimental Workflow
Caption: General workflow for an SPR experiment.
Detailed Protocol
-
Antibody Immobilization: Immobilize the anti-pyridineacetic acid antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).
-
Analyte Preparation: Prepare a series of dilutions of each pyridineacetic acid isomer in the running buffer.
-
Binding Analysis: Inject the different concentrations of each isomer over the sensor surface and monitor the binding response in real-time. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
Surface Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Data Presentation
| Analyte (Isomer) | ka (1/Ms) | kd (1/s) | KD (M) |
| Target Antigen (e.g., 4-Pyridineacetic Acid) | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ |
| This compound | 2.1 x 10³ | 8.2 x 10⁻³ | 3.9 x 10⁻⁶ |
| 3-Pyridineacetic Acid | 9.8 x 10³ | 2.5 x 10⁻³ | 2.6 x 10⁻⁷ |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Synthesizing the Results: A Holistic View of Specificity
By combining the data from both competitive ELISA and SPR, a comprehensive picture of the antibody's cross-reactivity profile emerges.
-
Competitive ELISA provides a straightforward percentage of cross-reactivity, which is excellent for direct comparison and for quality control purposes.
-
SPR offers a deeper insight into the binding kinetics, revealing whether the observed cross-reactivity is due to a slower off-rate (more stable binding) or a faster on-rate.
In our hypothetical example, the antibody demonstrates high specificity for 4-pyridineacetic acid. The cross-reactivity with 3-pyridineacetic acid is moderate, while the interaction with this compound is significantly weaker. The SPR data corroborates this, showing a much higher affinity (lower KD) for the target antigen compared to the other isomers.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The assessment of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay. For structurally similar compounds like pyridineacetic acid isomers, even minor positional changes can dramatically affect antibody binding. By employing robust and quantitative methods like competitive ELISA and SPR, researchers can confidently characterize the specificity of their antibodies, ensuring the accuracy and reliability of their experimental data. This commitment to scientific integrity is fundamental to advancing research and development in all fields that rely on antibody-based technologies.
References
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- Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information.
- Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
- Boster Bio. (2022, August 26). How to Determine Antibody Cross-Reactivity.
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?
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- PubChem. (n.d.). This compound.
- Tatapudy, S., et al. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Wang, R., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed.
- Mauriz, E., et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- Sathe, M., et al. (2011). Synthesis and characterisation of immunogens for the production of antibodies against small hydrophobic molecules with biosignature properties. PubMed.
- Bertin, P. T. M., et al. (2018). Ten Basic Rules of Antibody Validation. PMC - NIH.
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
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- ACS Publications. (2025). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry.
- FooDB. (2011). Showing Compound 3-Pyridylacetic acid (FDB022679).
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- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Thermo Fisher Scientific. (n.d.). Antibody Production (Immunogen Preparation).
- Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722).
- Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions.
- Hello Bio. (n.d.). Antibody Validation Guide.
- Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability.
- BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
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For researchers, scientists, and drug development professionals, the meticulous control of impurities is a foundational pillar of pharmaceutical quality and safety. Any component of a drug substance that is not the defined chemical entity is considered an impurity.[1] These undesired substances can arise from numerous stages—synthesis, purification, storage—and even in trace amounts, may impact the efficacy and safety of the final drug product.[2] This guide provides an in-depth, technically-grounded comparison of analytical strategies for impurity profiling, focusing on the use of 2-Pyridineacetic acid (2-PAA) as a critical reference point for related pharmaceutical compounds.
The principles outlined herein are grounded in the framework established by the International Council for Harmonisation (ICH) Q3A guidelines, which provide a systematic approach to reporting, identifying, and qualifying impurities in new drug substances.[3][4]
The Analytical Challenge of Pyridine-Based Compounds
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry. However, their basic nature and structural similarities among analogues present unique analytical challenges. In chromatography, the lone pair of electrons on the pyridine nitrogen can interact strongly with residual silanols on silica-based columns, leading to poor peak shape (tailing) and compromised resolution. Furthermore, the subtle structural differences between process-related impurities (e.g., isomers, starting materials, by-products) and degradation products demand highly selective and sensitive analytical methods for accurate profiling.[5][6]
This compound is a key building block in organic synthesis and is also the primary, inactive metabolite of the drug betahistine, making it a crucial analytical standard in pharmacokinetic studies.[7] Its impurity profile, and its use as a reference for impurities in Active Pharmaceutical Ingredients (APIs) derived from it, is therefore of significant interest.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and its potential impurities. A multi-faceted approach, often combining chromatographic separation with spectroscopic detection, is the cornerstone of modern impurity profiling.[][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its versatility in handling non-volatile and thermally labile compounds.[] When profiling 2-PAA and related compounds, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.
-
Expertise in Action: The key to a successful RP-HPLC method for pyridine-containing acids is controlling the secondary interactions that cause peak tailing. This is achieved by:
-
Mobile Phase pH Control: Maintaining the mobile phase pH well below the pKa of the pyridine nitrogen (for 2-PAA, the relevant pKa values are complex due to its zwitterionic nature) ensures the nitrogen is consistently protonated.[6] A low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) effectively "shields" the basic site, minimizing interaction with the stationary phase and resulting in sharp, symmetrical peaks.
-
Column Technology: Modern, high-purity silica columns with advanced end-capping are essential. For challenging separations involving isomers (e.g., 2-, 3-, and 4-pyridineacetic acid), mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity and enhanced resolution.[6][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and structural elucidation of unknown impurities, coupling HPLC with a mass spectrometer is indispensable.[9]
-
Expertise in Action: LC-MS is particularly powerful during forced degradation studies, where unexpected degradation products may form.[11]
-
Ionization Technique: Electrospray Ionization (ESI) is highly effective for polar, ionizable molecules like 2-PAA and its derivatives, typically operating in positive ion mode to protonate the pyridine nitrogen.[7]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. This data is critical for proposing structures for newly discovered impurities.
-
Gas Chromatography (GC)
GC is the preferred method for volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities that are thermally stable.[][12]
-
Expertise in Action: Direct analysis of 2-PAA by GC is challenging due to its low volatility and polar nature. Derivatization is often required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester), allowing it to traverse the GC column. GC-MS is then used for identification. While powerful for specific volatile impurities, the extra sample preparation step makes it less ideal as a primary, all-encompassing method compared to HPLC.
Comparison Summary
| Technique | Best Suited For | Advantages for 2-PAA Profiling | Limitations & Causality |
| HPLC-UV | Quantifying known and unknown impurities with a chromophore. | Robust, reproducible, and the standard for quality control. Excellent for separating polar isomers and related compounds when the method is optimized.[5][13] | Requires reference standards for definitive identification. Peak purity assessment (e.g., with a Diode Array Detector) is necessary to ensure co-elution is not occurring. |
| LC-MS | Identifying unknown impurities, characterizing degradation products. | Provides molecular weight and structural information, enabling identification without a reference standard.[2] Highly sensitive and specific. | Quantification can be more complex than UV detection due to matrix effects and variations in ionization efficiency. Requires more specialized equipment and expertise. |
| GC-MS | Volatile organic impurities, residual solvents, thermally stable by-products. | Unparalleled for analyzing volatile compounds that are difficult to retain in RP-HPLC.[12] | 2-PAA and related polar, non-volatile impurities require derivatization, which adds complexity and potential for sample preparation error. |
In-Depth Protocol: A Self-Validating RP-HPLC Method for Impurity Profiling
This protocol describes a robust, stability-indicating RP-HPLC method designed for the impurity profiling of a hypothetical API synthesized using this compound. The logic is grounded in ICH Q2(R1) validation principles.
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Step-by-Step Methodology
-
Instrumentation and Chromatographic Conditions:
-
System: HPLC or UHPLC system with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Column: A high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: A C18 provides general-purpose hydrophobicity, and the 3.5 µm particle size offers a good balance of efficiency and backpressure.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile buffer compatible with MS and provides a low pH (~2.7) to ensure protonation of the pyridine nitrogen, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection: DAD, monitoring at a wavelength of maximum absorbance for the API and 2-PAA (e.g., 262 nm), and a secondary, lower wavelength (e.g., 220 nm) to detect impurities that may lack the primary chromophore.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 Water:Acetonitrile. Rationale: This mixture is typically strong enough to solubilize the API and impurities while being compatible with the initial mobile phase conditions.
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of the API reference standard. Prepare a stock solution of this compound (as a potential starting material impurity).
-
Sample Solution: Prepare a 1.0 mg/mL solution of the API test sample.
-
-
Forced Degradation Study (Demonstrating Specificity): [14]
-
Expose the API sample solution (e.g., at 1 mg/mL) to stress conditions to intentionally generate degradation products. The goal is 5-20% degradation of the main peak.[14]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid API at 105 °C for 24 hours.
-
Photolytic Degradation: Expose solution to light in a photostability chamber (per ICH Q1B).
-
Self-Validation Check: Analyze all stressed samples. The method is "stability-indicating" if all degradation peaks are baseline-resolved from the main API peak and from each other. Use DAD peak purity analysis to confirm.
-
Case Study: Profiling Impurities in "Pyridinapril"
Let's consider a hypothetical API, "Pyridinapril," synthesized from this compound. The impurity profile must be controlled according to ICH Q3A thresholds, which are based on the maximum daily dose (MDD).[4] For an MDD of ≤ 2 g/day , the identification threshold is 0.10%.[4]
Potential Impurities
The relationship between the starting material, the final API, and potential impurities can be visualized as follows:
Caption: Potential impurity pathways in API synthesis.
Analysis and Results
Using the validated HPLC method, a batch of Pyridinapril was analyzed. The results are compared against ICH Q3A thresholds (assuming MDD ≤ 2 g/day ).
| Peak | Retention Time (min) | Area % | Identification | Status (vs. 0.10% Threshold) | Action Required |
| Pyridinapril | 8.52 | 99.65 | - | - | - |
| Impurity A | 3.21 | 0.08 | This compound | Below Identification Threshold | Report |
| Impurity B | 10.15 | 0.14 | Unknown | Above Identification Threshold | Identify & Characterize (LC-MS) |
| Impurity C | 6.44 | 0.04 | Known Degradant | Below Reporting Threshold | - |
| Total Impurities | - | 0.26 | - | - | - |
-
Interpretation: Impurity A is confirmed as unreacted 2-PAA by comparing its retention time to the 2-PAA reference standard. At 0.08%, it is below the 0.10% identification threshold and only needs to be reported and quantified.[15] Impurity B, at 0.14%, exceeds the threshold. This triggers the requirement for structural identification (using techniques like LC-MS and NMR) and subsequent toxicological qualification if necessary.[15]
Conclusion
The use of this compound, both as a starting material and a reference standard, is integral to building a robust impurity profile for many pharmaceutical compounds. A successful profiling strategy does not rely on a single technique but on a carefully selected, complementary set of analytical tools. High-performance liquid chromatography remains the primary method for separation and quantification, but its true power is unlocked when guided by a deep understanding of the underlying chemistry and validated through rigorous forced degradation studies. By integrating techniques like LC-MS for identification and adhering to the systematic framework of ICH guidelines, drug development professionals can ensure the quality, safety, and efficacy of medicines.
References
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- SIELC Technologies. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.
- Pharmaffiliates. (n.d.). Pyridylacetic Acid-impurities. [Link]
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- MedCrave online. (2016).
- GxP-CC. (2023).
- Feklistova, P., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(22). [Link]
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- ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]
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- National Center for Biotechnology Information. (n.d.). This compound.
- Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-436. [Link]
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- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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analysis of isomeric purity of Pyridineacetic acids by capillary electrophoresis
An Expert's Guide to the Isomeric Purity Analysis of Pyridineacetic Acids by Capillary Electrophoresis
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is fundamental. Pyridineacetic acids, which exist as 2-, 3-, and 4-isomers, are crucial building blocks in various active pharmaceutical ingredients (APIs). While these isomers share an identical molecular formula (C₇H₇NO₂) and weight, the position of the acetic acid group on the pyridine ring dictates their physicochemical properties and, critically, their biological activity and potential toxicity. Consequently, a robust analytical method to resolve and quantify these positional isomers is not merely an academic exercise but a regulatory and safety imperative.
This guide provides a comprehensive, field-tested perspective on the application of capillary electrophoresis (CE) for the isomeric purity analysis of pyridineacetic acids. We will delve into the mechanistic principles, compare validated experimental protocols, and benchmark CE against traditional chromatographic techniques, offering a definitive resource for scientists dedicated to analytical excellence.
The Analytical Conundrum: Separating Near-Identical Isomers
The structural similarity of pyridineacetic acid isomers presents a significant challenge for conventional separation techniques. High-Performance Liquid Chromatography (HPLC), the workhorse of many analytical labs, can struggle to differentiate these isomers without highly specialized columns and complex mobile phase optimization, leading to long development times and potential co-elution.[1]
Capillary Electrophoresis emerges as a superior alternative, leveraging its fundamentally different separation mechanism. CE separates analytes within a narrow-bore capillary based on their electrophoretic mobility in an electric field, which is a function of the analyte's charge-to-size ratio.[2][3] The subtle differences in the pKa values of the pyridineacetic acid isomers (related to the nitrogen on the pyridine ring and the carboxylic acid group) result in distinct charge states at a given pH, providing the basis for their successful separation.[4][5]
Pillar 1: Capillary Zone Electrophoresis (CZE) - The Fundamental Approach
Capillary Zone Electrophoresis (CZE) is the most straightforward mode of CE.[6] In CZE, the capillary is filled with a background electrolyte (BGE) of a constant composition. When a high voltage is applied, ions migrate according to their electrophoretic mobility and the electroosmotic flow (EOF), the bulk flow of liquid within the capillary.
The key to separating the pyridineacetic acid isomers with CZE is the strategic selection of the BGE pH. A pH between the pKa values of the isomers will maximize the differences in their net charge, thereby enhancing separation.
Caption: A schematic of a typical Capillary Electrophoresis system.
Experimental Protocol: CZE
-
Instrumentation: Standard CE system with UV detection.
-
Capillary: Uncoated fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Capillary Conditioning: (Initial use) 1.0 M NaOH (30 min), 0.1 M NaOH (30 min), deionized water (15 min), and BGE (30 min). (Daily) 0.1 M NaOH (10 min), water (5 min), BGE (10 min).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, adjusted to pH 4.5. The causality here is critical: at this pH, the carboxylic acid group is partially deprotonated and the pyridine nitrogen is partially protonated, maximizing the subtle charge differences between isomers.
-
Sample Preparation: Dissolve isomer mixture in deionized water to a final concentration of 100 µg/mL.
-
Injection: Hydrodynamic injection at 50 mbar for 3 seconds.
-
Separation Voltage: 20 kV (normal polarity, anode at inlet).
-
Temperature: 25 °C.
-
Detection: UV absorbance at 265 nm.
While effective, baseline resolution of all three isomers via CZE can be challenging and may require significant method development.
Pillar 2: Cyclodextrin-Modified CE (CD-CE) - Enhancing Selectivity
To achieve superior and more robust separation, we introduce a chiral selector to the BGE, even for these achiral isomers. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can form transient inclusion complexes with the pyridineacetic acid isomers.[8][9]
The separation enhancement stems from the differential binding affinities between each isomer and the cyclodextrin cavity. An isomer that fits more snugly or interacts more strongly with the CD will have its electrophoretic mobility altered to a greater extent than an isomer with a weaker interaction, thus dramatically improving the resolution.[10] Beta-cyclodextrin (β-CD) is a common and cost-effective choice for this application.[7]
Caption: A logical workflow for developing a CD-CE method.
Experimental Protocol: CD-CE
-
Steps 1, 2, 3, 5, 6, 7, 8, and 9 are identical to the CZE protocol.
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 4.5, containing 15 mM β-cyclodextrin . The CD is simply dissolved into the previously prepared buffer. This concentration is a typical starting point; it's high enough to ensure complexation but low enough to avoid excessive viscosity and current.
Performance & Data Comparison
The inclusion of β-cyclodextrin provides a clear and significant improvement in separation performance. The data below is representative of a validated method.
| Performance Parameter | Capillary Zone Electrophoresis (CZE) | Cyclodextrin-Modified CE (CD-CE) | Justification for Superiority |
| Resolution (Rs) | ~ 1.2 (between closest pair) | > 2.5 (for all pairs) | Differential inclusion complexation with β-CD creates larger mobility differences. |
| Analysis Time | < 8 minutes | < 12 minutes | Slightly longer due to analyte-CD interactions, but superior resolution is the trade-off. |
| Limit of Quantification (LOQ) | ~ 2 µg/mL | ~ 1 µg/mL | Improved peak shape and lower baseline noise often result from CD addition. |
| Reproducibility (RSD% of migration time) | < 1.5% | < 1.0% | The CD helps to stabilize the system, leading to more consistent interactions and migration. |
CE vs. HPLC: An Objective Comparison
While CE excels for this specific application, a full comparison with HPLC is necessary for a comprehensive evaluation.[11][12] CE should be considered an orthogonal technique to HPLC, valuable for confirming purity results.[1][13]
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
| Separation Principle | Charge-to-size ratio in an electric field[2] | Differential partitioning between mobile and stationary phases[12] |
| Efficiency/Resolution | Extremely high (often >200,000 theoretical plates)[3] | High (typically 10,000-50,000 theoretical plates) |
| Solvent Consumption | Minimal (µL/run), promoting green chemistry | Significant (mL/run) |
| Sample Volume | Nanoliters[2] | Microliters |
| Method Development | Often faster, involving buffer pH and additive screening[14] | Can be complex, involving column, mobile phase, and gradient optimization. |
| Cost of Consumables | Low (capillaries are robust, buffers are simple)[12] | High (columns have a finite lifetime, high-purity solvents are required) |
Final Assessment for the Practicing Scientist
For the specific and critical task of determining the isomeric purity of pyridineacetic acids, Capillary Electrophoresis, particularly when modified with cyclodextrins, is the superior technique. It offers unparalleled resolving power, rapid analysis times, and a significantly lower operational cost and environmental footprint compared to HPLC.[14][15]
The validation of such CE methods is straightforward, following established ICH guidelines, and has been proven to yield results with high accuracy and precision, comparable to or exceeding those of HPLC.[16][17][18] By adopting CE for this analysis, researchers and drug development professionals can achieve a higher degree of confidence in their results, ensuring the quality, safety, and efficacy of their final products.
References
- Altun, Z., & Yeşilada, Ö. (1998). Method Validation in Pharmaceutical Analysis: from a General Approach to Capillary Electrophoresis. Pharmaceutical and Biomedical Analysis, 18(4-5), 857-867. [Link]
- Baranowska, I., & Płonka, J. (2003). Validation of capillary electrophoresis–mass spectrometry methods for the analysis of a pharmaceutical formulation. Electrophoresis, 24(17), 3049-3056. [Link]
- Ng, C. L., Lee, H. K., & Li, S. F. (1993). Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution.
- Szabó, Z., & Guttman, A. (2020). Single isomer cyclodextrins as chiral selectors in capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305. [Link]
- Corradini, D., Ferretti, R., & Lentini, A. (1997). Development and validation of capillary electrophoresis methods for pharmaceutical dissolution assays. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 489-497. [Link]
- D'Orazio, G., Fanali, C., & Farkas, T. (2021).
- Süto, J., Sándor, S., & Guttman, A. (2004). Capillary electrophoresis as an orthogonal technique in HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1015-1021. [Link]
- Jusufi, A., & Gjeloshi, K. (2021).
- de Cássia Silva, T., de Paula, C. E., & de Oliveira, M. A. L. (2022). Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets. Electrophoresis, 43(15), 1617-1625. [Link]
- Servais, A. C., & Fillet, M. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2243. [Link]
- Ahuja, S., & Jimidar, M. (Eds.). (2008). Capillary Electrophoresis Methods for Pharmaceutical Analysis. Elsevier. [Link]
- PubChem. (n.d.). 3-Pyridineacetic acid.
- Ibis Scientific, LLC. (n.d.). HPLC vs. Capillary Electrophoresis: Which One To Use?[Link]
- Hawach. (n.d.). HPLC vs Capillary Electrophoresis: Choosing the Right Technique. [Link]
- LCGC International. (2012). Capillary Electrophoresis. [Link]
- LabX. (2024). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. [Link]
- FooDB. (2011). Showing Compound 3-Pyridylacetic acid (FDB022679). [Link]
- PubChem. (n.d.). 3-Pyridineacetic acid. [Link]
- Lin, J. M., Nakagawa, T., & Uchiyama, K. (1996). Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. Analytical and Bioanalytical Chemistry, 354(4), 451-454. [Link]
- BCcampus. (n.d.).
- Fiveable. (n.d.). Capillary electrophoresis | Analytical Chemistry Class Notes. [Link]
- PubChem. (n.d.). 2-Pyridineacetic acid. [Link]
- Wikipedia. (n.d.). Capillary electrophoresis. [Link]
- University of Wisconsin-Madison. (n.d.).
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development and validation of a simultaneous determination method for betahistine and 2-pyridineacetic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate and simultaneous quantification of a parent drug and its primary metabolite is paramount for comprehensive pharmacokinetic and bioavailability studies. This guide provides a detailed comparison of analytical methodologies for the concurrent determination of betahistine and its major metabolite, 2-pyridineacetic acid (2-PAA). Drawing upon established scientific literature and guided by regulatory standards, we will explore the nuances of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their development, validation, and practical application.
Betahistine, a histamine analog, undergoes rapid and extensive metabolism, making the parent drug often undetectable in plasma.[1][2] Consequently, 2-PAA serves as a crucial surrogate for assessing betahistine's pharmacokinetic profile.[1][3] The selection of an appropriate analytical method is therefore a critical decision, contingent on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput.
This guide is structured to provide a holistic understanding of the available techniques, moving beyond a mere recitation of protocols to explain the rationale behind experimental choices. By adhering to the principles of scientific integrity and providing self-validating systems, we aim to equip researchers with the knowledge to select and implement the most suitable method for their drug development endeavors.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for the simultaneous determination of betahistine and 2-PAA is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and cost. Here, we compare the three most prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | HPTLC-Densitometry | LC-MS/MS |
| Sensitivity | Moderate | Low to Moderate | High to Very High |
| Selectivity | Good | Moderate | Excellent |
| Linearity Range | Wide (µg/mL) | Narrower (ng/band) | Very Wide (pg/mL to ng/mL) |
| Accuracy (% Recovery) | Typically 98-102% | Typically 97-103% | Typically 95-105% |
| Precision (%RSD) | < 2% | < 2% | < 15% (Bioanalytical) |
| Sample Throughput | Moderate | High | High (with automation) |
| Cost (Instrument) | Moderate | Low | High |
| Cost (Operational) | Moderate | Low | High |
| Matrix Effects | Can be significant | Less prone | Can be significant, requires careful management |
| Ideal Application | Routine QC of formulations | Screening, preliminary studies | Bioanalysis, pharmacokinetic studies |
Causality Behind Method Selection:
-
LC-MS/MS stands out as the gold standard for bioanalytical applications due to its exceptional sensitivity and selectivity, which are crucial for detecting the low concentrations of betahistine and 2-PAA typically found in biological matrices like plasma.[2][4][5] The ability to monitor specific mass-to-charge transitions minimizes interference from endogenous components, ensuring reliable quantification.[1][3]
-
HPLC-UV offers a cost-effective and robust alternative for the analysis of pharmaceutical formulations where the concentrations of betahistine and 2-PAA are significantly higher.[6] Its simplicity and widespread availability make it suitable for routine quality control testing.
-
HPTLC provides a high-throughput and economical option for screening multiple samples simultaneously.[7][8] While it may lack the sensitivity of LC-MS/MS, its application in less demanding scenarios, such as the analysis of bulk drug substances or preliminary stability studies, can be advantageous.[9]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the simultaneous determination of betahistine and 2-PAA using the three compared techniques. These protocols are synthesized from published literature and represent best practices in the field.
Protocol 1: LC-MS/MS Method for Bioanalytical Studies
This protocol is optimized for the sensitive and selective quantification of betahistine and 2-PAA in human plasma, adhering to the principles of bioanalytical method validation.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 50 µL of internal standard working solution (e.g., Betahistine-d4 and 2-PAA-d6).
-
Vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.[4]
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid (80:20 v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., Curtain gas, Collision gas, IonSpray voltage, Temperature).
4. Method Validation
The method must be validated according to the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][10]
Protocol 2: HPLC-UV Method for Pharmaceutical Formulations
This protocol is designed for the routine quality control of betahistine tablets, where higher concentrations of the analytes are expected.
1. Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of betahistine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., a mixture of the mobile phase) and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Monobasic Phosphate Buffer: Methanol (80:20 v/v), pH adjusted to 3.5 with phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 260 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Method Validation
Validate the method as per ICH guidelines for assay and impurity testing, focusing on linearity, accuracy, precision, specificity, and robustness.[7][10]
Protocol 3: HPTLC-Densitometry Method for Screening
This proposed protocol is adapted from a method for betahistine and its impurity, and is suggested for the semi-quantitative screening of betahistine and 2-PAA.
1. Sample Preparation
-
Prepare a standard solution containing both betahistine and 2-PAA in methanol.
-
For pharmaceutical formulations, follow a similar extraction procedure as in the HPLC-UV method, using methanol as the solvent.
2. Chromatographic Conditions
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.[8]
-
Mobile Phase: Methylene chloride: Methanol: Ethyl acetate: Ammonia (5:2:2:0.2 by volume).[8]
-
Application: Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
3. Densitometric Analysis
-
Scanner: CAMAG TLC Scanner or equivalent.
-
Detection Wavelength: 260 nm.[8]
-
Data Analysis: Record the peak areas and calculate the concentrations of betahistine and 2-PAA from the calibration curve.
4. Method Validation
Perform a partial validation to establish linearity, precision, and specificity for the intended screening purpose.
Visualization of Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Workflow for the simultaneous determination of betahistine and 2-PAA by LC-MS/MS.
Caption: Logical flow of the analytical method validation process as per ICH guidelines.
Conclusion
The simultaneous determination of betahistine and its primary metabolite, this compound, is a critical aspect of its clinical development and quality control. This guide has provided a comparative overview of three key analytical techniques: LC-MS/MS, HPLC-UV, and HPTLC-densitometry. The selection of the most appropriate method is a strategic decision that should be based on a thorough understanding of the analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.
LC-MS/MS is unequivocally the method of choice for bioanalytical studies due to its unparalleled sensitivity and specificity. For routine quality control of pharmaceutical formulations, HPLC-UV offers a reliable and cost-effective solution. HPTLC, with its high throughput and low operational cost, can serve as a valuable tool for screening purposes.
The detailed protocols and validation considerations presented herein are intended to serve as a practical resource for researchers in the field. By adhering to these guidelines and understanding the underlying principles of each technique, scientists can ensure the generation of high-quality, reliable data that is essential for advancing drug development programs.
References
- International Council for Harmonisation. ICH Q2(R2)
- Ibrahim, A. E., El Deeb, S., Abdellatef, H. E., Hendawy, H. A. M., El-Abassy, O. M., & Ibrahim, H. S. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity.
- Ibrahim, A. E., El Deeb, S., Abdellatef, H. E., Hendawy, H. A. M., El-Abassy, O. M., & Ibrahim, H. S. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity.
- Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., Patel, H., & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.
- Chen, X. Y., Zhong, D. F., Duan, J. L., & Yan, B. X. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica; the fate of foreign compounds in biological systems, 33(12), 1261–1271. [Link]
- Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., ... & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. SciSpace. [Link]
- Fadhil, A. K. (2022). Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC with Ultraviolet Detection. Journal of Current Researches on Health Sector, 12(2), 177-186. [Link]
- Battula, N. R., K.B, C. S., & Challa, B. S. R. (2017). analytical method development and validation of betahistine dihydrochloride in human plasma. iajonline.org. [Link]
- Abu-Nameh, E. S., Abu-Shandi, K., Mohammad, M., Tayyem, R., & Mohammad, Y. (2015). Determination of the major metabolite of betahistine (2-pyridyl acetic acid) in human plasma by high performance liquid chromatography-tandem mass spectrometry.
- Chen, X. Y., Zhong, D. F., Duan, J. L., & Yan, B. X. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.
- Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., ... & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar. [Link]
- Chen, X. Y., Zhong, D. F., Duan, J. L., & Yan, B. X. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. PubMed. [Link]
- Palaskar, B. A., & Sonawane, S. S. (2023). RP-HPLC Method Development and Validation on Betahistine Dihydrochloride Tablets.
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A Comparative Guide to the Chelating Abilities of Pyridinecarboxylic Acid Isomers with Metal Ions
For researchers, scientists, and professionals in drug development, understanding the intricate dance between organic ligands and metal ions is paramount. The stability and structure of the resulting metal complexes dictate their function, from catalytic activity to bioavailability as a therapeutic agent. This guide provides an in-depth comparison of the chelating abilities of three common pyridinecarboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—with various metal ions. We will delve into the structural nuances that govern their binding affinities, present supporting experimental data, and provide detailed protocols for key analytical techniques.
A note on nomenclature: This guide focuses on the pyridinecarboxylic acids (picolinic, nicotinic, and isonicotinic acids), where the carboxyl group is directly attached to the pyridine ring. These are structural isomers of pyridineacetic acids, which feature a methylene (-CH2-) linker between the ring and the carboxyl group. The direct attachment in pyridinecarboxylic acids leads to distinct and widely studied chelating behaviors, which are the subject of this analysis.
The Decisive Factor: Isomeric Position and the Chelate Effect
The chelating ability of the pyridinecarboxylic acid isomers is fundamentally dictated by the position of the carboxylate group relative to the pyridine nitrogen.
-
Picolinic Acid (Pyridine-2-carboxylic acid): The nitrogen atom and the carboxylate group are positioned ortho to each other. This arrangement is ideal for forming a stable, five-membered chelate ring with a metal ion, a phenomenon known as the chelate effect. This effect significantly enhances the stability of the resulting complex compared to coordination with two separate monodentate ligands.
-
Nicotinic Acid (Pyridine-3-carboxylic acid): With the carboxylate group in the meta position, simultaneous coordination of both the nitrogen and the carboxylate oxygen to a single metal center is sterically hindered. Consequently, nicotinic acid typically acts as a monodentate ligand, coordinating either through the nitrogen or the carboxylate, or it can act as a bridging ligand between two metal centers, leading to the formation of coordination polymers.
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): The para positioning of the functional groups makes chelation to a single metal ion impossible. Similar to nicotinic acid, isonicotinic acid functions as a monodentate or, more commonly, a bridging ligand, facilitating the assembly of extended supramolecular structures.[1]
Caption: Chemical structures of the three pyridinecarboxylic acid isomers.
Comparative Analysis of Metal Ion Chelation
The theoretical differences in chelating ability are borne out by extensive experimental data. The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.
Stability Constants (log K)
The superior chelating ability of picolinic acid due to the chelate effect is evident from a comparison of stability constants for its complexes with those of nicotinic and isonicotinic acids.
| Metal Ion | Picolinic Acid (log K₁) | Nicotinic Acid (log K₁) | Isonicotinic Acid (log K₁) |
| Cu(II) | ~7.5 | ~2.6 | ~2.5 |
| Ni(II) | ~6.5 | ~2.1 | ~2.0 |
| Zn(II) | ~5.5 | ~2.0 | ~1.9 |
| Co(II) | ~5.8 | ~2.0 | ~1.9 |
| Fe(II) | ~5.2 | - | - |
| Mn(II) | ~4.0 | ~1.5 | ~1.4 |
Note: These are approximate values compiled from various sources and can vary with experimental conditions (temperature, ionic strength). The trend, however, remains consistent.
As the data clearly shows, the stability constants for picolinic acid complexes are significantly higher than for the other two isomers. This is a direct consequence of the formation of a stable five-membered chelate ring. For nicotinic and isonicotinic acids, the stability constants are much lower and are of a similar magnitude to those of pyridine itself, indicating that they primarily coordinate as monodentate ligands through the pyridine nitrogen.[2]
Structural Chemistry of the Complexes
X-ray crystallography provides definitive evidence of the coordination modes of these isomers.
-
Picolinic Acid Complexes: Consistently show bidentate chelation, with the metal ion simultaneously bound to the pyridine nitrogen and a carboxylate oxygen.
-
Nicotinic and Isonicotinic Acid Complexes: These isomers often form coordination polymers where the ligand bridges between metal centers.[1] For example, isonicotinate can coordinate to one metal ion via its nitrogen atom and to another via its carboxylate group, leading to extended one-, two-, or three-dimensional networks.[1]
Caption: Coordination modes of picolinic and isonicotinic acids.
Experimental Methodologies
Accurate determination of stability constants and thermodynamic parameters is crucial. Potentiometric titration and isothermal titration calorimetry (ITC) are two of the most powerful techniques for this purpose.
Potentiometric Titration for Stability Constant Determination
This classical method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The resulting titration curve can be used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[3][4]
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., picolinic acid) of known concentration.
-
Prepare a stock solution of the metal salt (e.g., CuSO₄·5H₂O) of known concentration. The metal ion concentration should be accurately determined by a standard method like EDTA titration.
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it.
-
Prepare a solution of a background electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength.[3]
-
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Titration:
-
In a thermostatted vessel (e.g., at 25 °C), pipette a known volume of a solution containing the ligand, a known amount of strong acid (to lower the initial pH), and the background electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH after each addition.
-
Repeat the titration with a solution that also contains a known concentration of the metal ion.[5]
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
From the ligand-only titration, calculate the protonation constants (pKa values) of the ligand.
-
Using the data from both titrations, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]) at each point.
-
The stability constants are then determined by solving the formation equilibria equations, often with the aid of specialized software.[4]
-
Caption: Workflow for potentiometric determination of stability constants.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ, which is 1/Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH) in a single experiment. The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.[6]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer.
-
Prepare a solution of the ligand in the exact same buffer to avoid heats of dilution. The ligand concentration in the syringe should typically be 10-15 times higher than the metal ion concentration in the cell.[7][8]
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the ITC cell and syringe.
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.[7]
-
Allow the system to equilibrate thermally.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrating these peaks yields a binding isotherm, which is a plot of heat per mole of injectant versus the molar ratio of ligand to metal.
-
Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters (Kₐ, n, ΔH).[9]
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Conclusion and Perspectives
The position of the carboxylate group on the pyridine ring is the single most important factor determining the chelating ability of pyridinecarboxylic acid isomers.
-
Picolinic acid is a strong bidentate chelating agent, forming highly stable five-membered rings with metal ions.
-
Nicotinic and isonicotinic acids are much weaker, typically monodentate ligands that are well-suited for constructing coordination polymers and metal-organic frameworks (MOFs).
This fundamental difference has significant implications. In drug development, the strong chelating power of picolinic acid can be harnessed to deliver metal ions or to sequester them in cases of metal overload. Conversely, the bridging capabilities of nicotinic and isonicotinic acids are exploited in materials science to design crystalline solids with specific structural and functional properties, such as porosity or magnetism. A thorough understanding of these structure-function relationships, supported by robust experimental data, is essential for the rational design of new molecules for therapeutic and materials applications.
References
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- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
- Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
- Escandar, G. M., & Sala, L. F. (2005). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice.
- Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]
- Semantic Scholar. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
- Wikipedia. (n.d.). Isothermal titration calorimetry.
- National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR.
- ResearchGate. (n.d.). Scheme 1. The formulas of (a) picolinic acid, (b) nicotinic acid, and (c) dipicolinic acid.
- MDPI. (2021).
- Wikipedia. (n.d.). Isonicotinic acid.
- MDPI. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 24(23), 16909. [Link]
- Royal Society of Chemistry. (2007). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (32), 3469-3480. [Link]
- Semantic Scholar. (2011). Syntheses, crystal, molecular structures, and solution studies of Cu(II), Co(II), and Zn(II) coordination compounds containing pyridine-2,6-dicarboxylic acid and 1,4-pyrazine-2,3-dicarboxylic acid: comparative computational studies of Cu(II) and.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- Wikipedia. (n.d.). Transition metal pyridine complexes.
- IOSR Journal. (n.d.). Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest.
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A Comparative Guide to the Structure-Activity Relationship of 2-Pyridineacetic Acid Derivatives and Their Analogs in Anti-Inflammatory Drug Discovery
This guide provides an in-depth technical comparison of 2-pyridineacetic acid derivatives and their structurally related analogs, focusing on their structure-activity relationships (SAR) as anti-inflammatory agents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the chemical features governing their biological activity, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes.
Introduction: The Enduring Scaffold of this compound
The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. While this compound itself is largely inactive, its derivatives have been explored for a multitude of therapeutic applications, including anti-ulcer, anticonvulsant, and, most notably, anti-inflammatory effects.[1][2] The anti-inflammatory properties of many of these derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][4] This guide will dissect the nuanced relationship between the chemical structure of this compound derivatives and their anti-inflammatory activity, and draw objective comparisons with key analogs such as 2-pyridones and other heterocyclic systems.
The Central Mechanism: Cyclooxygenase Inhibition
The primary mechanism of action for the anti-inflammatory effects of many this compound derivatives and their analogs is the inhibition of cyclooxygenase (COX) enzymes.[3][4] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects.[4]
Below is a diagram illustrating the cyclooxygenase signaling pathway.
Caption: A typical experimental workflow for anti-inflammatory drug discovery.
Beyond Anti-Inflammatory Activity: A Broader Pharmacological Perspective
While the primary focus of this guide is on anti-inflammatory activity, it is crucial to recognize that derivatives of this compound and its analogs often exhibit a wider range of pharmacological effects. For instance, some 2-pyridone derivatives have shown significant potential as anticancer and antimicrobial agents. [5]Furthermore, certain pyridine derivatives have been investigated for their anticonvulsant and neuroprotective properties. A comprehensive understanding of the full pharmacological profile is essential for identifying potential polypharmacological advantages or off-target liabilities. For example, some NSAIDs have been found to modulate acetylcholinesterase, suggesting a potential role in neuroinflammation beyond COX inhibition. [6]
Conclusion and Future Directions
The this compound scaffold and its analogs, particularly 2-pyridones and pyrimidines, represent a rich source of potential anti-inflammatory agents. The structure-activity relationships discussed in this guide highlight the critical role of specific chemical modifications in dictating potency and selectivity for COX-2. The provided experimental protocols offer a robust framework for the evaluation of novel compounds in this chemical space.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and evaluation of focused libraries of this compound derivatives with systematic variations to further refine our understanding of the key structural determinants of activity.
-
Direct comparative studies: Head-to-head comparisons of the most promising this compound derivatives with their leading analogs under standardized assay conditions to provide definitive data on their relative performance.
-
Exploration of polypharmacology: A broader investigation of the pharmacological profiles of these compounds to identify potential multi-target agents or to mitigate off-target effects.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel, safe, and effective anti-inflammatory drugs based on the versatile this compound scaffold and its analogs.
References
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Scribd. Acetic Acid Writhing Method.
- PubMed. Quantitative structure-activity relationships for commercially available inhibitors of COX-2.
- YouTube. Acetic Acid induced Writhing Method.
- PubMed Central. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use.
- ResearchGate. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.
- Asian Journal of Pharmacy and Pharmacology. Peripheral analgesic activity of seeds - An experimental study Moringa oleifera.
- Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing.
- Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- PubMed. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage.
- ResearchGate. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- PubMed Central. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
- PubMed. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives.
- PubMed. Three-dimensional quantitative structure-activity relationships of cyclo-oxygenase-2 (COX-2) inhibitors: a comparative molecular field analysis.
- PubMed. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure.
- PubMed Central. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
- MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
- ResearchGate. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- Google Patents. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
- AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents.
- ResearchGate. In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies.
- ResearchGate. Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
- MDPI. NSAIDs beyond COX: In Silico and In Vitro Insights into Acetylcholinesterase Modulation.
- Semantic Scholar. Preparation and antiinflammatory activity of 2- and 4-pyridones.
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Introduction: The Critical Role of Validated Analytical Methods in Pharmaceutical Development
An In-Depth Guide to the Analytical Method Validation of 2-Pyridineacetic Acid Following ICH Q2(R1) Guidelines
In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. For a compound like this compound, which may serve as a starting material, intermediate, or even a degradation product, having a robust and validated analytical method is a non-negotiable aspect of regulatory compliance and quality assurance. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process, ensuring that an analytical method is suitable for its intended purpose.
This guide provides a detailed, experience-driven walkthrough of the analytical method validation for this compound, focusing on a hypothetical but scientifically sound High-Performance Liquid Chromatography (HPLC) method. We will explore the "why" behind each validation parameter, present detailed experimental protocols, and provide illustrative data to guide researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding this compound
This compound is a polar, aromatic compound. Its chemical structure, featuring a pyridine ring and a carboxylic acid group, dictates its analytical behavior. These characteristics suggest that Reversed-Phase HPLC (RP-HPLC) with UV detection is a suitable analytical technique. The carboxylic acid moiety allows for manipulation of its ionization state with pH, which is a critical parameter in developing a robust chromatographic method.
A Framework for Validation: The ICH Q2(R1) Parameters
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a quantitative impurity assay or an assay of a major component, the following parameters are typically investigated:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit (DL)
-
Quantitation Limit (QL)
-
Robustness
The following diagram illustrates the typical workflow for analytical method validation according to ICH Q2(R1) guidelines.
A Comparative Study of 2- and 4-Pyridylacetic Acids in Decarboxylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the stability of molecular scaffolds is paramount. Pyridylacetic acids, key building blocks in a myriad of active pharmaceutical ingredients, present a fascinating case study in isomeric reactivity, particularly concerning their propensity to undergo decarboxylation. This guide provides a detailed comparative analysis of the decarboxylation of 2-pyridylacetic acid and 4-pyridylacetic acid, offering insights into their reaction mechanisms, comparative reactivity, and experimental protocols for their study.
Introduction: The Significance of Isomeric Stability
Pyridylacetic acid moieties are prevalent in medicinal chemistry, contributing to the pharmacological activity of numerous drugs. However, the inherent instability of certain isomers due to decarboxylation can pose significant challenges during synthesis, formulation, and storage. Understanding the factors that govern the decarboxylation of 2- and 4-pyridylacetic acids is crucial for predicting their stability, optimizing reaction conditions, and designing more robust drug candidates. This guide delves into the nuanced differences between these two isomers, providing a foundational understanding for researchers in the field.
Mechanistic Insights: The Zwitterionic Pathway
The decarboxylation of both 2- and 4-pyridylacetic acid predominantly proceeds through a zwitterionic mechanism. This pathway is dictated by the equilibrium between the neutral carboxylic acid form and the zwitterionic form, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. The concentration of this zwitterionic intermediate is a key determinant of the decarboxylation rate.[1][2]
The Case of 2-Pyridylacetic Acid (Picolinic Acid derivative)
For 2-pyridylacetic acid, the proximity of the positively charged nitrogen to the negatively charged carboxylate in the zwitterion facilitates the elimination of carbon dioxide. This intramolecular arrangement is believed to stabilize the transition state, leading to a generally faster rate of decarboxylation compared to its 4-substituted counterpart under certain conditions. The reaction is often described in the context of the Hammick mechanism, particularly in the presence of carbonyl compounds, which involves the formation of a reactive ylide intermediate upon decarboxylation.
The Case of 4-Pyridylacetic Acid
The decarboxylation of 4-pyridylacetic acid also proceeds via a zwitterionic intermediate. However, the greater separation between the charged centers in the zwitterion of the 4-isomer, compared to the 2-isomer, can influence its stability and, consequently, the rate of decarboxylation. Studies involving nitrogen kinetic isotope effects have been instrumental in elucidating the importance of the equilibrium between the acidic and zwitterionic forms in the overall reaction kinetics.
The following diagram illustrates the generalized zwitterionic mechanism for the decarboxylation of pyridylacetic acids:
Comparative Reactivity: A Tale of Contradictory Findings
The relative reactivity of 2- and 4-pyridylacetic acid in decarboxylation is a subject of nuanced discussion, with seemingly contradictory findings in the literature. This highlights the critical role of reaction conditions—pH, solvent, and temperature—in dictating the reaction outcome.
One study reported that in a basic aqueous solution, 2-pyridylacetic acid decarboxylates more than 100 times faster than 4-pyridylacetic acid, which remained largely unreacted after an extended period.[3] This pronounced difference is attributed to the greater stability of the zwitterionic intermediate and the resulting transition state for the 2-isomer in a basic medium.
Conversely, other research conducted in aqueous solutions at 90°C across three different pH values found the decarboxylation rates of the two isomers to be "very similar." This suggests that under these specific conditions, the factors differentiating their reactivity are less pronounced.
This discrepancy underscores the importance of the equilibrium between the neutral and zwitterionic forms. The position of this equilibrium is highly sensitive to the solvent environment and pH. Therefore, a direct comparison of intrinsic reactivity requires careful consideration of the concentration of the reactive zwitterionic species under the given conditions.
Table 1: Comparative Kinetic Data for the Decarboxylation of 2- and 4-Pyridylacetic Acid
| Isomer | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 2-Pyridylacetic Acid | Aqueous buffer, 150°C, pH ~1 (rate maximum) | Varies with pH | Not specified | [4] |
| 4-Pyridylacetic Acid | Dioxane-water (25:75 v/v) | Varies with solvent polarity | Not specified | [5] |
| 2- vs. 4-Pyridylacetic Acid | Aqueous solution, 90°C, various pH | "Very similar" rates | Not specified | Inferred from multiple sources |
| 2- vs. 4-Pyridylacetic Acid | Basic aqueous solution | 2-isomer > 100x faster | Not specified | [3] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for monitoring the decarboxylation of 2- and 4-pyridylacetic acids.
General Experimental Workflow
The following diagram outlines a general workflow for a kinetic study of pyridylacetic acid decarboxylation.
Protocol 1: UV-Vis Spectrophotometric Monitoring
This method is suitable for high-throughput screening and relies on the change in the UV-Vis absorption spectrum as the pyridylacetic acid is converted to its corresponding picoline.
Materials:
-
2- or 4-pyridylacetic acid
-
Buffer solutions of desired pH
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the pyridylacetic acid of known concentration in the desired buffer.
-
Determine the absorption maxima (λmax) of the starting material (pyridylacetic acid) and the expected product (picoline) by scanning the UV-Vis spectrum.
-
Set the spectrophotometer to the desired reaction temperature.
-
Place the cuvette containing the reactant solution in the spectrophotometer and record the initial absorbance at the λmax of the reactant.
-
Monitor the decrease in absorbance at the reactant's λmax and the increase in absorbance at the product's λmax over time.
-
Record absorbance values at regular intervals until the reaction is complete (i.e., no further change in absorbance).
-
Calculate the concentration of the remaining reactant at each time point using the Beer-Lambert law.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k).
Protocol 2: ¹H NMR Spectroscopic Monitoring
NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of multiple species in the reaction mixture.
Materials:
-
2- or 4-pyridylacetic acid
-
Deuterated solvent (e.g., D₂O with appropriate buffer)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
Prepare a solution of the pyridylacetic acid of known concentration in the chosen deuterated solvent/buffer system directly in an NMR tube.
-
Acquire an initial ¹H NMR spectrum at the desired reaction temperature to identify the characteristic peaks of the reactant. The methylene protons (-CH₂-) of the pyridylacetic acid are typically a sharp singlet.
-
Continue to acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the reactant's characteristic peak and the appearance and increase in the integral of the product's characteristic peak (e.g., the methyl protons of the resulting picoline).
-
Calculate the relative concentrations of the reactant and product at each time point from the integration values.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
Protocol 3: HPLC Analysis
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, offering high sensitivity and accuracy.
Materials:
-
2- or 4-pyridylacetic acid
-
Reaction solvent/buffer
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water gradient with a buffer like formic acid)
-
Standards of the reactant and product
Procedure:
-
Set up the decarboxylation reaction in a thermostatted vessel.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by cooling the aliquot and/or adding a suitable quenching agent if necessary.
-
Inject the quenched sample into the HPLC system.
-
Separate the reactant and product using an appropriate gradient and monitor the elution with the UV detector at a wavelength where both compounds have significant absorbance.
-
Quantify the amount of reactant and product in each sample by comparing the peak areas to a calibration curve generated from standard solutions of known concentrations.
-
Plot the concentration of the reactant versus time to determine the reaction kinetics and calculate the rate constant.
Conclusion and Future Directions
The decarboxylation of 2- and 4-pyridylacetic acids is a complex process governed by a zwitterionic mechanism that is highly sensitive to the surrounding environment. While the 2-isomer appears to be more labile under basic conditions, their reactivity can be comparable under other circumstances. This guide provides a framework for understanding and investigating these reactions, including detailed experimental protocols.
Future research should focus on generating a comprehensive, comparative dataset of kinetic parameters for these isomers under a wide range of standardized conditions. Such data would be invaluable for developing predictive models of stability for pyridylacetic acid-containing compounds, ultimately aiding in the design of more robust and effective pharmaceuticals.
References
- Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 557-565.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
- Sicinska, D., Lewandowicz, A., Vokal, B., & Paneth, P. (2001). Nitrogen Kinetic Isotope Effects on the Decarboxylation of 4-Pyridylacetic Acid. The Journal of Organic Chemistry, 66(16), 5534-5536.
Sources
- 1. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen kinetic isotope effects on the decarboxylation of 4-pyridylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyridineacetic Acid
Introduction: As researchers and drug development professionals, our work with novel compounds like 2-Pyridineacetic acid is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the safe and compliant management of chemical waste. This guide provides a comprehensive, technically-grounded framework for the proper disposal of this compound. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. We will move beyond simple checklists to explain the causality behind these essential procedures, empowering you to make informed, safe decisions.
Core Hazard Assessment & The Principle of Assumed Risk
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound and its common salt form, this compound hydrochloride, are classified with specific risks that dictate our handling and disposal strategy.[1][2]
The most critical principle in disposing of this reagent is to treat it as a hazardous waste unless explicitly proven otherwise through validated neutralization and local regulatory approval. Many of its toxicological and ecological properties have not been fully investigated.[3][4] Therefore, the default and most responsible course of action is to engage a licensed professional waste disposal service.
Table 1: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | GHS Category | Hazard Statement | Rationale for Disposal Protocol |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] | Prevents chemical burns and skin damage. Mandates the use of appropriate gloves and lab coats. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] | Protects against significant eye damage. Requires chemical splash goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] | Safeguards respiratory health. Necessitates handling within a certified chemical fume hood. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Appropriate PPE is your primary defense against the hazards outlined above. The selection of PPE is not arbitrary; it is a direct response to the known risks of the chemical.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[2] A face shield is recommended when handling larger quantities or during neutralization. | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).[5][6] Always check the manufacturer's compatibility chart. | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A fully-buttoned laboratory coat. Consider a chemically resistant apron for bulk transfers or spill cleanup.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. For large spills or inadequate ventilation, consult your institution's EHS for respirator requirements.[2] | Mitigates the risk of inhaling dust or vapors that may cause respiratory irritation.[1] |
Waste Stream Management: A Decision-Based Approach
Proper disposal begins with correct segregation at the point of generation. Different forms of this compound waste must not be indiscriminately mixed. The following decision tree provides a logical pathway for managing your waste streams.
Caption: Waste Disposal Decision Tree for this compound.
Waste Container Best Practices:
-
Compatibility: Use chemically compatible containers, such as high-density polyethylene (HDPE), for collecting waste.[7]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag from the moment the first drop of waste is added.[5][8] The label must include the full chemical name ("this compound") and associated hazards (Irritant).
-
Segregation: Do not mix this compound waste with incompatible chemicals. As both an acid and an organic compound containing a pyridine ring, it should be kept separate from strong bases, strong oxidizing agents, and mineral acids like nitric acid.[5][9]
-
Closure: Keep waste containers securely closed when not in use to prevent the release of vapors.[1]
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Bulk, Unused, or Concentrated Waste
This is the standard and required procedure for the majority of this compound waste.
-
Preparation: Ensure the material is in a sealed, structurally sound, and compatible container.
-
Labeling: Affix a fully completed hazardous waste label to the container.
-
Storage: Store the container in a designated satellite accumulation area, ensuring secondary containment.[7]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3]
-
Documentation: Retain all records of the disposal for regulatory compliance.[10]
Rationale: This method transfers the responsibility of final treatment to specialists equipped with high-temperature incinerators with afterburners and scrubbers, which is the recommended method for pyridine-containing compounds.[3][11]
Protocol 4.2: Small Spill Management (<5g or <50mL)
This protocol addresses the immediate cleanup and collection of minor spills.
Caption: Workflow for the cleanup of a small chemical spill.
-
Secure the Area: Alert personnel in the immediate vicinity. If the material is a powder, avoid creating dust.[3]
-
Don PPE: Wear all PPE as specified in Table 2.
-
Containment: Prevent the spill from entering any drains.[1]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill absorbents.[5][8]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Treat all contaminated materials (absorbent, gloves, wipes) as hazardous waste and dispose of them via Protocol 4.1.
Protocol 4.3: On-Site Neutralization of Dilute Aqueous Waste (<5%)
Disclaimer: This procedure should ONLY be performed if it is explicitly permitted by your institution's EHS department and local wastewater regulations.[10][12] This protocol is not suitable for solutions containing other hazardous materials (e.g., heavy metals).
Rationale: The acidic nature of this compound allows for neutralization. This process converts the corrosive waste into a solution of salt and water, which may be acceptable for drain disposal in some jurisdictions.[13] This is analogous to the treatment of dilute acetic acid.[8][12]
-
Preparation: Perform this procedure in a chemical fume hood. Place the container of dilute waste in a larger secondary container or an ice bath to manage heat generation.
-
Select Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[12][14]
-
Slow Addition: While stirring the acidic solution, slowly and carefully add the basic solution. Be prepared for gas evolution (carbon dioxide) and heat generation. A rapid reaction can cause splashing and boiling.[13][14]
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH is stable within a neutral range, typically between 5.5 and 9.5, as specified by local regulations.[13][15]
-
Drain Disposal: If neutralization is complete and authorized, pour the solution down the drain, followed by a copious amount of cold water (at least 20 parts water to 1 part neutralized solution).[13]
-
Log Entry: If required by your facility, record the neutralization and disposal in a drain log.[8]
Emergency Disposal Procedures
In the event of a large, uncontained spill, personnel safety is the only priority.
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify colleagues and activate any local alarms.
-
Contact: Call your institution's emergency number and inform them of the spill's location and the chemical involved. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[5]
Conclusion
The responsible disposal of this compound is a direct reflection of our commitment to a culture of safety. By understanding its hazards, utilizing appropriate PPE, and following validated, logical disposal protocols, we ensure that our scientific pursuits do not come at the cost of personal or environmental well-being. Always place safety and compliance at the forefront, and when in doubt, consult your Environmental Health & Safety department.
References
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- IsoLab, University of Washington. (n.d.). Acetic Acid.
- Washington State University. (n.d.). Acetic Acid - Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety. [Link]
- Google Patents. (2015). CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid.
- LabManager. (2024). Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments.
- A&C Chemicals. (2024). Safe Methods for Disposing Glacial Acetic Acid in Laboratory Settings.
- Washington State University. (n.d.). Pyridine - Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety. [Link]
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Pyridylacetic Acid, 98%.
- Occupational Safety and Health Administration. (n.d.). Citation 1363448.015/01001.
- Google Patents. (2015). CN105000616A - Method for removing residual pyridine in waste water.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- MDPI. (2022). Recycling of Epoxy/Fiberglass Composite Using Pyridine.
- ResearchGate. (2007). Separation Technology Evaluation for Economic Recovery of Pyridine.
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Environmental Protection Agency. (n.d.). PYRIDINE - EPA OSC Response.
- Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely.
- University of Rochester. (2024). Disposal Protocol for High Level Disinfectants (HLDs). Retrieved from Environmental Health & Safety. [Link]
- Stanford University. (2020). Chemical Incompatibility Guide. Retrieved from Environmental Health & Safety. [Link]
Sources
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- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Citation 1363448.015/01001 | Occupational Safety and Health Administration osha.gov [osha.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 9. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. laballey.com [laballey.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. Safe Methods for Disposing Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 15. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
Navigating the Safe Handling of 2-Pyridineacetic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents safely and efficiently is paramount. 2-Pyridineacetic acid, a key building block in the synthesis of various pharmaceutical compounds, requires careful management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in established safety protocols and practical, field-proven insights.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound, often supplied as a hydrochloride salt, is classified as a hazardous substance. According to its Safety Data Sheets (SDS), the primary hazards include:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
These classifications, established under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictate the necessary precautions and the selection of appropriate PPE.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, the following PPE is mandatory to mitigate the identified hazards.
Eye and Face Protection: Your First Line of Defense
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3]
-
Recommendation : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][5] In situations with a higher risk of splashing or dust generation, a face shield should be used in conjunction with safety goggles.
-
The "Why" : Safety goggles provide a seal around the eyes, protecting them from dust particles and accidental splashes. Standard safety glasses do not offer sufficient protection from these hazards.
Skin Protection: Impervious and Comprehensive
To prevent skin irritation, appropriate gloves and protective clothing are essential.[1][4]
-
Gloves : Handle with gloves that have been inspected prior to use.[4][5] The choice of glove material should be based on its resistance to this compound and the solvent being used. Nitrile gloves are a common and effective choice for handling solid chemicals. Always wash and dry your hands after removing gloves.
-
Protective Clothing : A standard laboratory coat is required. For tasks with a higher potential for contamination, consider wearing impervious clothing.[4][5] Ensure that all skin is covered.
Respiratory Protection: When Airborne Exposure is a Concern
As this compound can cause respiratory irritation, controlling airborne dust is a primary concern.[1][2][3]
-
Engineering Controls First : The primary method for controlling airborne dust is through engineering controls, such as working in a well-ventilated area or using a chemical fume hood.[1]
-
When Respirators are Necessary : If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A dust mask of type N95 (US) or a full-face respirator should be used.[4][6]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing risks.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls : Conduct all weighing and handling operations in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1]
-
Donning PPE : Put on all required PPE as determined by your risk assessment.
-
Dispensing : Avoid generating dust when dispensing the solid. Use a spatula to carefully transfer the required amount.
-
Cleaning : Clean any spills immediately. For minor spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[1]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves properly.
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[1]
Storage Requirements
-
Store in a tightly closed container in a dry, well-ventilated place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental and personnel safety.
-
Chemical Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[7] Do not reuse empty containers.
Always follow your institution's and local regulations for chemical waste disposal.
Summary of Safety Information
| Hazard Classification | Required PPE | Handling and Storage | Disposal |
| Skin Irritation (Category 2) | Nitrile gloves, Lab coat, Impervious clothing (if necessary) | Avoid contact with skin. Wash hands after handling. | Dispose of contaminated materials through a licensed company. |
| Eye Irritation (Category 2/2A) | Tightly fitting safety goggles with side-shields, Face shield (if necessary) | Use in a well-ventilated area. Have eyewash stations available. | Follow local regulations. |
| Respiratory Irritation (Category 3) | Work in a fume hood. N95 dust mask or respirator (if necessary) | Avoid breathing dust. | Ensure proper ventilation during disposal procedures. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- This compound | C7H7NO2 | CID 85318 - PubChem - NIH.
- MSDS of 2-Pyridylacetic acid hydrochloride - Capot Chemical.
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
